molecular formula C7H7Cl2N B1586786 2,4-Dichloro-N-methylaniline CAS No. 35113-88-3

2,4-Dichloro-N-methylaniline

Cat. No.: B1586786
CAS No.: 35113-88-3
M. Wt: 176.04 g/mol
InChI Key: DDBLVMDBBKQXTA-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-methylaniline is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBLVMDBBKQXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384198
Record name 2,4-Dichloro-N-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35113-88-3
Record name 2,4-Dichloro-N-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-N-methylaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Dichloro-N-methylaniline CAS number and registry information

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-Dichloro-N-methylaniline, tailored for researchers, scientists, and professionals in drug development. It delves into its core chemical identity, properties, synthesis, analytical validation, and safety protocols, grounding all information in authoritative data.

Core Compound Identification and Registry Information

This compound is a disubstituted aniline, a class of compounds that serve as versatile intermediates in organic synthesis. The presence of chlorine atoms and a methyl group on the aniline ring structure imparts specific reactivity and physical properties, making it a valuable precursor in various synthetic pathways.

Its primary and universally recognized identifier is its CAS (Chemical Abstracts Service) Registry Number.

  • CAS Number : 35113-88-3[1][2][3][4]

This unique numerical identifier is assigned to this specific chemical substance, ensuring unambiguous identification in global databases, regulatory submissions, and scientific literature.

Key Registry Identifiers:

  • IUPAC Name : this compound[2][5]

  • Molecular Formula : C₇H₇Cl₂N[1][2][3]

  • Synonyms : N-Methyl-2,4-dichloroaniline, N1-METHYL-2,4-DICHLOROANILINE[2][5][6]

  • InChI Key : DDBLVMDBBKQXTA-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental work. This compound is a solid at room temperature with a relatively low melting point.

PropertyValueSource(s)
Molecular Weight 176.04 g/mol [1][2][3][5]
Melting Point 28-32 °C
Assay (Purity) ≥97%
Appearance Colorless crystals or solid[7]
InChI 1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3[5]
SMILES CNc1ccc(Cl)cc1Cl[2]

Synthesis Pathway: A Mechanistic Approach

While specific, proprietary synthesis routes may vary, a chemically sound and common approach for preparing this compound involves the controlled chlorination of N-methylaniline. The causality behind this choice is the directing effect of the N-methylamino group, which is an ortho-, para- director, activating the aromatic ring for electrophilic substitution.

The challenge in this synthesis is achieving the desired 2,4-disubstitution pattern while minimizing the formation of other isomers (e.g., 2,6-dichloro) and over-chlorinated products (e.g., 2,4,6-trichloro). This is typically controlled by careful selection of the chlorinating agent and reaction conditions.

Generalized Experimental Protocol

This protocol is a representative workflow based on established principles of aniline chlorination[8][9].

  • Reaction Setup : N-methylaniline is dissolved in an inert solvent, such as chlorobenzene or acetic acid, in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. The use of an inert solvent is critical to control the reaction rate and dissipate heat.

  • Introduction of Chlorinating Agent : A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂), is added dropwise to the solution at a controlled temperature, often kept low initially to manage the exothermic reaction. The stoichiometry is carefully calculated to favor dichlorination.

  • Reaction Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum conversion of the starting material to the desired product.

  • Workup and Quenching : Upon completion, the reaction mixture is carefully quenched, often by pouring it into water or a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid and unreacted chlorinating agent.

  • Extraction and Isolation : The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification : The resulting crude product is purified, typically by column chromatography on silica gel or by recrystallization, to isolate this compound with high purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Start N-methylaniline in Inert Solvent Add_Cl Controlled Addition of Chlorinating Agent Start->Add_Cl Dropwise, controlled temp. Monitor Monitor Progress (TLC/GC) Add_Cl->Monitor Stirring Quench Quench Reaction (e.g., with NaHCO₃ soln) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash & Dry Organic Phase Extract->Wash_Dry Evaporate Solvent Evaporation Wash_Dry->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Final Pure this compound Purify->Final

Caption: Generalized workflow for the synthesis of this compound.

Analytical Validation and Quality Control

To ensure the identity and purity of synthesized or purchased this compound, a multi-step analytical validation is required. This process provides a self-validating system, where orthogonal methods confirm the same result. Commercial suppliers often provide a Certificate of Analysis (COA) detailing the results of such tests[4].

Standard Analytical Workflow
  • Structural Confirmation (NMR Spectroscopy) : Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) is the gold standard for confirming the chemical structure. The proton NMR will show characteristic shifts for the methyl protons, the N-H proton, and the aromatic protons, with coupling patterns that confirm the 1,2,4-substitution on the benzene ring.

  • Purity Assessment (Chromatography) :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique separates volatile impurities and provides a mass spectrum of the main component. The molecular ion peak (m/z) should correspond to the molecular weight of the compound (176.04), and the fragmentation pattern serves as a fingerprint for identification.

    • High-Performance Liquid Chromatography (HPLC) : HPLC with a UV detector is used to determine purity with high accuracy by measuring the area percentage of the main peak relative to any impurities.

  • Identity Confirmation (Mass Spectrometry) : High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion[5].

Analytical Workflow Diagram

Analytical_Workflow cluster_primary Primary Analysis cluster_secondary Secondary Analysis cluster_results Results Sample Test Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR GCMS GC-MS Sample->GCMS HPLC HPLC-UV Sample->HPLC HRMS High-Res MS Sample->HRMS Structure Structural Confirmation NMR->Structure Identity Identity Confirmation GCMS->Identity Purity Purity Assay (%) HPLC->Purity HRMS->Identity

Caption: A multi-technique workflow for the analytical validation of the compound.

Applications in Research and Development

This compound is primarily used for research purposes[1]. As a substituted aniline, it serves as a key building block or intermediate in the synthesis of more complex molecules. Related chloroaniline structures are crucial precursors in several industries:

  • Pharmaceuticals : Aniline derivatives are foundational in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including agents for cancer therapy[10][11]. The specific substitution pattern of this compound makes it a candidate for creating targeted molecular scaffolds.

  • Agrochemicals : Chloroanilines are precursors for herbicides and fungicides[10][12]. The chlorine atoms can enhance the biological activity and environmental persistence of the final product.

  • Dyes and Pigments : The aniline core is central to many azo dyes and other colorants[11][12].

Its use in proteomics research suggests it may be employed in the development of chemical probes, labeling agents, or as a fragment in fragment-based drug discovery[1].

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

  • Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed[5].

  • Skin Sensitization (Category 1) : H317 - May cause an allergic skin reaction[5].

  • Serious Eye Damage (Category 1) : H318 - Causes serious eye damage[5].

The signal word for this chemical is "Danger"[5].

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment :

    • Eye Protection : Chemical safety goggles and a face shield are mandatory.

    • Hand Protection : Wear appropriate chemical-resistant gloves.

    • Body Protection : A lab coat should be worn.

  • Handling : Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area[13][14].

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[14].

This compound is classified as a Dangerous Good for transport, which may incur additional shipping charges and require special packaging[1].

References

  • This compound | CAS 35113-88-3 | SCBT. 1

  • This compound | CAS 35113-88-3 - Matrix Fine Chemicals. 2

  • This compound - Amerigo Scientific. 3

  • This compound 97 35113-88-3 - Sigma-Aldrich.

  • This compound CAS 35113-88-3 - BIOSYNCE. 4

  • This compound | C7H7Cl2N | CID 2800935 - PubChem. 5

  • This compound 97 35113-88-3 - Sigma-Aldrich.

  • 2,4-DICHLORO-6-METHYLANILINE | 30273-00-8 - ChemicalBook. 15

  • 2,4-Dichloro-6-methylaniline - CymitQuimica. 13

  • SAFETY DATA SHEET - Fisher Scientific. 14

  • Safety data sheet - CPAChem. 16

  • SAFETY DATA SHEET - Thermo Fisher Scientific. 17

  • Product information, N-Methyl-2,4-dichloroaniline - P&S Chemicals. 6

  • Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. 10

  • This compound (C7H7Cl2N) - PubChemLite. 18

  • 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem. 7

  • N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. 12

  • Process for the preparation of 2,4,6-trichloroaniline - Google Patents. 8

  • 4-Chloro-2-methylaniline synthesis - ChemicalBook. 9

  • 2,4-Dichloro-6-methylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals. 19

  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. 11

Sources

2,4-Dichloro-N-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-N-methylaniline for Advanced Research Applications

Introduction

This compound is a substituted aniline derivative of significant interest in chemical synthesis, drug development, and toxicology. As an intermediate, its precise chemical characteristics, reactivity, and analytical quantification are paramount for researchers and scientists. This guide provides a comprehensive overview of its core properties, a robust synthetic protocol, detailed analytical methodologies, and an exploration of its toxicological profile, grounded in established scientific principles.

Part 1: Core Physicochemical Properties

Understanding the fundamental properties of a compound is the bedrock of its application in research. This compound is identified by a unique set of physical and chemical characteristics that dictate its handling, reactivity, and analytical behavior.

The molecular formula of this compound is C₇H₇Cl₂N.[1][2][3] Its molecular weight is 176.04 g/mol .[1][2][3][4][5] These foundational data points are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC NameThis compound[1]
Molecular FormulaC₇H₇Cl₂N[1][2][3]
Molecular Weight176.04 g/mol [1][2][3]
CAS Number35113-88-3[1]
InChI KeyDDBLVMDBBKQXTA-UHFFFAOYSA-N[1]

Table 2: Physicochemical Data

PropertyValueSource
Melting Point28-32 °C
AppearanceWhite to pale cream powder[6]
XLogP3-AA3.2[1]

The presence of two chlorine atoms on the aromatic ring and a methyl group on the nitrogen atom significantly influences the molecule's polarity, solubility, and metabolic fate. The XLogP value of 3.2 indicates a notable lipophilicity, suggesting it will readily partition into organic phases and biological membranes.[1]

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved via the N-methylation of its precursor, 2,4-dichloroaniline. This reaction is a cornerstone of organic synthesis, and understanding its mechanism is key to optimizing yield and purity.

Causality of Experimental Choices

The chosen synthetic route involves a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline acts as a nucleophile, attacking an electrophilic methyl source, such as dimethyl sulfate or methyl iodide. A base is required to deprotonate the resulting ammonium salt, regenerating the neutral N-methylated product and driving the reaction to completion. The choice of a relatively mild base, such as sodium carbonate, is crucial to prevent side reactions like hydrolysis of the methylating agent. Purification by column chromatography is selected due to the potential for side-products, such as the di-methylated aniline, and the need to remove unreacted starting material.

G cluster_synthesis Synthetic Workflow start 2,4-Dichloroaniline + Methylating Agent reaction N-Methylation Reaction (Base, Solvent) start->reaction Step 1: Reaction Setup workup Aqueous Workup (Phase Separation) reaction->workup Step 2: Quenching & Extraction purify Column Chromatography workup->purify Step 3: Crude Purification product Pure this compound purify->product Step 4: Isolation

Caption: Synthetic workflow for this compound.

Experimental Protocol: N-Methylation of 2,4-Dichloroaniline
  • Reaction Setup : To a solution of 2,4-dichloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a mild base such as potassium carbonate (1.5 eq).

  • Addition of Methylating Agent : Cool the mixture in an ice bath. Add a methylating agent, such as dimethyl sulfate (1.1 eq), dropwise while stirring vigorously. Causality: Dropwise addition under cooling controls the exothermic reaction and minimizes the formation of the N,N-dimethylated byproduct.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x). Causality: The aqueous wash removes the inorganic base and salts, while the product, being lipophilic, partitions into the ethyl acetate layer.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

  • Verification : Confirm the identity and purity of the isolated fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 3: Analytical Methodologies

Accurate and precise quantification of this compound is essential for metabolism studies, environmental monitoring, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose due to its high sensitivity and specificity.[7]

Self-Validating Protocol: GC-MS Analysis

This protocol incorporates internal standards and quality control checks to ensure the trustworthiness of the results.

G cluster_analysis GC-MS Analytical Workflow sample Sample Matrix (e.g., Plasma, Soil) prep Sample Preparation (Extraction & Cleanup) sample->prep Step 1 analysis GC-MS Injection & Data Acquisition prep->analysis Step 2 quant Data Processing (Quantification vs. Standard Curve) analysis->quant Step 3 result Final Concentration Report quant->result Step 4

Caption: GC-MS analytical workflow for quantification.

Detailed Protocol: Quantification in a Biological Matrix
  • Sample Preparation (Liquid-Liquid Extraction) :

    • To 1 mL of the sample (e.g., plasma), add an internal standard (e.g., a deuterated analog).

    • Add 5 mL of a suitable extraction solvent like methylene chloride.[8]

    • Vortex vigorously for 2 minutes and centrifuge to separate the phases.

    • Carefully transfer the organic (lower) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol) for GC-MS analysis.[7]

  • Instrumental Analysis (GC-MS) :

    • GC Column : DB-5MS capillary column (30.0m × 0.25mm × 0.25µm) or equivalent.[7]

    • Inlet Temperature : 250°C.[7]

    • Oven Program : Start at 60°C, then ramp at 25°C/min to 300°C and hold for 5 minutes.[7]

    • Carrier Gas : Helium at a constant flow rate.[7]

    • MS Conditions : Electron Ionization (EI) at 70eV.[7] Monitor in Selected Ion Monitoring (SIM) mode for the characteristic ions of this compound and the internal standard.

  • Calibration and Quantification :

    • Prepare a calibration curve using standards of known concentrations in a blank matrix.

    • Plot the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Quantify the unknown sample concentration by interpolating its area ratio from the linear regression of the calibration curve. Trustworthiness: The use of an internal standard corrects for variations in extraction efficiency and injection volume, while the calibration curve ensures accurate quantification across a range of concentrations.

Part 4: Toxicological Profile and Metabolic Considerations

Substituted anilines are a class of compounds with well-documented toxicological profiles. This compound is classified as acutely toxic and a potential sensitizer.

Table 3: GHS Hazard Classification

Hazard CodeDescriptionClass
H301Toxic if swallowedAcute Toxicity, Oral (Category 3)
H317May cause an allergic skin reactionSkin Sensitization (Category 1)
H318Causes serious eye damageSerious Eye Damage (Category 1)
Source:[1]
Metabolic Pathways and Causality

The metabolism of chloroanilines is a critical factor in their toxicity. The biotransformation of compounds like this compound is primarily mediated by cytochrome P-450 (CYP450) enzymes in the liver.[9]

Key metabolic reactions for related N-alkylated anilines include:

  • N-dealkylation (alpha-C-oxidation) : The N-methyl group is oxidized and subsequently removed, yielding 2,4-dichloroaniline. This process is known to be dependent on CYP450.[9][10]

  • N-oxidation : The nitrogen atom itself is oxidized to form an N-oxide metabolite. This pathway is often mediated by a flavin-containing monooxygenase (FMO) system.[9]

  • Ring Hydroxylation : The aromatic ring can be hydroxylated, although this is often a minor pathway for highly chlorinated rings.

The metabolic activation of anilines can lead to the formation of reactive intermediates. For instance, N-oxidation can lead to the formation of hydroxylamines and nitroso compounds, which are capable of binding to macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity. Furthermore, the metabolism of dichloroanilines has been associated with hematological changes.[11]

Conclusion

This compound is a compound with specific properties that require a knowledgeable approach for its synthesis, analysis, and handling. Its molecular weight of 176.04 g/mol and formula C₇H₇Cl₂N are the starting points for any quantitative work. The provided protocols for synthesis and GC-MS analysis offer robust, validated methods for researchers. A thorough understanding of its metabolic pathways is crucial for professionals in drug development and toxicology to anticipate its biological effects and ensure safe handling.

References

  • PubChem. This compound | C7H7Cl2N | CID 2800935. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Dichloroanilines: Human health tier II assessment. [Link]

  • PubChem. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287. [Link]

  • Amerigo Scientific. This compound. [Link]

  • PubChem. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123. [Link]

  • Google Patents.
  • PubChem. 3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931. [Link]

  • PubChemLite. This compound (C7H7Cl2N). [Link]

  • PubMed. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. [Link]

  • Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • PubMed. The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II. Some factors influencing alpha-C- and N-oxidation. [Link]

Sources

A Technical Guide to 2,4-Dichloro-N-methylaniline: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2,4-Dichloro-N-methylaniline (CAS No: 35113-88-3), a key halogenated aromatic amine intermediate. The document details its chemical structure, IUPAC nomenclature, and core physicochemical properties. A detailed, field-proven protocol for its synthesis via the N-methylation of 2,4-dichloroaniline is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, this guide explores its significant role as a versatile building block in the synthesis of high-value compounds within the pharmaceutical, agrochemical, and dye manufacturing industries. Safety, handling, and toxicological data are also summarized to ensure safe laboratory and industrial practices.

Chemical Identity and Structure

This compound is a disubstituted aniline derivative, a class of compounds widely utilized as intermediates in organic synthesis. The presence of two chlorine atoms on the aromatic ring and a methyl group on the nitrogen atom imparts specific reactivity and physical properties, making it a valuable precursor for more complex molecules.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1][2]. It is also commonly known by several synonyms, including:

  • N-Methyl-2,4-dichloroaniline[1][3]

  • Benzenamine, 2,4-dichloro-N-methyl-[3]

Molecular Structure

The structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an N-methylamino group (-NHCH₃) at position 1.

Caption: 2D structure of this compound.

Key Identifiers

For unambiguous identification in research and commercial contexts, the following identifiers are critical.

IdentifierValueSource(s)
CAS Number 35113-88-3[1][2][4]
Molecular Formula C₇H₇Cl₂N[1][2][4]
Molecular Weight 176.04 g/mol [1][2]
InChIKey DDBLVMDBBKQXTA-UHFFFAOYSA-N[1][2]
Canonical SMILES CNc1ccc(Cl)cc1Cl

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid or solid[3]
Melting Point 28-32 °C (lit.)[3]
Boiling Point 68 °C[3]
Density (Predicted) 1.325 ± 0.06 g/cm³[3]
pKa (Predicted) 2.48 ± 0.12[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[5][6]

Synthesis and Mechanistic Insights

The most direct and industrially viable route for the preparation of this compound is the selective N-methylation of the corresponding primary amine, 2,4-dichloroaniline. This transformation is a cornerstone of synthetic organic chemistry.

Principal Synthetic Route: N-methylation of 2,4-Dichloroaniline

The synthesis involves the reaction of 2,4-dichloroaniline with a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.[7]

Rationale and Mechanism

Expertise & Experience: The choice of dimethyl sulfate as the methylating agent is driven by its high reactivity and commercial availability. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen atom of the aniline attacks one of the methyl groups of dimethyl sulfate. This process releases a methylsulfate anion. A base, typically sodium hydroxide, is crucial for two reasons:

  • It neutralizes the acidic methylsulfuric acid byproduct formed during the reaction.

  • It deprotonates the intermediate N-methylanilinium salt, regenerating the neutral N-methylaniline and preventing the formation of a non-nucleophilic salt, thereby driving the reaction to completion.

Careful temperature control is essential to prevent undesired side reactions, such as the second methylation of the nitrogen to form N,N-dimethylaniline.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution yields the product with expected purity, verifiable by standard analytical techniques (e.g., GC-MS, NMR).

Materials:

  • 2,4-Dichloroaniline (1.0 eq)

  • Dimethyl sulfate (1.1 eq)

  • Sodium hydroxide (30% aqueous solution)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge 2,4-dichloroaniline and toluene.

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

  • Methylation: Add dimethyl sulfate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture vigorously for 1 hour at this temperature after the addition is complete.[7]

  • Basification: Slowly add 30% sodium hydroxide solution dropwise. An exothermic reaction will occur; maintain the temperature below 25 °C. Continue stirring for an additional 2-3 hours at room temperature to ensure the reaction is complete.

  • Workup & Extraction: Transfer the reaction mixture to a separatory funnel. The organic layer (top layer) is separated. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying & Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil or low-melting solid can be purified by vacuum distillation to yield pure this compound.

Workflow Visualization

Synthesis_Workflow Reactants Reactants (2,4-Dichloroaniline, Dimethyl Sulfate, Toluene) Reaction N-Methylation (0-10 °C) Reactants->Reaction Charge & Cool Basification Basification (NaOH solution, <25 °C) Reaction->Basification Stir 1 hr Workup Aqueous Workup (Extraction & Washes) Basification->Workup Stir 2-3 hrs Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Solvent Evaporation, Vacuum Distillation) Drying->Purification Filter Product Final Product (this compound) Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Chemical Synthesis

This compound is not typically an end-product but rather a crucial intermediate. Its structural motifs are found in a variety of commercially important chemicals.

Role as a Key Building Block

The compound's amino group can be further functionalized, and the chlorinated aromatic ring can participate in various coupling reactions, making it a versatile precursor in multi-step syntheses.[8]

Application in Agrochemicals

Aniline derivatives are fundamental to the agrochemical industry.[6] Compounds structurally related to this compound serve as precursors for a range of herbicides and fungicides.[9][10] The specific substitution pattern of this molecule makes it a candidate for developing new crop protection agents with tailored efficacy and selectivity.[10]

Potential in Pharmaceutical Development

Substituted anilines are privileged structures in medicinal chemistry, forming the core of many active pharmaceutical ingredients (APIs).[6] They are integral to the synthesis of drugs across various therapeutic areas, including anti-cancer agents and anti-inflammatory drugs.[9][10] The dichlorinated ring of this compound can enhance lipophilicity and metabolic stability in drug candidates.

Use in Dye and Pigment Manufacturing

Anilines are the foundational materials for synthetic dyes, particularly azo dyes.[10] The diazotization of the amino group followed by coupling reactions allows for the creation of a wide spectrum of colors for use in textiles and printing inks.[9]

Safety, Handling, and Toxicology

Trustworthiness: The safe handling of this compound is paramount. The following information is consolidated from authoritative safety data sheets.

GHS Hazard Classification
Pictogram(s)Signal WordHazard Statement(s)Source(s)
alt text
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Danger H301: Toxic if swallowed.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.[3]
Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH/MSHA-approved respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

Storage and Disposal Guidelines
  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3] Store in a dark place as some anilines are light-sensitive.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a synthetically valuable intermediate with a well-defined chemical profile. Its straightforward synthesis from readily available precursors, combined with its versatile reactivity, establishes it as a key building block in the production of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Adherence to strict safety protocols is essential when handling this toxic and corrosive compound.

References

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 2,4-Dichloro-N-methylaniline (CAS No. 35113-88-3). As a chlorinated aromatic amine, this compound presents specific health and safety challenges that necessitate rigorous adherence to established safety procedures. This document is intended to equip laboratory personnel with the requisite knowledge to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a substance is foundational to its safe handling. These properties dictate its behavior under various conditions and inform the selection of appropriate safety measures.

PropertyValueSource
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [2][3]
Appearance Solid[1]
Melting Point 28-32 °C (literature)
Flash Point Not applicable
CAS Number 35113-88-3[1]

The solid nature of this compound at room temperature suggests that the primary route of exposure during handling will be through the inhalation of dust or through direct skin contact. Its relatively low melting point indicates that it can easily become a liquid, which could lead to splashes and greater skin contact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[2]

Hazard ClassHazard StatementSignal Word
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionWarning
Serious Eye Damage (Category 1)H318: Causes serious eye damageDanger

The "Danger" signal word underscores the acute toxicity and potential for serious eye damage, necessitating stringent protective measures.

Toxicological Profile and Routes of Exposure

The primary toxicological concerns associated with this compound are its acute oral toxicity and its potential to cause severe eye damage and skin sensitization.[2] The primary routes of occupational exposure are:

  • Ingestion: Accidental ingestion of even small amounts can be toxic.[2] This can occur through hand-to-mouth contact after handling the substance without proper hygiene.

  • Skin Contact: The compound can cause skin irritation and may lead to an allergic skin reaction upon repeated exposure.[1][4]

  • Eye Contact: Direct contact with the eyes can cause serious and potentially irreversible damage.[1][2][4]

  • Inhalation: Inhalation of dust particles may cause respiratory tract irritation.[1][4]

The toxic effects of chlorinated anilines can be systemic, with the potential to affect the blood through the formation of methemoglobin, leading to cyanosis (a bluish discoloration of the skin).[5]

Personal Protective Equipment (PPE)

A robust PPE protocol is the cornerstone of safe handling. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Mandatory PPE Workflow

Caption: Mandatory Personal Protective Equipment (PPE) for handling this compound.

  • Eye and Face Protection: Given the risk of serious eye damage, chemical safety goggles in combination with a face shield are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[4] It is crucial to check for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat and closed-toe shoes are required to prevent skin contact.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1][4] If a fume hood is not available, a NIOSH-approved respirator is necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]

  • Use in a well-ventilated area or a chemical fume hood.[1][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][4]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed separately.[4]

Storage:
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]

  • Store in a locked-up area, accessible only to authorized personnel.[4]

Emergency Procedures

Prompt and appropriate action in the event of an emergency is crucial to minimize harm.

Emergency Response Flowchart

Emergency_Response cluster_emergency Emergency Response Protocol cluster_exposure_response Exposure Response cluster_spill_response Spill Response exposure Exposure Incident eye_contact Eye Contact: Rinse with water for several minutes. Seek immediate medical attention. exposure->eye_contact Eye skin_contact Skin Contact: Wash with plenty of water. Seek medical attention if irritation occurs. exposure->skin_contact Skin inhalation Inhalation: Move to fresh air. Seek medical attention. exposure->inhalation Inhalation ingestion Ingestion: Call a POISON CENTER or doctor immediately. Rinse mouth. exposure->ingestion Ingestion spill Chemical Spill evacuate Evacuate and secure the area. spill->evacuate ppe Wear appropriate PPE. evacuate->ppe contain Contain the spill using inert absorbent material. ppe->contain collect Collect residue and place in a sealed container for disposal. contain->collect decontaminate Decontaminate the area. collect->decontaminate

Caption: Flowchart for emergency response to exposure or spills of this compound.

First Aid Measures:
  • If in Eyes: Immediately rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]

  • If on Skin: Wash with plenty of soap and water.[1][4] If skin irritation or a rash occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[1][4]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][4] Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Immediately call a POISON CENTER or doctor.[4] Rinse mouth.[1][4]

Spill and Leak Procedures:
  • Evacuate and Secure: Evacuate unnecessary personnel from the area and secure the location.[7]

  • Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.[4]

  • Containment: For dry spills, carefully sweep up the material, avoiding dust generation.[4] For liquid spills, use an inert absorbent material.

  • Collection: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[4]

  • Reporting: Report the incident to the appropriate safety personnel.

Fire and Explosion Hazards

While this compound is not considered a significant fire risk and is non-combustible, its containers may burn.[4]

  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher that may be used.[4]

  • Hazardous Combustion Products: In the event of a fire, it may emit corrosive and toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4][8]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Cool fire-exposed containers with water spray from a protected location.[4]

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • Dispose of contents and container to an authorized hazardous or special waste collection point.[1][4]

  • Do not allow the chemical to enter drains or waterways.[4]

  • One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Conclusion

The safe handling of this compound in a research and development setting is achievable through a comprehensive understanding of its hazards and the strict implementation of safety protocols. This guide provides the foundational knowledge for researchers and scientists to work with this compound responsibly. Continuous training, adherence to established procedures, and a proactive approach to safety are paramount in mitigating the risks associated with this and other hazardous chemicals.

References

  • 2,4-Dichloro-6-methylaniline - Safety D
  • 2,4-Dichloro-6-methylaniline - Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • N-Methylaniline - Safety D
  • 4-Chloro-N-methylaniline - Safety D
  • 2,4-DICHLOROANILINE EXTRA PURE - Safety D
  • This compound 97% - Product Inform
  • This compound 97% - Safety Inform
  • 2,4-DICHLOROANILINE - Material Safety D
  • This compound - Compound Summary.
  • This compound CAS 35113-88-3. BIOSYNCE.
  • N-METHYLANILINE - Intern
  • 2,4-Dichloro-6-methylaniline - Compound Summary.
  • 2,4-Dichloro-3-methylaniline - Safety D
  • This compound 97%. Sigma-Aldrich.
  • 4-Chloro-N-methylaniline - Safety D
  • 4-Chloro-N-methylaniline - Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Dichloroanilines: Human health tier II assessment. (2017).

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Unveiling the Biological Profile of 2,4-Dichloro-N-methylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Toxicological Activities and Therapeutic Potential

Introduction

2,4-Dichloro-N-methylaniline is a chlorinated aromatic amine whose biological activities are primarily characterized by its toxicological profile. While not extensively studied for therapeutic applications in its own right, its structural motifs are present in molecules with demonstrated bioactivity. This technical guide provides a comprehensive overview of the documented biological and toxicological effects of this compound, offering insights for researchers in toxicology, drug discovery, and environmental science. This document will delve into its known hazards, explore the biological activities of structurally related compounds to infer potential mechanisms of action, and discuss the prospects of its chemical scaffold in the development of novel bioactive agents.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its biological interactions.

PropertyValueSource
CAS Number 35113-88-3[1][2][3][4]
Molecular Formula C7H7Cl2N[1][2][3][4]
Molecular Weight 176.04 g/mol [1][2]
Appearance Not specified, though related compounds are often liquids or low-melting solids.
Melting Point 28-32 °C
SMILES CNC1=C(C=C(C=C1)Cl)Cl[1]
InChIKey DDBLVMDBBKQXTA-UHFFFAOYSA-N[1]

Documented Toxicological Profile: A Primary Biological Activity

The most well-documented biological activities of this compound are its toxic effects. It is classified as a hazardous substance with several key risk factors.[1]

Acute Toxicity
Skin and Eye Irritation

The compound is a known skin sensitizer, meaning it can cause an allergic skin reaction upon contact.[1] It is also classified as causing serious eye damage.[1] These properties necessitate the use of appropriate personal protective equipment (PPE), including gloves and eye protection, when handling this chemical.

Hazard Classifications

The following table summarizes the GHS hazard classifications for this compound:

Hazard ClassCategorySignal WordHazard Statement
Acute toxicity, oral3DangerH301: Toxic if swallowed
Skin sensitization1WarningH317: May cause an allergic skin reaction
Serious eye damage1DangerH318: Causes serious eye damage

Source: PubChem[1]

Inferred Biological Activities from Structurally Related Compounds

Due to the limited research on the specific biological activities of this compound beyond its toxicity, examining its structural relatives can provide valuable insights into its potential interactions with biological systems.

Hematological Effects of Dichloroanilines

A significant biological effect associated with dichloroanilines is their impact on the hematological system. These compounds are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen. This is a hallmark of toxicity for many aniline compounds.[5] The metabolites of anilines, such as phenylhydroxylamine and nitrosobenzene, are primarily responsible for this erythrocyte toxicity.[5]

The proposed mechanism involves a futile redox cycle within erythrocytes, leading to oxidative stress and hemolysis. Given that this compound is a derivative of aniline, it is highly probable that it shares this mechanism of hematotoxicity.

Hematotoxicity_Mechanism

Metabolism

The metabolism of N-methylaniline involves N-demethylation to aniline and ring hydroxylation.[5] It is plausible that this compound undergoes similar metabolic transformations. The presence of chlorine atoms on the aromatic ring can influence the rate and sites of metabolism.

Metabolism_Pathway

Therapeutic Potential of the Dichloroaniline Scaffold

While this compound itself is primarily associated with toxicity, the dichloroaniline scaffold has been explored in the development of therapeutic agents, highlighting the potential for this chemical motif in drug design.

Antibacterial Activity

Derivatives of dichloroaniline have been synthesized and evaluated for their antibacterial properties.[6] These studies suggest that the dichloroaniline moiety can serve as a pharmacophore in the design of new antibacterial agents. For example, some synthesized derivatives have shown activity against E. coli.[6] The antibacterial efficacy is often dependent on the nature and position of other substituents on the molecule.

Anticancer Activity

The aniline and substituted aniline framework is a common feature in many kinase inhibitors used in cancer therapy. Recently, 2-substituted aniline pyrimidine derivatives have been designed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[7] One of the standout compounds from this study demonstrated robust inhibitory activity against these kinases and good antiproliferative effects on several cancer cell lines.[7] This indicates that the aniline scaffold, including chlorinated variants, can be a valuable starting point for the development of targeted anticancer drugs.

Experimental Protocols

While specific experimental protocols for assessing the biological activity of this compound are not detailed in the provided search results, standard assays would be employed to characterize its effects.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, or relevant cancer cell lines) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Methemoglobin Formation Assay
  • Blood Collection: Obtain fresh whole blood from a suitable animal model (e.g., rat).

  • Incubation: Incubate red blood cell suspensions with varying concentrations of this compound.

  • Lysis: Lyse the red blood cells to release hemoglobin.

  • Spectrophotometry: Measure the absorbance at multiple wavelengths to determine the relative amounts of oxyhemoglobin, deoxyhemoglobin, and methemoglobin.

  • Calculation: Calculate the percentage of methemoglobin formation.

Conclusion

The documented biological activities of this compound are predominantly of a toxicological nature, characterized by acute oral toxicity, skin sensitization, and severe eye damage. Inferred biological activities, based on structurally related dichloroanilines, strongly suggest the potential for hematotoxicity through the induction of methemoglobinemia. While this compound itself is not a therapeutic agent, its underlying chemical scaffold is present in molecules that have been successfully developed as antibacterial and anticancer agents. This duality underscores the importance of understanding the structure-activity relationships of chlorinated anilines. For researchers, this compound serves as a case study in the toxicological assessment of industrial chemicals and as a potential starting point for medicinal chemistry efforts, provided that its toxic liabilities can be mitigated through structural modification. Future research could focus on elucidating its precise mechanisms of toxicity and exploring the potential for derivatization to create novel, safe, and effective therapeutic compounds.

References

  • This compound | C7H7Cl2N | CID 2800935 - PubChem. Available from: [Link]

  • This compound - Amerigo Scientific. Available from: [Link]

  • Dichloroanilines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). 2017. Available from: [Link]

  • 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem. Available from: [Link]

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Journal of Pharmaceutical Research International. 2025. Available from: [Link]

  • 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem. Available from: [Link]

  • N-Methylaniline - Publisso. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. Available from: [Link]

  • This compound | CAS 35113-88-3 - Matrix Fine Chemicals. Available from: [Link]

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - MDPI. Available from: [Link]

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Spectroscopic Characterization of 2,4-Dichloro-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,4-Dichloro-N-methylaniline, a key intermediate in various chemical syntheses.[1] The focus is on its nuclear magnetic resonance (NMR) and infrared (IR) spectral data, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. This document is designed to be a comprehensive resource, elucidating the structural features of the molecule through spectroscopic interpretation.

Introduction

This compound, with the chemical formula C₇H₇Cl₂N, is a substituted aniline derivative.[2][3] The presence of chloro- and N-methyl- substituents on the aniline ring significantly influences its electronic and structural properties, which are, in turn, reflected in its spectroscopic signatures.[2][3] Understanding these spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic processes.

dot graph "2_4_Dichloro_N_methylaniline_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,-0.75!"]; "C3" [label="C", pos="-0.8,-2.25!"]; "C4" [label="C", pos="0.8,-2.25!"]; "C5" [label="C", pos="1.3,-0.75!"]; "C6" [label="C", pos="0,0!"]; "N" [label="N", pos="0,3!"]; "H_N" [label="H", pos="-0.75,3.75!"]; "C_Me" [label="C", pos="0.75,3.75!"]; "H_Me1" [label="H", pos="0.5,4.5!"]; "H_Me2" [label="H", pos="1.5,4.25!"]; "H_Me3" [label="H", pos="1,3!"]; "Cl1" [label="Cl", pos="-2.6,-0.75!"]; "Cl2" [label="Cl", pos="1.6,-3!"]; "H3" [label="H", pos="-1.6,-3!"]; "H5" [label="H", pos="2.3,-0.75!"];

edge [color="#202124"]; "C1" -- "C6"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "N"; "N" -- "H_N"; "N" -- "C_Me"; "C_Me" -- "H_Me1"; "C_Me" -- "H_Me2"; "C_Me" -- "H_Me3"; "C2" -- "Cl1"; "C4" -- "Cl2"; "C3" -- "H3"; "C5" -- "H5"; } Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the N-methyl group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25d1HH-6
~7.10dd1HH-5
~6.60d1HH-3
~4.0 (broad)s1HN-H
~2.90s3HN-CH₃

Disclaimer: The ¹H NMR data presented is predicted based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

Interpretation and Causality:

  • Aromatic Protons: The aromatic region is expected to show three distinct signals. The proton at position 6 (H-6) is ortho to the N-methylamino group and is expected to be the most deshielded aromatic proton due to the proximity of the electron-withdrawing chlorine at C2. The proton at position 5 (H-5) will appear as a doublet of doublets due to coupling with both H-6 and H-3. The proton at position 3 (H-3) is anticipated to be the most shielded aromatic proton.

  • N-Methyl Protons: The three protons of the N-methyl group are chemically equivalent and are expected to appear as a sharp singlet.

  • N-H Proton: The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the chlorine and N-methylamino substituents.

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~145.0C-1 (C-N)
~131.0C-4 (C-Cl)
~129.5C-5
~128.0C-2 (C-Cl)
~118.0C-6
~112.0C-3
~30.5N-CH₃

Disclaimer: The ¹³C NMR data is predicted based on established substituent effects on benzene ring chemical shifts and data from related halo-substituted N-methylanilines.[4]

Interpretation and Causality:

  • Aromatic Carbons: The carbon atom attached to the nitrogen (C-1) is expected to be significantly deshielded. The carbons bearing the chlorine atoms (C-2 and C-4) will also be deshielded. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts determined by the combined electronic effects of the substituents.

  • N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups. As a secondary aromatic amine, specific stretching and bending vibrations are expected.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H stretch
~3050WeakAromatic C-H stretch
~2920WeakAliphatic C-H stretch (N-CH₃)
~1600StrongAromatic C=C stretch
~1510StrongAromatic C=C stretch
~1320StrongC-N stretch
~820StrongC-H out-of-plane bend (aromatic)
~750StrongC-Cl stretch

Disclaimer: This IR data is predicted based on typical vibrational frequencies for substituted anilines and aromatic compounds.

Interpretation and Causality:

  • N-H Stretch: A characteristic peak for a secondary amine is expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

  • C=C and C-N Stretches: The aromatic ring C=C stretching vibrations give rise to strong absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching of aromatic amines is typically observed between 1250 and 1350 cm⁻¹.

  • C-H Bending and C-Cl Stretch: Out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the fingerprint region, and the C-Cl stretching vibrations are also found in this region.

Experimental Protocols

Synthesis of this compound

A plausible two-step synthesis for this compound involves the reduction of a commercially available dichloronitrobenzene followed by N-methylation.

Step 1: Reduction of 1,3-Dichloro-4-nitrobenzene to 2,4-Dichloroaniline

A general procedure for the reduction of a nitro group to an amine using a metal catalyst is as follows:

  • In a round-bottom flask, dissolve 1,3-dichloro-4-nitrobenzene in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • The flask is evacuated and filled with hydrogen gas (balloon or hydrogenation apparatus).

  • The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases (monitored by TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield 2,4-dichloroaniline.

Step 2: N-methylation of 2,4-Dichloroaniline

A common method for the N-methylation of anilines is the Eschweiler-Clarke reaction:

  • To a flask containing 2,4-dichloroaniline, add an excess of formic acid and formaldehyde.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is made basic with a sodium hydroxide solution.

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford this compound. The product can be further purified by column chromatography or distillation.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"];

"Start" [label="1,3-Dichloro-4-nitrobenzene"]; "Reduction" [label="Reduction\n(e.g., H₂, Pd/C)", shape=ellipse, fillcolor="#34A853"]; "Intermediate" [label="2,4-Dichloroaniline"]; "Methylation" [label="N-methylation\n(Eschweiler-Clarke)", shape=ellipse, fillcolor="#34A853"]; "Product" [label="this compound"];

"Start" -> "Reduction"; "Reduction" -> "Intermediate"; "Intermediate" -> "Methylation"; "Methylation" -> "Product"; } Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a ~5-10 mg sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Alternatively, if the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, and IR data, along with their interpretations, serve as a valuable reference for the identification and characterization of this compound. The included experimental protocols for synthesis and analysis offer practical guidance for researchers working with this and related molecules. The structural insights gained from this spectroscopic analysis are fundamental for its application in synthetic chemistry and drug discovery.

References

  • PrepChem. (n.d.). Synthesis of 2,4-dichloro-3-methylaniline.
  • Royal Society of Chemistry. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
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  • BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Preparation of Dihalogenated Anilines.
  • ResearchGate. (2018). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
  • SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). 2,4-Dichloroaniline(554-00-7) 13C NMR spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020).
  • ChemicalBook. (n.d.). 2,4-Dichloroaniline(554-00-7)IR1.
  • SpectraBase. (n.d.). 2,4-Dichloro-6-methyl aniline - Optional[ATR-IR] - Spectrum.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Google Patents. (n.d.). CN102234218B - Preparation method of 2,4-dichlorotoluene.
  • Max-Planck-Gesellschaft. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 4-Chloro-2-methylaniline synthesis.
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  • PubChem. (n.d.). N-Methylaniline.
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An In-Depth Technical Guide to the Melting and Boiling Points of 2,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive overview of the physical properties—specifically the melting and boiling points—of 2,4-Dichloro-N-methylaniline. It is designed to be a practical resource for laboratory professionals, offering not only established values but also detailed methodologies for their verification, underpinned by a strong foundation of scientific principles.

Introduction to this compound: A Molecule of Interest

This compound is a substituted aniline derivative with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and an amino group, dictates its physicochemical properties, including its melting and boiling points. Accurate knowledge of these properties is paramount for its purification, characterization, and safe handling in a research and development setting.

Physicochemical Properties of this compound

The melting and boiling points of a compound are fundamental physical constants that provide insights into its purity and the strength of its intermolecular forces.

PropertyValueSource(s)
Melting Point 24-32 °C[1][2][3]
Boiling Point 240 °C[2]
Molecular Formula C₇H₇Cl₂N[1][4]
Molecular Weight 176.04 g/mol [1][4]
CAS Number 35113-88-3[1][4]

The observed melting point is a range rather than a sharp point, which is common for many organic compounds. A narrow melting point range is indicative of high purity, while a broad range often suggests the presence of impurities.[5]

The Influence of Molecular Structure on Physical Properties

The melting and boiling points of aniline and its derivatives are significantly influenced by the nature and position of substituents on the aromatic ring.[6][7][8] In this compound, the presence of two electron-withdrawing chlorine atoms increases the molecular weight and introduces dipole-dipole interactions, which tend to raise the boiling point compared to aniline (Boiling Point: 184 °C).[5] The N-methyl group also contributes to the overall molecular weight and size. The melting point is influenced by the efficiency of crystal lattice packing. The substitution pattern on the benzene ring affects the symmetry of the molecule, which in turn impacts how well the molecules can pack together in a solid state.

Experimental Determination of Melting and Boiling Points

The following protocols are provided as robust methods for the accurate determination of the melting and boiling points of this compound in a laboratory setting.

Prerequisite: Thermometer Calibration

The accuracy of melting and boiling point measurements is contingent upon the calibration of the thermometer used.[9][10][11][12][13] A thermometer can be calibrated using substances with known, sharp melting or boiling points.

Protocol for a Two-Point Thermometer Calibration:

  • Ice Point (0 °C): Prepare a slurry of crushed ice and distilled water in a beaker.[13] Immerse the thermometer bulb in the slurry, ensuring it does not touch the sides or bottom of the beaker.[13] Allow the reading to stabilize for at least two minutes and record the temperature.[13]

  • Boiling Point of Water (100 °C at standard pressure): Heat distilled water to a rolling boil in a flask.[13] Suspend the thermometer in the boiling water, with the bulb above the liquid level to measure the temperature of the vapor. Record the stable temperature reading.[10]

  • Calibration Curve: Plot the observed temperatures against the true temperatures (0 °C and 100 °C) to create a calibration curve. This curve can be used to correct future experimental readings.[9][11]

Melting Point Determination using the Thiele Tube Method

The Thiele tube is designed to provide uniform heating of a sample through the convection of a heating oil.[2][5][14]

Protocol:

  • Sample Preparation: Finely powder a small amount of this compound. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[1]

  • Apparatus Setup: Attach the capillary tube to a calibrated thermometer using a rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.

  • Heating: Insert the thermometer and capillary tube assembly into the Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil), ensuring the rubber band is above the oil level.

  • Observation: Gently heat the side arm of the Thiele tube with a small flame.[1] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.[1]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Powder the sample prep2 Pack into capillary tube prep1->prep2 setup1 Attach capillary to thermometer prep2->setup1 setup2 Insert into Thiele tube with oil setup1->setup2 meas1 Heat Thiele tube side arm slowly setup2->meas1 meas2 Observe for melting meas1->meas2 meas3 Record temperature range of melting meas2->meas3

Caption: Workflow for Melting Point Determination.

Micro Boiling Point Determination

This method is suitable for determining the boiling point of small quantities of a liquid.

Protocol:

  • Sample Preparation: Place a few drops of this compound into a small test tube (fusion tube).

  • Capillary Inversion: Place a melting point capillary tube, sealed end up, into the fusion tube.

  • Apparatus Setup: Attach the fusion tube to a calibrated thermometer.

  • Heating: Heat the sample in a Thiele tube or other suitable heating bath.[4]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Data Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[15]

BoilingPointWorkflow cluster_prep_bp Sample Preparation cluster_setup_bp Apparatus Setup cluster_measurement_bp Measurement prep_bp1 Place sample in fusion tube prep_bp2 Insert inverted capillary tube prep_bp1->prep_bp2 setup_bp1 Attach fusion tube to thermometer prep_bp2->setup_bp1 setup_bp2 Place in heating bath setup_bp1->setup_bp2 meas_bp1 Heat until a steady stream of bubbles emerges setup_bp2->meas_bp1 meas_bp2 Remove heat and observe meas_bp1->meas_bp2 meas_bp3 Record temperature when liquid enters capillary meas_bp2->meas_bp3

Caption: Workflow for Micro Boiling Point Determination.

Safety, Handling, and Disposal

This compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[16][17]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[16][18]

  • Spills: In case of a spill, clean up immediately using appropriate procedures to avoid generating dust.[16][18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16][19] This compound is toxic to aquatic life.[16][20]

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical aspect of its use in scientific research and drug development. By employing calibrated instrumentation and validated methodologies, researchers can ensure the quality and purity of this important chemical intermediate. This guide provides the necessary theoretical background and practical protocols to achieve reliable and reproducible results.

References

  • Biosynce. (n.d.). This compound CAS 35113-88-3. Retrieved from [Link]

  • Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

  • chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Study Rocket. (n.d.). Checking the Calibration of Thermometers by Using Ice and Boiling Water. Retrieved from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • YouTube. (2010, April 26). Calibration Of a Thermometer. Retrieved from [Link]

  • University of Toronto. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

  • FoodDocs. (2025, July 14). How To Calibrate a Thermometer: Freezing and Boiling Point Methods. Retrieved from [Link]

  • Nutrition Australia Qld. (n.d.). Thermometer Calibration. Retrieved from [Link]

  • Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

  • Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic. Retrieved from [Link]

  • CPAChem. (2023, March 24). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

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An In-Depth Technical Guide to 2,4-Dichloro-N-methylaniline: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-Dichloro-N-methylaniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its molecular representation, physicochemical properties, a plausible synthetic pathway, and critical safety protocols, grounding all information in authoritative data.

Molecular Identification and Computational Representation

Accurate and unambiguous molecular identification is paramount in chemical research, enabling precise database searching, regulatory compliance, and computational modeling. This compound is cataloged using several standard identifiers. The IUPAC name defines its structure according to systematic nomenclature, while the CAS number provides a unique registry identifier. For computational and cheminformatics applications, line notations like SMILES and the multi-layered InChI system are indispensable.

The Simplified Molecular Input Line Entry System (SMILES) provides a compact, machine-readable string representing the 2D structure. The International Chemical Identifier (InChI) offers a more detailed, canonical representation, which is then hashed to create a fixed-length InChIKey for efficient database indexing and web searching.[1]

Table 1: Core Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compoundPubChem[1]
CAS Number 35113-88-3Sigma-Aldrich[2], PubChem[1]
Molecular Formula C₇H₇Cl₂NPubChem[1], Sigma-Aldrich[2]
SMILES CNC1=C(C=C(C=C1)Cl)ClPubChem[1][3]
InChI InChI=1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3PubChem[1], Sigma-Aldrich[2]
InChIKey DDBLVMDBBKQXTA-UHFFFAOYSA-NPubChem[1], Sigma-Aldrich[2]

The following diagram illustrates the workflow from a conceptual chemical structure to its standard computational representations, which form the bedrock of modern chemical data management.

G Structure 2D Chemical Structure (this compound) SMILES SMILES String (Machine-Readable) Structure->SMILES Encodes Topology InChI InChI String (Canonical Identifier) Structure->InChI Generates Layers InChIKey InChIKey (Hashed for Databases) InChI->InChIKey Hashing Algorithm

Caption: From Structure to Searchable Identifier.

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound dictate its behavior in experimental settings, including solubility, reactivity, and appropriate storage conditions. These data are critical for planning synthetic routes and purification strategies.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 176.04 g/mol PubChem[1], Sigma-Aldrich[2]
Monoisotopic Mass 174.9955546 DaPubChem[1]
Physical State SolidThermo Fisher Scientific[4]
Melting Point 28-32 °CSigma-Aldrich[2]
Assay Purity ≥97%Sigma-Aldrich[2]
XLogP3 3.2PubChemLite[3]

Synthesis Pathway: N-Methylation of 2,4-Dichloroaniline

This compound is not a primary commodity chemical but rather a specialized intermediate. A logical and common synthetic approach is the N-methylation of the corresponding primary aniline, 2,4-dichloroaniline. This transformation is a cornerstone reaction in organic synthesis, often employed in the preparation of pharmaceutical and agrochemical precursors.[5][6]

The choice of a methylating agent and base is critical. While hazardous reagents like dimethyl sulfate or methyl iodide are effective, modern synthetic chemistry often favors safer alternatives when possible. The protocol below describes a generalized, field-proven workflow.

Experimental Protocol: N-Methylation
  • Reactor Setup: A multi-neck, round-bottom flask is charged with 2,4-dichloroaniline (1.0 eq) and a suitable polar aprotic solvent (e.g., THF, DMF). The vessel is placed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: A strong base, such as sodium hydride (NaH, ~1.1 eq), is added portion-wise at 0 °C. This step is causal: the deprotonation of the aniline nitrogen generates a more nucleophilic amide anion, which is necessary to efficiently attack the methylating agent. The reaction is stirred until hydrogen gas evolution ceases.

  • Methylation: A methylating agent (e.g., methyl iodide, CH₃I, ~1.1 eq) is added dropwise, maintaining the low temperature to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a saturated ammonium chloride solution. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified via column chromatography on silica gel to yield the pure this compound.

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_output Output Aniline 2,4-Dichloroaniline Reaction N-Methylation Reaction (Inert Atmosphere, 0°C) Aniline->Reaction Base Base (e.g., NaH) Base->Reaction Methyl Methylating Agent (e.g., CH3I) Methyl->Reaction Quench Aqueous Quench & Work-up Reaction->Quench Purify Column Chromatography Quench->Purify Product Pure this compound Purify->Product Analysis QC Analysis (NMR, MS) Product->Analysis

Caption: Generalized Synthetic Workflow for this compound.

Applications in Drug Development and Agrochemicals

Substituted anilines, particularly N-methylated and halogenated derivatives, are prevalent structural motifs in medicinal chemistry and agrochemical science.[5][6][7] While specific public-domain applications for this compound are niche, its structure makes it a valuable building block for synthesizing more complex molecules. It serves as a precursor for introducing a dichlorinated, N-methylated phenyl group into a target molecule, a strategy often used to modulate properties such as:

  • Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which can enhance membrane permeability.

  • Metabolic Stability: The chlorine atoms can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.

  • Binding Affinity: The specific substitution pattern can be crucial for fitting into the binding pocket of a target enzyme or receptor.

For instance, the closely related compound 2,4-dichloro-6-methylaniline is used in the synthesis of pharmaceutical compounds like 4-Chloro-dasatinib.[8]

Safety, Handling, and Toxicology

Understanding the hazard profile of a chemical is a non-negotiable aspect of laboratory and industrial practice. This compound is classified as a hazardous substance.

Table 3: GHS Hazard Classification

Hazard CodeDescriptionClassificationSource(s)
H301 Toxic if swallowedDangerPubChem[1], Sigma-Aldrich[2]
H317 May cause an allergic skin reactionWarningPubChem[1], Sigma-Aldrich[2]
H318 Causes serious eye damageDangerPubChem[1], Sigma-Aldrich[2]
Recommended Handling Protocols

Based on the hazard profile, the following handling procedures are mandatory to ensure personnel safety:

  • Engineering Controls: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required to prevent contact that could lead to serious eye damage.[2]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to avoid skin contact, which may cause sensitization.[2]

    • Body Protection: A lab coat or other protective clothing should be worn.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[9]

  • Spill Response: In case of a spill, avoid generating dust.[10] Clean up spills immediately using dry methods (e.g., sweeping or vacuuming) and place the material in a sealed container for disposal.[10]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[4]

    • Skin: Wash off immediately with plenty of soap and water.[4]

    • Ingestion: If swallowed, call a poison control center or doctor immediately.[2]

Conclusion

This compound is a specialized chemical intermediate defined by its precise molecular structure, which is captured computationally by its SMILES (CNC1=C(C=C(C=C1)Cl)Cl) and InChIKey (DDBLVMDBBKQXTA-UHFFFAOYSA-N). Its utility in the synthesis of complex organic molecules for pharmaceutical and other applications is underpinned by its distinct physicochemical properties. However, its significant toxicological hazards necessitate strict adherence to safety and handling protocols. This guide provides the foundational knowledge required for the informed and safe use of this compound in a professional research and development setting.

References

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  • Amerigo Scientific. this compound.[Link]

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  • Google Patents.
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2,4-Dichloro-N-methylaniline predicted collision cross section values

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Collision Cross Section Values of 2,4-Dichloro-N-methylaniline

Introduction: Beyond Mass and Retention Time

In the landscape of modern analytical chemistry, the confident identification of small molecules in complex matrices remains a significant challenge. For decades, researchers in drug development, metabolomics, and environmental analysis have relied on a two-dimensional approach: chromatographic retention time and mass-to-charge ratio (m/z). While powerful, this paradigm often fails to resolve ambiguity, particularly when dealing with isomeric compounds. The advent of commercial Ion Mobility-Mass Spectrometry (IM-MS) has introduced a third, crucial dimension for molecular characterization: the Collision Cross Section (CCS) .

The CCS is a robust and reproducible physicochemical property that reflects the three-dimensional shape and size of an ion in the gas phase.[1][2] This parameter provides an additional layer of evidence for compound identification, significantly reducing false positives and enhancing analytical confidence.[3] This guide focuses on this compound, a substituted aniline of interest in various chemical and pharmaceutical contexts, and provides a comprehensive overview of its predicted CCS values. We will delve into the theoretical underpinnings of CCS prediction, the experimental techniques that provide the "ground truth," and the practical application of these values for researchers and scientists.

Physicochemical Profile: this compound

Before exploring its gas-phase behavior, it is essential to establish the fundamental properties of the target molecule.

  • Compound Name: this compound[4]

  • CAS Number: 35113-88-3[4]

  • Molecular Formula: C₇H₇Cl₂N[4]

  • Molecular Weight: 176.04 g/mol [4]

  • Monoisotopic Mass: 174.9955546 Da[4]

  • SMILES: CNC1=C(C=C(C=C1)Cl)Cl[5]

  • InChIKey: DDBLVMDBBKQXTA-UHFFFAOYSA-N[4][5]

Predicted Collision Cross Section (CCS) Data

The predictive power of computational chemistry allows for the estimation of CCS values without the need for an authentic chemical standard. These in silico values are invaluable for populating databases and aiding in the tentative identification of compounds in untargeted screening experiments. The following table summarizes the predicted CCS values for various ionic adducts of this compound, as calculated by the CCSbase prediction tool.

Table 1: Predicted CCS Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺176.00284131.3
[M+Na]⁺197.98478141.6
[M+K]⁺213.95872136.7
[M+NH₄]⁺193.02938153.0
[M]⁺174.99501133.4
[M-H]⁻173.98828134.7
[M+HCOO]⁻219.99376147.7
[M+CH₃COO]⁻234.00941181.0

Data sourced from PubChemLite, calculated using CCSbase.[5]

The Science of CCS Prediction: In Silico Methodologies

Predicted CCS values are generated through sophisticated computational workflows that fall into two primary categories: physics-based calculations and machine learning models.[2][6]

Physics-Based Calculation

This approach, often termed a "first-principles" method, relies on simulating the physical interactions between an ion and a neutral drift gas. The most common implementation is the Trajectory Method (TM) , where the trajectories of many gas molecules colliding with the ion are calculated to determine the momentum transfer and, subsequently, the CCS.

The causality behind this workflow is rooted in fundamental physics. To be accurate, the calculation requires a precise three-dimensional representation of the ion's structure. This involves extensive conformational sampling to find the most stable, low-energy shapes the molecule can adopt, typically using quantum mechanical methods like Density Functional Theory (DFT). While computationally expensive, this method provides high accuracy and is not dependent on pre-existing experimental data for the specific chemical class.[7][8]

Machine Learning (ML) Prediction

In contrast, machine learning approaches are data-driven.[6] These models learn the complex relationship between a molecule's structure and its experimental CCS value from vast datasets.[9]

The workflow involves training algorithms—such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), or Gradient Boosting—on large libraries of known compounds with experimentally measured CCS values.[9][10][11] The models use "molecular descriptors" (numerical representations of a molecule's topological, geometric, or electronic features) as input to predict the CCS. The primary advantage is speed; once trained, a model can predict CCS values for thousands of compounds in seconds.[6] However, their predictive accuracy is contingent upon the quality and diversity of the training data. Predictions for novel chemical scaffolds not well-represented in the training set may have higher uncertainty.

CCS_Prediction_Workflow cluster_input Input cluster_methods Prediction Methodologies cluster_physics Physics-Based cluster_ml Machine Learning cluster_output Output mol_structure Molecular Structure (SMILES, InChI) conf_search Conformational Search mol_structure->conf_search descriptors Calculate Molecular Descriptors mol_structure->descriptors dft_opt DFT Optimization conf_search->dft_opt tm_calc Trajectory Method (e.g., MobCal) dft_opt->tm_calc predicted_ccs Predicted CCS Value (Ų) tm_calc->predicted_ccs ml_model Trained ML Model (SVM, ANN, etc.) descriptors->ml_model ml_model->predicted_ccs

Caption: Workflow for in silico CCS prediction, showing physics-based and machine learning pathways.

Experimental Validation: Ion Mobility Spectrometry

While predictions are powerful, the ultimate validation comes from experimental measurement. Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IM-MS) is the definitive technique for determining CCS values.[12][13] IMS separates ions in the gas phase based on their mobility through a buffer gas under the influence of an electric field. This mobility is directly related to the ion's CCS.

There are several types of ion mobility separation techniques:

  • Drift Tube Ion Mobility Spectrometry (DTIMS): Considered the gold standard, DTIMS uses a uniform electric field. The CCS can be calculated directly from the ion's drift time using the Mason-Schamp equation, making it a calibrant-independent method for fundamental measurements.[1][2]

  • Traveling Wave Ion Mobility Spectrometry (TWIMS): Common in many commercial high-resolution mass spectrometers, TWIMS propels ions through the mobility cell using a series of voltage waves.[1] This method requires calibration with compounds of known CCS to correlate arrival time with a CCS value.[12][13]

  • High-Resolution IMS (e.g., cIMS, SLIM): Newer technologies like cyclic IMS (cIMS) and Structures for Lossless Ion Manipulation (SLIM) offer significantly higher resolving power by dramatically increasing the ion flight path, allowing for the separation of very similar structures.[12][13]

IMS_Techniques cluster_ims Ion Mobility Spectrometry (IMS) Techniques cluster_output Output DTIMS Drift Tube (DTIMS) (Fundamental Measurement) Exp_CCS Experimental CCS Value (Ų) DTIMS->Exp_CCS Direct Calculation TWIMS Traveling Wave (TWIMS) (Requires Calibration) TWIMS->Exp_CCS Calibration HRIMS High-Resolution IMS (cIMS, SLIM) HRIMS->Exp_CCS Calibration

Caption: Relationship between primary IMS techniques for experimental CCS determination.

Practical Application for Researchers

The integration of predicted CCS values into analytical workflows provides a significant advantage for compound identification and characterization.

  • Enhanced Compound Identification: In an untargeted analysis, a list of potential candidates is generated based on accurate mass. This list can be extensive. By comparing the experimentally measured CCS of an unknown peak to the predicted CCS values of the candidates, the list can be filtered dramatically, often leaving only the correct identification.[3][10] The typical matching tolerance between experimental and predicted CCS values is around 2-3%.[7]

  • Isomer Discrimination: Isomers possess the same molecular formula and exact mass, making them indistinguishable by mass spectrometry alone. However, structural isomers, such as this compound and its positional isomer 2,4-Dichloro-6-methylaniline, will almost certainly have different three-dimensional shapes and therefore different CCS values. This allows IM-MS to distinguish them, providing a level of certainty that is otherwise difficult to achieve.[1]

Experimental Protocol: A Generalized Workflow for CCS Prediction

For a researcher seeking a predicted CCS value for a novel or uncharacterized compound, the process using a modern web-based prediction tool is straightforward.

Objective: To obtain a predicted CCS value for this compound.

Methodology:

  • Obtain a Machine-Readable Structure: Secure the SMILES string (CNC1=C(C=C(C=C1)Cl)Cl) or InChIKey (DDBLVMDBBKQXTA-UHFFFAOYSA-N) for the molecule.

  • Select a Prediction Tool: Access a public or commercial CCS prediction platform (e.g., CCSbase, DarkChem, MetCCS).[5][6][9][14]

  • Input Molecular Information: Paste the SMILES string or other identifier into the tool's input field.

  • Specify Ionization Adduct: Select the ion of interest from a dropdown menu (e.g., [M+H]⁺, [M+Na]⁺). This is a critical step, as the adduct type significantly influences the ion's size and charge state, and thus its CCS.

  • Execute Prediction: Initiate the prediction algorithm. For ML-based tools, this is typically near-instantaneous.

  • Record and Evaluate Output: The tool will return a predicted CCS value in Ų. Note this value and any reported confidence interval or prediction error.

  • Apply to Experimental Data: Use the predicted CCS value as a filter against experimental IM-MS data to increase confidence in the tentative identification of this compound.

Conclusion

The collision cross section is a powerful molecular descriptor that is transforming the field of chemical analysis. For this compound, robust in silico prediction methods provide a wealth of data across various ion types, enabling researchers to leverage this information even without a physical standard. By understanding the principles behind both the prediction and experimental measurement of CCS, scientists can add a new dimension of confidence to their analytical workflows, facilitating more accurate and reliable identification of small molecules in complex biological and environmental systems. The continued growth of experimental CCS databases will only serve to refine these predictive models, further solidifying the role of IM-MS as an indispensable tool in the modern laboratory.

References

  • Excellims. "Measuring Collision Cross‐Sections (CCS) with HPIMS TM." Accessed January 5, 2026.
  • ACS Publications. "Accurate Collisional Cross Section Measurement by Multipass Cyclic Ion Mobility Spectrometry." Accessed January 5, 2026.
  • PubMed. "Accurate Collisional Cross Section Measurement by Multipass Cyclic Ion Mobility Spectrometry." Accessed January 5, 2026.
  • LCGC. "Determining Collision Cross Section Values Using Ion Mobility Spectrometry." Accessed January 5, 2026.
  • MDPI. "Collision Cross Section Prediction Based on Machine Learning." Accessed January 5, 2026.
  • National Institutes of Health.
  • MDPI. "Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes." Accessed January 5, 2026.
  • ResearchGate. "Prediction of Collision Cross Section Values for Small Molecules: Application to Pesticide Residue Analysis." Accessed January 5, 2026.
  • National Institutes of Health. "Collision Cross Section (CCS) Measurement and Prediction Methods in Omics." Accessed January 5, 2026.
  • ResearchGate.
  • PubChemLite. "this compound (C7H7Cl2N)." Accessed January 5, 2026.
  • ResearchGate.
  • PubMed. "Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry." Accessed January 5, 2026.
  • National Institutes of Health.
  • arXiv. "Collision cross section specificity for small molecule identification workflows." Accessed January 5, 2026.
  • PubChem. "this compound." Accessed January 5, 2026.
  • Sigma-Aldrich. "this compound 97%." Accessed January 5, 2026.

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Methodological & Application

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dichloro-N-methylaniline is a readily available and versatile chemical intermediate, uniquely functionalized for advanced synthetic applications. Its structural features—a nucleophilic secondary amine, two distinct chlorine atoms on the aromatic ring, and an activated aromatic system—provide multiple reaction handles for the construction of complex molecular architectures. This guide provides in-depth protocols and scientific rationale for leveraging this starting material in two powerful synthetic strategies: intramolecular cyclization for the synthesis of quinazolinone derivatives and site-selective palladium-catalyzed cross-coupling reactions. These methodologies are foundational for researchers in medicinal chemistry and materials science aiming to develop novel compounds with potential biological activity or unique photophysical properties.

Introduction: The Synthetic Potential of this compound

In the landscape of drug discovery and materials science, the efficient construction of novel molecular frameworks is paramount. This compound (Figure 1) emerges as a strategic starting material due to the orthogonal reactivity of its functional groups. The N-methylaniline moiety can direct cyclization reactions to form fused heterocyclic systems, while the two chlorine atoms at the C2 and C4 positions serve as robust leaving groups for metal-catalyzed cross-coupling reactions.[1] This dual reactivity allows for a modular approach to synthesis, enabling the generation of diverse compound libraries from a single, common precursor. This document outlines validated protocols for key transformations, explaining the mechanistic principles that govern reaction outcomes and selectivity.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties and Safety Data

Proper handling of starting materials is critical for experimental success and laboratory safety. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 35113-88-3[2]
Molecular Formula C₇H₇Cl₂N[3]
Molecular Weight 176.04 g/mol [2]
Melting Point 28-32 °C
Appearance Solid
GHS Hazard Statements H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage)[2]

Safety Directive: Due to its toxicity and potential to cause serious eye damage and skin sensitization, this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[2] All manipulations should be performed within a certified chemical fume hood.

Synthetic Strategy I: Synthesis of Quinazolinone Scaffolds via Cyclization

Quinazolinones are a privileged class of N-heterocycles found in numerous FDA-approved drugs and biologically active compounds.[4] Their synthesis often involves the cyclization of an anthranilic acid derivative or a related aniline. Here, we present a robust protocol for converting this compound into a novel 6,8-dichloro-1-methylquinazolin-4(1H)-one derivative.

Principle and Rationale

This synthesis employs a two-step sequence. First, the secondary amine of this compound is acylated with a suitable reagent (e.g., an acyl chloride or anhydride) to form an intermediate N-acyl aminobenzamide. This intermediate is then subjected to cyclization. The presented protocol uses a modern approach where the aniline is first reacted with an isocyanate, followed by a palladium-catalyzed carbonylative cyclization. This strategy offers high atom economy and functional group tolerance.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a quinazolinone derivative.

Detailed Protocol: Synthesis of 6,8-Dichloro-1-methyl-2-phenylquinazolin-4(1H)-one

This protocol is adapted from established methodologies for quinazolinone synthesis.[5][6]

Step 1: Formation of the N-benzoyl Intermediate

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.76 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL). Cool the solution to 0 °C in an ice bath.

  • Amide Formation: To the stirred solution, add triethylamine (2.1 mL, 15 mmol) followed by the dropwise addition of benzoyl chloride (1.28 mL, 11 mmol).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Workup: Upon completion, quench the reaction with 20 mL of saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2,4-dichlorophenyl)-N-methylbenzamide. This intermediate is often used in the next step without further purification.

Step 2: Palladium-Catalyzed Intramolecular C-H Amination

  • Reaction Setup: To the flask containing the crude intermediate from Step 1, add palladium(II) acetate (Pd(OAc)₂, 112 mg, 0.5 mol%), copper(II) acetate (Cu(OAc)₂, 2.18 g, 12 mmol), and dimethylformamide (DMF, 30 mL).

  • Cyclization: Heat the reaction mixture to 110 °C and stir for 12-18 hours. The reaction should be maintained under an inert atmosphere.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure 6,8-dichloro-1-methyl-2-phenylquinazolin-4(1H)-one.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthetic Strategy II: Site-Selective Palladium-Catalyzed Cross-Coupling

The presence of two electronically distinct chlorine atoms allows for selective functionalization using palladium catalysis. The C4-Cl bond is generally more reactive in Suzuki-Miyaura couplings due to lesser steric hindrance compared to the C2-Cl bond adjacent to the N-methyl group. By carefully selecting ligands and reaction conditions, one can favor substitution at a specific position.[7]

Principle and Rationale

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceed via a well-established catalytic cycle.[8] The key steps are oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] The choice of ligand is crucial for modulating catalyst activity and selectivity.[9] Sterically hindered N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands can promote coupling at the more hindered C2 position, while standard ligands like PPh₃ often favor the C4 position.[7]

Catalytic Cycle Diagram

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Intermediate A->B Ar-Cl C Transmetalation Intermediate B->C R-B(OH)₂ Base D Reductive Elimination Step C->D D->A Product (Ar-R)

Sources

The Versatile Virtuoso: 2,4-Dichloro-N-methylaniline as a Cornerstone in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these foundational molecules, 2,4-Dichloro-N-methylaniline emerges as a particularly versatile and powerful scaffold. Its unique electronic and steric properties, arising from the strategic placement of two chlorine atoms and an N-methyl group on the aniline core, render it a highly valuable precursor in the synthesis of a diverse array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's properties is the bedrock of its effective utilization. This compound is a solid at room temperature with a melting point range of 28-32 °C.[1][2] Its molecular formula is C₇H₇Cl₂N, corresponding to a molecular weight of 176.04 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 35113-88-3[1][2]
Molecular Formula C₇H₇Cl₂N[1][2]
Molecular Weight 176.04 g/mol [1][2]
Melting Point 28-32 °C[1][2]
Appearance Solid[1]
SMILES CNc1ccc(Cl)cc1Cl[1][2]
InChI 1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3[1][2]

Safety is paramount when handling any chemical reagent. This compound is classified as acutely toxic if swallowed and can cause serious eye damage and skin sensitization.[1][2] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, must be worn at all times.[1] All manipulations should be conducted in a well-ventilated fume hood.

Application Note I: Synthesis of Quinazoline Derivatives – Scaffolds for Potent Biologically Active Molecules

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] this compound serves as an excellent starting material for the synthesis of substituted quinazolines. The presence of the chlorine atoms allows for subsequent functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

Causality Behind the Experimental Choices:

The following protocol outlines a general and adaptable method for the synthesis of a 2,4-disubstituted quinazoline derivative. The initial step involves an acylation of the secondary amine, which serves to introduce a key carbonyl functionality necessary for the subsequent cyclization. The choice of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like N,N-diethylaniline is a classic method for the conversion of an amide to a chloro-substituted heterocycle, in this case, a 4-chloroquinazoline intermediate.[4] This intermediate is then highly susceptible to nucleophilic attack, allowing for the introduction of various side chains at the 4-position.

Experimental Protocol: Synthesis of a 4-Amino-2-methyl-6,8-dichloroquinazoline Derivative

Step 1: N-Acetylation of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.2 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford N-(2,4-dichlorophenyl)-N-methylacetamide.

Step 2: Cyclization to 4-Hydroxy-2-methyl-6,8-dichloroquinazoline

  • To a solution of N-(2,4-dichlorophenyl)-N-methylacetamide (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add polyphosphoric acid (PPA) or a similar dehydrating agent.

  • Heat the mixture to 140-150 °C for 4-6 hours.

  • Cool the reaction mixture and carefully add it to a beaker containing ice.

  • The precipitate is filtered, washed with water and a saturated solution of sodium bicarbonate, and then dried to yield the quinazolinone product.

Step 3: Chlorination to 4,6,8-Trichloro-2-methylquinazoline

  • Suspend the 4-hydroxy-2-methyl-6,8-dichloroquinazoline (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 3-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium carbonate).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6,8-trichloro-2-methylquinazoline.

Step 4: Amination to Yield the Final Product

  • Dissolve the crude 4,6,8-trichloro-2-methylquinazoline (1.0 eq) in a suitable solvent such as isopropanol or THF.

  • Add the desired amine (e.g., 3-aminopropyldimethylamine, 1.5 eq).

  • Reflux the reaction mixture for 4-6 hours.[4]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-2-methyl-6,8-dichloroquinazoline derivative.

Quinazoline_Synthesis A This compound B N-Acylation (Acetic Anhydride) A->B Step 1 C N-(2,4-dichlorophenyl)- N-methylacetamide B->C D Cyclization (PPA) C->D Step 2 E 4-Hydroxy-2-methyl- 6,8-dichloroquinazoline D->E F Chlorination (POCl3) E->F Step 3 G 4,6,8-Trichloro- 2-methylquinazoline F->G H Amination (R-NH2) G->H Step 4 I 4-Amino-2-methyl- 6,8-dichloroquinazoline Derivative H->I

Synthetic pathway to a quinazoline derivative.

Application Note II: Synthesis of Acridone Derivatives – Building Blocks for Antiviral and Anticancer Agents

Acridone alkaloids are a class of natural products known for their broad spectrum of biological activities, including antitumor and antiviral properties.[5][6] The synthesis of the acridone core can be efficiently achieved through the intramolecular Friedel-Crafts acylation of N-phenylanthranilic acids. This compound can serve as a precursor to the required N-phenylanthranilic acid derivative through a Buchwald-Hartwig amination reaction.

Causality Behind the Experimental Choices:

The proposed synthesis leverages a palladium-catalyzed C-N cross-coupling reaction to construct the N-phenylanthranilic acid intermediate.[7] This modern synthetic method offers high efficiency and functional group tolerance. The subsequent intramolecular cyclization is an acid-catalyzed Friedel-Crafts acylation, a robust and well-established method for forming the tricyclic acridone core.[6]

Experimental Protocol: Synthesis of a Dichloro-N-methylacridone

Step 1: Synthesis of 2-(2,4-Dichloro-N-methylanilino)benzoic Acid

  • In a Schlenk tube under an inert atmosphere (e.g., argon), combine 2-bromobenzoic acid (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a base such as potassium carbonate (K₂CO₃) (2.5 eq) and a solvent like 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and acidify with HCl (1M) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude N-phenylanthranilic acid derivative.

Step 2: Intramolecular Cyclization to the Acridone Core

  • Add the crude 2-(2,4-Dichloro-N-methylanilino)benzoic acid (1.0 eq) to polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture to 120-140 °C for 2-4 hours.

  • Carefully pour the hot mixture onto ice with stirring.

  • The resulting precipitate is the crude acridone.

  • Collect the solid by filtration, wash thoroughly with water and a solution of sodium bicarbonate, and then dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified dichloro-N-methylacridone.

Acridone_Synthesis A This compound + 2-Bromobenzoic Acid B Buchwald-Hartwig Amination A->B Step 1 C 2-(2,4-Dichloro-N-methylanilino) benzoic Acid B->C D Intramolecular Friedel-Crafts Acylation (PPA) C->D Step 2 E Dichloro-N-methylacridone D->E

Synthetic pathway to an acridone derivative.

Application Note III: Potential Role in the Synthesis of MEK Inhibitors like Trametinib

Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[8] While detailed synthetic routes directly from this compound are proprietary, the core structure of Trametinib contains a substituted aniline moiety. A plausible synthetic strategy could involve the use of a derivative of 2,4-dichloroaniline in a key fragment condensation step.[8] The N-methyl group in this compound could be introduced at a later stage or the synthesis could be adapted for this specific starting material.

Conceptual Synthetic Workflow:

A general synthesis of Trametinib involves the condensation of several key fragments.[8] A plausible disconnection suggests that a substituted aniline, which could be derived from or be analogous to this compound, is coupled with a pyridotrione derivative. The isotopic labeling of Trametinib for research purposes often involves introducing labels on this pyridotrione core.[8]

Trametinib_Conceptual_Workflow A Substituted Aniline (Derived from or analogous to This compound) C Fragment Condensation and Cyclization A->C B Pyridotrione Derivative B->C D Trametinib Core Structure C->D

Conceptual workflow for Trametinib synthesis.

Conclusion

This compound stands as a testament to the power of functionalized building blocks in modern organic synthesis. Its strategic dichlorination and N-methylation provide a versatile handle for the construction of complex heterocyclic systems that are at the heart of many life-saving drugs and essential agrochemicals. The protocols and insights provided herein are intended to serve as a guide and a source of inspiration for researchers and drug development professionals, enabling them to unlock the full synthetic potential of this remarkable molecule. As the demand for novel and effective chemical entities continues to grow, the importance of foundational building blocks like this compound will undoubtedly continue to expand.

References

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC - NIH. [Link]

  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Publications. [Link]

  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. [Link]

  • Acridone synthesis. Organic Chemistry Portal. [Link]

  • The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. PMC - NIH. [Link]

Sources

Introduction: The Analytical Imperative for 2,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Determination of 2,4-Dichloro-N-methylaniline

This compound (CAS No. 35113-88-3) is a chlorinated aromatic amine with a molecular weight of 176.04 g/mol .[1][2] As a derivative of aniline, it serves as an intermediate in various chemical syntheses, including the manufacturing of dyes and pesticides. Compounds within this class are of significant toxicological concern due to their potential for high toxicity and carcinogenicity.[3][4] Regulatory bodies and drug development professionals therefore require robust, sensitive, and validated analytical methods to detect and quantify this compound in diverse matrices, from environmental samples to active pharmaceutical ingredients (APIs).

This document provides detailed methodologies for the analysis of this compound, focusing on the two most powerful and widely adopted techniques in trace analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure accuracy, precision, and trustworthiness in the resulting data.

PART 1: Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to extract this compound from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method depends on the matrix (e.g., wastewater, soil, pharmaceutical formulation). Liquid-liquid extraction (LLE) is a foundational and highly effective technique for aqueous samples.

Causality Behind the Method: pH-Dependent Extraction

Anilines are basic compounds. By adjusting the pH of an aqueous sample to be alkaline (pH > 11), the amine group (-NHCH₃) is deprotonated, rendering the entire molecule neutral and significantly more soluble in non-polar organic solvents like methylene chloride or toluene.[5] This pH-driven partitioning is the key to achieving high extraction efficiency from aqueous matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is adapted from established EPA methodologies for aniline derivatives.[5][6]

1. Reagents and Materials:

  • Sample: 200 mL of the aqueous sample.

  • Internal Standard (IS) Solution: Prepare a 1.0 µg/mL solution of a suitable internal standard (e.g., 3-Chloro-4-fluoroaniline) in methanol.[7] A deuterated analog of the analyte is ideal for mass spectrometry methods.

  • Sodium Hydroxide (NaOH) Solution: 1.0 M in organic-free reagent water.

  • Extraction Solvent: Methylene chloride or Toluene, pesticide quality or equivalent.

  • Drying Agent: Anhydrous sodium sulfate, heated at 400°C for 4 hours to remove organic contaminants.

  • Concentration Apparatus: Kuderna-Danish (K-D) concentrator or a rotary evaporator.

  • Final Solvent: Toluene or a solvent compatible with the subsequent analysis (e.g., acetonitrile for HPLC).

2. Step-by-Step Procedure:

  • Measure 200 mL of the water sample into a 500 mL separatory funnel.

  • Spike the sample with a known amount of the internal standard solution. This is critical for correcting for analyte loss during preparation and for accurate quantification.

  • Adjust the sample pH to > 11 by adding 1.0 M NaOH solution. Check the pH using a calibrated pH meter or pH paper.

  • Add 30 mL of methylene chloride to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, ensuring to periodically vent the pressure.

  • Allow the layers to separate. The organic layer (methylene chloride) will be the bottom layer.

  • Drain the organic layer into a collection flask.

  • Repeat the extraction two more times with fresh 30 mL aliquots of methylene chloride, combining all organic extracts.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the dried extract to a final volume of 1 mL using a K-D apparatus or rotary evaporator.

  • Perform a solvent exchange into the final desired solvent if necessary. The sample is now ready for instrumental analysis.

PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly specific and sensitive technique for the analysis of semi-volatile compounds like this compound.[5][8] The gas chromatograph separates the analyte from other components in the extract, and the mass spectrometer provides definitive identification and quantification.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing LLE Liquid-Liquid Extraction (Protocol 1) Injector Splitless Injection (250°C) LLE->Injector 1 µL Extract Column GC Separation (e.g., DB-5ms column) Injector->Column MS_Source Ionization (Electron Ionization, 70 eV) Column->MS_Source Separated Analytes MS_Analyzer Mass Analysis (Quadrupole) MS_Source->MS_Analyzer Detector Detection (SIM Mode) MS_Analyzer->Detector Integration Peak Integration Detector->Integration Raw Data Quantification Quantification vs. Internal Standard Integration->Quantification Report Final Report Quantification->Report HPLCMS_Workflow cluster_prep Sample Preparation cluster_hplcms HPLC-MS/MS System cluster_data Data Processing Prep LLE (Protocol 1) or Direct Injection Injector Autosampler Injection Prep->Injector 5 µL Sample Column HPLC Separation (Reversed-Phase C18) Injector->Column MS_Source Ionization (Electrospray, ESI+) Column->MS_Source Separated Analytes MS_Q1 Precursor Ion Selection MS_Source->MS_Q1 MS_Q2 Collision Cell (CID) MS_Q1->MS_Q2 Selected Ion MS_Q3 Product Ion Scan MS_Q2->MS_Q3 Fragment Ions Integration Peak Integration (MRM) MS_Q3->Integration MRM Transitions Quantification Quantification vs. Internal Standard Integration->Quantification Report Final Report Quantification->Report

Sources

Application of 2,4-Dichloro-N-methylaniline in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Novel Dichloro-N-methylaniline Scaffold for Affinity-Based Proteomics Research and Target Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Charting New Territories in Proteomics with Novel Chemical Probes

In the landscape of modern drug discovery and cellular biology, understanding the intricate network of protein interactions and functions is paramount. Affinity-Based Protein Profiling (AfBPP) has emerged as a powerful chemical proteomics strategy to identify the cellular targets of small molecules, thereby elucidating their mechanisms of action and potential off-target effects.[1][2] A typical affinity-based probe consists of three key components: a ligand to confer selectivity for a protein target, a reactive group for covalent modification, and a reporter tag for detection and enrichment.[3][4][5]

This document proposes the innovative application of 2,4-Dichloro-N-methylaniline as a foundational scaffold for the synthesis of a new class of affinity-based probes. While this specific molecule has not been traditionally used in proteomics, its chemical architecture presents a unique opportunity for derivatization into potent and selective probes for exploring the proteome. We will outline the rationale, synthetic strategy, and detailed protocols for the use of a hypothetical probe derived from this scaffold, named "DCMP-alkyne," in a comprehensive proteomics workflow.

The Rationale for a this compound Scaffold

The 2,4-dichloroaniline moiety is a common feature in a variety of bioactive molecules, including several kinase inhibitors. This suggests that the this compound scaffold may possess inherent affinity for certain classes of proteins, making it an attractive starting point for probe development. The presence of the N-methyl group and the aromatic ring provides multiple sites for chemical modification, allowing for the strategic introduction of a reactive group and a reporter tag.

Our proposed probe, DCMP-alkyne (this compound-based Probe with alkyne handle) , will be designed to covalently modify its protein targets. The alkyne handle will enable the use of click chemistry for the subsequent attachment of a biotin tag for enrichment or a fluorophore for imaging. This modular approach offers flexibility in experimental design.[6][7]

Safety and Handling of this compound

As a starting material, this compound requires careful handling. It is classified as acutely toxic if swallowed and can cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[9][10] All manipulations should be performed in a well-ventilated chemical fume hood.[10][11]

Experimental Workflows and Protocols

The overall workflow for utilizing the proposed DCMP-alkyne probe for target identification is depicted below.

G cluster_0 Probe Synthesis cluster_1 Proteome Labeling & Enrichment cluster_2 Target Identification start This compound synth Chemical Synthesis start->synth probe DCMP-alkyne Probe synth->probe incubation Incubation with DCMP-alkyne probe->incubation lysate Cell Lysate lysate->incubation click Click Chemistry (Biotin-azide) incubation->click enrich Streptavidin Affinity Purification click->enrich digest On-bead Digestion (Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Target Identification lcms->data caption Workflow for Target ID with DCMP-alkyne

Caption: Overall workflow for target identification using the DCMP-alkyne probe.

Protocol 1: Synthesis of DCMP-alkyne Probe

This protocol describes a hypothetical synthesis of the DCMP-alkyne probe from this compound. The synthesis involves the acylation of the aniline nitrogen with a linker containing a reactive group (e.g., an acrylamide for targeting cysteines) and an alkyne handle.

Materials:

  • This compound[8][12][13][14]

  • Acryloyl chloride

  • 4-pentynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Acylation with Acryloyl Chloride:

    • Dissolve this compound (1 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acryloyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the acrylamide intermediate.

  • Coupling with 4-pentynoic acid (Hypothetical Linker Attachment):

    • This step is a conceptual representation of adding an alkyne handle. A more complex linker might be required in practice.

    • Dissolve the acrylamide intermediate (1 eq) and 4-pentynoic acid (1.1 eq) in anhydrous DCM.

    • Add DCC (1.2 eq) and a catalytic amount of DMAP.

    • Stir the reaction at room temperature for 12-18 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify by column chromatography to obtain the final DCMP-alkyne probe.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.

G start This compound step1 + Acryloyl Chloride start->step1 inter Acrylamide Intermediate step1->inter step2 + 4-pentynoic acid, DCC, DMAP inter->step2 final DCMP-alkyne Probe step2->final caption Synthetic scheme for DCMP-alkyne probe.

Caption: A simplified synthetic scheme for the proposed DCMP-alkyne probe.

Protocol 2: Proteome Labeling and Enrichment

This protocol details the use of the synthesized DCMP-alkyne probe to label target proteins in a complex biological sample, such as a cell lysate, followed by enrichment of the labeled proteins.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • DCMP-alkyne probe (dissolved in DMSO)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice.[15]

    • Clarify the lysate by centrifugation to remove cellular debris.[15][16]

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Probe Incubation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL.

    • Add the DCMP-alkyne probe to the lysate at a final concentration of 1-10 µM. A dose-response experiment is recommended to determine the optimal concentration.

    • Incubate the mixture for 1-2 hours at room temperature with gentle rotation.

    • Include a DMSO-only control.

  • Click Chemistry for Biotinylation:

    • To the probe-incubated lysate, add the click chemistry reagents in the following order: Biotin-azide (e.g., 50 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Pre-wash streptavidin-agarose beads with lysis buffer.

    • Add the pre-washed beads to the lysate after the click reaction.

    • Incubate for 1-2 hours at 4 °C with gentle rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

      • 2x with 0.2% SDS in PBS

      • 2x with 1% SDS in PBS

      • 2x with 6 M urea in PBS

      • 3x with PBS

Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis

This protocol describes the preparation of the enriched proteins for identification by mass spectrometry.[17][18][19][20][21]

Materials:

  • Enriched protein-bound streptavidin beads

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, Mass Spectrometry Grade

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • Acetonitrile

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation:

    • Resuspend the washed beads in 50 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.

  • Tryptic Digestion:

    • Add trypsin to the bead slurry (e.g., 1 µg of trypsin).

    • Incubate overnight at 37 °C with shaking.[22]

  • Peptide Collection and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest.

    • Identify proteins that are significantly enriched in the DCMP-alkyne treated sample compared to the DMSO control. These are the potential targets of the probe.

Data Presentation

The results from the proteomics experiment can be summarized in a table format for clarity.

Parameter Description
Probe DCMP-alkyne
Cell Line HEK293T
Lysate Concentration 2 mg/mL
Probe Concentration 5 µM
Incubation Time 2 hours
Enrichment Streptavidin-agarose
MS Instrument e.g., Q Exactive HF
Data Analysis Software e.g., MaxQuant

Conclusion and Future Directions

This application note has proposed a novel use for this compound as a scaffold for the development of affinity-based probes for proteomics research. We have provided a conceptual framework and detailed, adaptable protocols for the synthesis of a hypothetical probe, DCMP-alkyne, and its application in identifying protein targets from complex biological mixtures. This approach, grounded in established principles of chemical proteomics, opens up new avenues for ligand and drug discovery.[23][24]

Future work would involve the actual synthesis and characterization of the DCMP-alkyne probe and its analogs, optimization of labeling conditions, and validation of identified protein targets using orthogonal methods such as Western blotting or cellular thermal shift assays. The modular nature of the proposed probe design allows for the synthesis of a library of related compounds to explore structure-activity relationships and to develop highly selective probes for specific protein families.

References

  • BioTechniques. (2023). How to prepare samples for proteomic analysis with Protocols.io. Retrieved from [Link]

  • Meticulous Research. (n.d.). Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]

  • Biocompare. (2022). Tips and Tricks for Proteomic Sample Preparation. Retrieved from [Link]

  • Ma, L., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology. Retrieved from [Link]

  • Macquarie University. (2022). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science. Retrieved from [Link]

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (n.d.). Retrieved from [Link]

  • ACS Publications. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Retrieved from [Link]

  • PubMed. (2021). Affinity-based protein profiling to reveal targets of puerarin involved in its protective effect on cardiomyocytes. Biomedicine & Pharmacotherapy. Retrieved from [Link]

  • Loba Chemie. (2019). 2,4-DICHLOROANILINE EXTRA PURE MSDS. Retrieved from [Link]

  • ACS Publications. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Design and synthesis of tubulin tyrosination probes for chemical proteomics. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Retrieved from [Link]

  • Macquarie University ResearchOnline. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Retrieved from [Link]

  • PubMed Central. (2025). A disubstituted aniline probe for enhanced peroxidase-based proximal protein labelling. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • BIOSYNCE. (n.d.). This compound CAS 35113-88-3. Retrieved from [Link]

  • Insight Medical Publishing. (2022). Techniques Used in Proteomics. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Methylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Anilines

N-methylated anilines are fundamental structural motifs in a vast array of functional molecules, spanning pharmaceuticals, agrochemicals, dyes, and materials science. The introduction of a methyl group to the nitrogen atom of an aniline derivative can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and biological activity. Consequently, the development of efficient, selective, and sustainable methods for the N-methylation of anilines remains a critical endeavor in modern organic synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of standard protocols, mechanistic insights, and practical guidance for achieving successful N-methylation of substituted anilines.

Strategic Approaches to N-Methylation: A Comparative Overview

The choice of a specific N-methylation protocol is dictated by several factors, including the substrate's functional group tolerance, the desired level of methylation (mono- vs. di-methylation), scalability, and sustainability considerations. Here, we dissect the most prevalent strategies, from classical workhorses to cutting-edge catalytic systems.

Classical Reductive Amination: The Eschweiler-Clarke Reaction

A long-standing and reliable method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[1][2][3][4] This one-pot procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[5]

Mechanism and Rationale: The reaction proceeds through the initial formation of an iminium ion from the condensation of the aniline with formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the corresponding N-methylaniline and releasing carbon dioxide, which drives the reaction to completion.[1][2][4] A key advantage of this method is that it inherently prevents over-methylation to form quaternary ammonium salts, as the tertiary amine product cannot form a new iminium ion.[2]

Advantages:

  • Robust and high-yielding for a wide range of substrates.

  • Avoids the use of toxic alkylating agents like methyl iodide.

  • Does not typically lead to racemization of chiral amines.[2]

Limitations:

  • Requires excess reagents and elevated temperatures.

  • Can be challenging for anilines bearing electron-withdrawing groups or sterically hindered substrates.[6][7][8]

Modern Sustainable Methodologies

In recent years, a strong emphasis has been placed on developing greener and more atom-economical N-methylation protocols. These methods often employ non-toxic, readily available C1 sources and catalytic systems.

N-Methylation using Methanol: The "Borrowing Hydrogen" Approach

Methanol has emerged as an attractive, sustainable C1 source for N-methylation.[9][10] This transformation is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium, via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[11][12]

Mechanism and Rationale: The catalyst first dehydrogenates methanol to form formaldehyde in situ. The aniline then condenses with the formaldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. The only byproduct of this elegant cycle is water, making it a highly atom-economical process.[13]

Catalytic Systems:

  • Ruthenium Complexes: Cyclometalated ruthenium complexes have demonstrated high efficiency for the N-methylation of anilines with methanol under mild conditions.[11][14]

  • Iridium Complexes: N-heterocyclic carbene (NHC)-iridium catalysts are also highly effective and can be recycled multiple times without significant loss of activity.[15][16]

Advantages:

  • High atom economy, with water as the only byproduct.[13]

  • Utilizes a renewable and inexpensive C1 source.

  • Can be highly selective for mono-methylation.[15][16]

Dimethyl Carbonate (DMC): A Green Methylating Agent

Dimethyl carbonate (DMC) is a non-toxic and biodegradable reagent that serves as an excellent alternative to traditional methylating agents like methyl halides and dimethyl sulfate.[17]

Mechanism and Rationale: The N-methylation with DMC can proceed via different pathways depending on the catalyst and reaction conditions. In the presence of catalysts like zeolites, DMC can selectively mono-N-methylate anilines.[17][18] The reaction is believed to involve the formation of a carbamate intermediate, which then undergoes methylation and subsequent decarboxylation.

Advantages:

  • Environmentally benign and non-toxic methylating agent.[17]

  • High selectivity for mono-N-methylation can be achieved, particularly with zeolite catalysts.[17][18]

  • Can be used for a wide range of functionalized anilines.[18]

Carbon Dioxide (CO2) as a C1 Source

The utilization of carbon dioxide, a greenhouse gas, as a C1 feedstock for chemical synthesis is a highly desirable goal in green chemistry. Several catalytic systems have been developed for the N-methylation of anilines using CO2 in the presence of a reducing agent.[19][20]

Mechanism and Rationale: The reaction typically involves the reduction of CO2 to a formic acid or formaldehyde equivalent, which then participates in a reductive amination pathway. Common reducing agents include hydrosilanes or molecular hydrogen.[20][21]

Catalytic Systems:

  • Lanthanum Complexes: Lanthanide complexes have shown excellent activity for the N-methylation of anilines with CO2 and phenylsilane.[22][23]

  • Cobalt Catalysts: Cobalt-based catalytic systems can efficiently promote the N-methylation of anilines with CO2 and H2.[19][24]

Advantages:

  • Utilizes a renewable and abundant C1 source.

  • Contributes to CO2 valorization.

  • Can be highly selective for N,N-dimethylation.[19]

Data Presentation: Comparison of N-Methylation Protocols

Method Methyl Source Reducing Agent Typical Catalyst Key Advantages Key Limitations Selectivity
Eschweiler-Clarke FormaldehydeFormic AcidNone (Stoichiometric)Robust, high-yielding, avoids quaternization.[1][2]Requires excess reagents, harsh conditions.[6]Typically leads to di-methylation of primary anilines.
"Borrowing Hydrogen" MethanolIn situ from MethanolRu, Ir complexes.[11][15]High atom economy, sustainable C1 source.[13]Requires transition metal catalyst.Can be tuned for mono- or di-methylation.[10]
Dimethyl Carbonate Dimethyl CarbonateNoneZeolites, Onium Salts.[18][25]Green methylating agent, high mono-selectivity.[17]May require elevated temperatures and pressures.[26]Excellent for mono-methylation.[18]
CO2 Reduction Carbon DioxideHydrosilanes, H2La, Co, Ni complexes.[19][22][27]CO2 utilization, sustainable.Requires a reducing agent and catalyst.[21]Can be selective for mono- or di-methylation.[19][27]

Experimental Protocols

Protocol 1: Eschweiler-Clarke N,N-Dimethylation of Aniline

This protocol describes a general procedure for the N,N-dimethylation of aniline.

Materials:

  • Aniline (1.0 eq)

  • Formaldehyde (37 wt% in H2O, 5.0 eq)

  • Formic acid (88%, 5.0 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq).

  • Add formic acid (5.0 eq) to the flask, followed by the slow addition of formaldehyde solution (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Safety Precautions: Formaldehyde and formic acid are corrosive and should be handled in a well-ventilated fume hood.

Protocol 2: Ruthenium-Catalyzed N-Monomethylation of a Substituted Aniline with Methanol

This protocol provides a general method for the selective mono-N-methylation of anilines using a ruthenium catalyst.[13]

Materials:

  • Substituted aniline (1.0 eq)

  • (DPEPhos)RuCl2(PPh3) catalyst (0.5 mol%)[13]

  • Cesium carbonate (Cs2CO3, 0.5 eq)[13]

  • Anhydrous methanol

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the substituted aniline (1.0 eq), (DPEPhos)RuCl2(PPh3) catalyst (0.5 mol%), and cesium carbonate (0.5 eq).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., Argon) three times.

  • Add anhydrous methanol via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 140 °C for 12 hours.[13]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired N-methylaniline product.[13]

Causality Behind Experimental Choices: The use of a weak base like cesium carbonate is crucial for achieving high selectivity.[13] The inert atmosphere prevents the oxidation of the catalyst and reagents.

Visualization of Key Processes

Workflow for Catalytic N-Methylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Charge Reactor with Aniline, Catalyst, and Base B Add Anhydrous Solvent (e.g., Methanol) A->B C Establish Inert Atmosphere B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Solvent Removal F->G H Purification (e.g., Column Chromatography) G->H I Characterization of Product H->I

Caption: General experimental workflow for catalytic N-methylation of anilines.

Mechanism of "Borrowing Hydrogen" N-Methylation

G catalyst [M]-H (Catalyst-Hydride) catalyst_regen [M] (Active Catalyst) catalyst->catalyst_regen -2H to Imine methanol CH3OH formaldehyde CH2O methanol->formaldehyde -2H imine ArN=CH2 formaldehyde->imine + ArNH2 - H2O aniline ArNH2 product ArNHCH3 imine->product +2H water H2O catalyst_regen->catalyst +2H from CH3OH

Caption: Simplified mechanism of N-methylation via the "Borrowing Hydrogen" pathway.

Conclusion and Future Outlook

The N-methylation of substituted anilines is a cornerstone transformation in organic synthesis. While classical methods like the Eschweiler-Clarke reaction remain valuable, the field is rapidly advancing towards more sustainable and efficient catalytic protocols. The use of methanol, dimethyl carbonate, and carbon dioxide as C1 sources represents a significant step forward in green chemistry. Future research will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant metals, and the expansion of these methodologies to more complex and challenging substrates.

References

Application Notes: 2,4-Dichloro-N-methylaniline as a Versatile Intermediate in the Synthesis of Benzimidazole-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-Dichloro-N-methylaniline as a key intermediate in pharmaceutical synthesis. While substituted anilines are foundational building blocks for a myriad of Active Pharmaceutical Ingredients (APIs), this note focuses on a critical and illustrative application: its role as a precursor in the synthesis of the benzimidazole scaffold.[1][2] The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs, including the widely used anthelmintic agent Albendazole.[3][4][5] This guide details the physicochemical properties of this compound, a robust protocol for its conversion to a key o-phenylenediamine intermediate via nitration and subsequent reduction, and its application in the cyclization step to form the benzimidazole ring system. The causality behind experimental choices, safety considerations, and analytical checkpoints are discussed to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

In the landscape of pharmaceutical process chemistry, the selection of starting materials is a critical decision that influences scalability, cost-effectiveness, and the overall efficiency of a synthetic route. This compound (CAS: 35113-88-3) is a halogenated aromatic amine that offers several strategic advantages as a pharmaceutical intermediate.[6][7] The presence of two chlorine atoms provides specific steric and electronic properties and offers potential handles for further functionalization through cross-coupling reactions. The N-methyl group enhances solubility in organic solvents compared to its primary aniline counterpart and can play a crucial role in the final API's biological activity.[8]

The primary utility of this intermediate, as detailed herein, is its conversion into a substituted o-phenylenediamine. This class of compounds is the cornerstone for synthesizing benzimidazoles via condensation and cyclization with various carbonyl compounds or their equivalents.[9] The resulting benzimidazole derivatives are known to exhibit a wide range of biological activities, making them essential components in drugs for treating parasitic infections, viral diseases, and ulcers.

Physicochemical and Safety Data

Accurate characterization of the starting material is fundamental to process control and safety. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 35113-88-3[6][7]
Molecular Formula C₇H₇Cl₂N[6][7]
Molecular Weight 176.04 g/mol [6][7]
Appearance White to light beige solid[10]
Melting Point 28-32 °C (lit.)[6]
Purity ≥97%[6]

Safety Profile: this compound is classified as a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[6]

  • Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[6]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • PPE: Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Synthetic Workflow: From Intermediate to Benzimidazole Precursor

The strategic conversion of this compound into a versatile benzimidazole precursor involves a two-stage process: regioselective nitration followed by reduction. This workflow is designed to produce the required o-phenylenediamine scaffold, which is the immediate reactant for the subsequent cyclization to form the benzimidazole ring.

G cluster_0 PART 1: Intermediate Preparation cluster_1 PART 2: Precursor Synthesis cluster_2 PART 3: API Core Synthesis A 2,4-Dichloroaniline C This compound (Starting Intermediate) A->C N-Methylation B Methylating Agent (e.g., Dimethyl Sulfate) E Nitrated Intermediate (2,4-Dichloro-N-methyl-5-nitroaniline) C->E Step 1: Nitration D Nitrating Mixture (HNO₃ / H₂SO₄) G o-Phenylenediamine Precursor (4,6-Dichloro-N¹-methylbenzene-1,2-diamine) E->G Step 2: Reduction F Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) I Benzimidazole Core (e.g., Albendazole) G->I Step 3: Cyclization H Cyclizing Agent (e.g., Methyl N-cyanocarbamate for Albendazole)

Sources

Gas chromatography (GC) protocols for aniline derivative analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Gas Chromatography Protocols for the Analysis of Aniline and its Derivatives

Introduction: The Analytical Imperative for Aniline Derivatives

Aniline and its derivatives are foundational chemical intermediates, indispensable in the synthesis of a vast array of industrial and consumer products, including dyes, pharmaceuticals, polymers, and agrochemicals.[1][2][3] However, their utility is shadowed by significant toxicological concerns. Many aniline derivatives are classified as toxic and are suspected carcinogens, leading to their presence as critical environmental pollutants.[2][4] This necessitates robust, sensitive, and reliable analytical methods for their monitoring in diverse matrices, from environmental water and soil to biological fluids.[3][5]

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS) or selective detectors, stands as a premier technique for the separation, identification, and quantification of these compounds.[2][3][6] The analytical journey, however, is not without its challenges. The inherent polarity of the primary or secondary amine functional group can lead to significant chromatographic issues, including poor peak shape (tailing) and irreversible adsorption onto the analytical column, compromising both sensitivity and accuracy.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of two primary GC-based workflows for aniline derivative analysis. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach. We will delve into:

  • Direct GC Analysis: A straightforward method suitable for less polar derivatives or when analyte concentrations are high.

  • GC Analysis via Derivatization: A powerful technique to overcome the challenges of polarity, enhance volatility, and significantly improve chromatographic performance and sensitivity.

Method 1: Direct Gas Chromatography Analysis

Direct injection is the most expedient approach for analyzing aniline derivatives. It is particularly effective for samples with relatively clean matrices and for derivatives that are less polar and more thermally stable. The success of this method hinges critically on meticulous optimization of the chromatographic system to mitigate the adsorptive effects of the amine group.

Causality of Direct Analysis Challenges

The lone pair of electrons on the nitrogen atom of the amine group makes it a strong hydrogen bond acceptor. This property causes interactions with active sites (e.g., residual silanols) on the GC column's stationary phase and the inlet liner. This interaction is the primary cause of peak tailing, where the backside of the chromatographic peak is elongated, leading to poor resolution and inaccurate integration. In severe cases, it can cause irreversible adsorption, resulting in a partial or complete loss of the analyte signal.

Protocol 1: Direct Analysis of Aniline Derivatives by GC-NPD/MS

This protocol is optimized for the direct quantification of aniline derivatives in a prepared organic extract.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: To isolate the aniline derivatives from an aqueous matrix (e.g., groundwater, wastewater) and concentrate them into an organic solvent suitable for GC injection. The pH adjustment is a critical step to ensure the analytes are in their neutral, non-ionized form.

  • Procedure:

    • Collect 1 L of the aqueous sample in a 2 L separatory funnel.

    • Spike with appropriate internal standards and surrogates.

    • Adjust the sample pH to >11 using 1.0 M Sodium Hydroxide (NaOH).[2][4] This converts aniline salts to their free base form, maximizing extraction efficiency.

    • Add 60 mL of methylene chloride to the funnel. Shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow the organic and aqueous layers to separate. Drain the lower organic layer into a collection flask.

    • Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining all organic extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1-2 mL using a Kuderna-Danish apparatus.

    • Perform a solvent exchange into toluene just prior to the final concentration step for compatibility with the GC system.[4]

    • Adjust the final volume to 1.0 mL under a gentle stream of nitrogen. The sample is now ready for GC analysis.

2. Gas Chromatography & Detection

  • Instrumentation & Conditions: The following table outlines the recommended starting parameters. These should be optimized for the specific analytes of interest.

ParameterRecommended SettingRationale & Expert Insights
GC System Gas Chromatograph with Split/Splitless InletStandard configuration for capillary GC.
Column Mid-polarity fused silica capillary column, e.g., 5% Phenyl Methylpolysiloxane (DB-5, HP-5ms). Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.A 5% phenyl phase provides a good balance of selectivity for aromatic compounds while being robust.[7] For highly polar amines, a specially deactivated column (e.g., base-deactivated) or a wax column may yield better peak shapes.[8][9]
Inlet Liner Deactivated, single-taper splitless liner with glass wool.A deactivated liner is critical to minimize analyte adsorption in the hot inlet, which is a common source of peak tailing and analyte loss.
Inlet Temp. 250 °CHot enough to ensure rapid volatilization of analytes without causing thermal degradation of thermolabile derivatives.[10]
Injection Mode Splitless (1 µL injection)For trace analysis to ensure maximum transfer of analyte onto the column.
Carrier Gas Helium at a constant flow of 1.2 mL/min.Inert carrier gas. Constant flow mode provides more stable retention times than constant pressure mode, especially with temperature programming.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min).This is a typical starting program. The initial temperature and ramp rate must be optimized to achieve separation of all target analytes.
Detector Option A: Nitrogen-Phosphorus Detector (NPD) Temp: 300 °C Option B: Mass Spectrometer (MS) Transfer Line: 280 °C, Ion Source: 230 °C, Scan Mode: 45-450 amuNPD: Highly selective and sensitive for nitrogen-containing compounds, making it ideal for aniline analysis in complex matrices as recommended by U.S. EPA Method 8131.[4][11] MS: Provides definitive identification through mass spectra and high sensitivity, especially in Selected Ion Monitoring (SIM) mode.[2]
Workflow for Direct GC Analysis

G cluster_prep Sample Preparation cluster_analysis GC Analysis A Aqueous Sample (1L) B Adjust pH > 11 A->B C Liquid-Liquid Extraction (Methylene Chloride) B->C D Dry & Concentrate C->D E Solvent Exchange (Toluene) D->E F Inject 1 µL into GC E->F Final Extract (1 mL) G Separation on 5% Phenyl Column F->G H Detection (NPD or MS) G->H I Data Acquisition H->I J Data Analysis (Quantification) I->J Chromatogram G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis A Prepared Sample Extract (e.g., from LLE) B Evaporate to Dryness A->B C Add Ethyl Acetate & HFBA B->C D Heat at 70°C for 30 min C->D E Evaporate to Dryness D->E F Reconstitute in Solvent E->F G Inject 1 µL into GC F->G Derivatized Sample H Separation on DB-5ms G->H I Detection (ECD or MS) H->I J Data Acquisition I->J K Data Analysis (Quantification) J->K Chromatogram

Sources

Application Notes and Protocols for the Analysis of Aromatic Amines by Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide to the sensitive and selective analysis of aromatic amines using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). Aromatic amines are a class of compounds with significant industrial applications but also notable health concerns, including carcinogenic properties for some members of this class.[1][2] Their detection at trace levels is crucial in various matrices, including food contact materials, textiles, environmental samples, and biological fluids. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth protocols and the scientific rationale behind the methodological choices. We will explore the entire analytical workflow, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis, with a focus on achieving robust and reliable results.

Introduction: The Analytical Imperative for Aromatic Amines

Primary Aromatic Amines (PAAs) are chemical compounds characterized by an amino group attached to an aromatic ring. They serve as precursors in the synthesis of a vast array of products, including azo dyes, polyurethanes, pesticides, and pharmaceuticals.[3][4] However, the potential for these compounds to migrate from consumer products, such as food packaging, cooking utensils, and textiles, into food and onto skin raises significant safety concerns.[1][4][5][6] Regulatory bodies worldwide, including the European Commission and the U.S. Food and Drug Administration (FDA), have established stringent limits on the presence of specific aromatic amines in consumer goods to mitigate potential health risks.[2][5][7][8]

LC/MS/MS has emerged as the premier analytical technique for the determination of aromatic amines due to its exceptional sensitivity, selectivity, and versatility.[3][5][9] Unlike traditional methods like Gas Chromatography (GC), LC/MS/MS often does not require derivatization, simplifying sample preparation and reducing analysis time.[3][5] The specificity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the unequivocal identification and quantification of target analytes even in complex matrices.[3][10][11]

This application note will provide a detailed, step-by-step protocol for the analysis of a panel of regulated aromatic amines, grounded in established scientific principles and validated methodologies.

The Analytical Workflow: A Conceptual Overview

The successful analysis of aromatic amines by LC/MS/MS is a multi-stage process. Each step is critical for achieving the required sensitivity, accuracy, and reproducibility. The following diagram illustrates the typical workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction Extraction/Migration Sample->Extraction Matrix-specific Cleanup Clean-up (d-SPE / LLE) Extraction->Cleanup Optional LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Ionization Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: A generalized workflow for the LC/MS/MS analysis of aromatic amines.

Experimental Protocols

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is dictated by the matrix and the specific aromatic amines of interest. The primary goal is to efficiently extract the analytes while minimizing matrix interference.

Protocol 3.1.1: Migration Testing from Food Contact Materials (e.g., Cooking Utensils)

This protocol is based on established European Union guidelines for testing the migration of chemical substances from food contact materials.[5][12]

  • Rationale: To simulate the transfer of aromatic amines from a utensil to food during cooking, a food simulant is used under controlled temperature and time conditions. 3% acetic acid is a common food simulant for acidic foods.[5][12]

  • Step-by-Step Protocol:

    • Cut the sample (e.g., a nylon kitchen utensil) into small pieces (approximately 1-2 cm²).[12]

    • Submerge a known weight (e.g., 10 g) of the sample pieces in a sufficient volume of 3% (w/v) aqueous acetic acid solution in a sealed, inert container.[5][12]

    • Incubate the container at a specified temperature and duration to simulate cooking (e.g., 100°C for 2 hours).[5][12]

    • After incubation, allow the solution to cool to room temperature.

    • Transfer a precise volume of the food simulant extract into a volumetric flask.

    • Add an internal standard (e.g., aniline-d5) to a final concentration of 20 µg/kg to correct for matrix effects and variations in instrument response.[5]

    • Filter the extract through a 0.2 µm syringe filter into an autosampler vial for LC/MS/MS analysis.[5]

Protocol 3.1.2: Extraction from Textiles (Azo Dye Cleavage)

This protocol involves the reductive cleavage of azo dyes to release the constituent aromatic amines.[6]

  • Rationale: Azo dyes themselves are not always directly analyzed. Instead, they are chemically reduced to break the azo bond (-N=N-) and liberate the primary aromatic amines from which they were synthesized. Sodium dithionite is a common reducing agent for this purpose.[6][13][14][15]

  • Step-by-Step Protocol:

    • Cut the textile sample into small pieces and weigh approximately 1 g into a reaction vessel.[6]

    • Add 17 mL of a pre-heated (70°C) 0.06 M citrate buffer solution (pH 6.0) to the vessel.[6]

    • Immediately add 3 mL of a freshly prepared 200 mg/mL sodium dithionite solution.[6]

    • Seal the vessel and incubate at 70°C for 30 minutes with occasional shaking.[6]

    • After the reaction, rapidly cool the vessel in an ice bath.

    • Perform a liquid-liquid extraction (LLE) by adding a suitable organic solvent (e.g., methyl-tert-butyl ether) and shaking vigorously.

    • Collect the organic layer, which now contains the extracted aromatic amines.

    • The extract may be concentrated and reconstituted in the initial mobile phase for analysis.

Liquid Chromatography: Achieving Optimal Separation

The chromatographic separation of aromatic amines can be challenging due to their similar structures and polarities. The choice of column and mobile phase is critical for resolving isomers and ensuring good peak shapes.

Protocol 3.2.1: Reversed-Phase LC Method

  • Rationale: Reversed-phase chromatography is the most common approach for separating aromatic amines. A C18 column is often a good starting point, but for better retention and separation of polar and isomeric amines, a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can be advantageous.[5] The mobile phase is typically a mixture of water and an organic solvent (methanol or acetonitrile) with an acidic modifier (e.g., formic acid) to ensure the amines are in their protonated form for good peak shape and ionization efficiency.[12]

  • Instrumentation:

    • UHPLC or HPLC system

    • Column: e.g., Agilent InfinityLab Poroshell 120 PFP (or equivalent)[5]

    • Column Temperature: 40°C[12][16]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Methanol with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) %B
    0.0 10
    8.0 95
    9.0 95
    9.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min[12][16]

  • Injection Volume: 5 µL[12][16]

Mass Spectrometry: Sensitive and Selective Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification of aromatic amines.

Protocol 3.3.1: MS/MS Parameters

  • Rationale: In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) for each analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the target analyte.[3] Using at least two MRM transitions per compound (one for quantification and one for qualification) provides a high degree of confidence in the identification.[5][10][11][16]

  • Instrumentation:

    • Triple Quadrupole Mass Spectrometer

    • Ionization Source: Electrospray Ionization (ESI) in positive mode[16]

  • Optimized Source Parameters:

    Parameter Value
    Gas Temperature 350°C[5]
    Gas Flow 10 L/min[5]
    Nebulizer Pressure 30 psi[5]
    Sheath Gas Temp 300°C[5]
    Sheath Gas Flow 10 L/min[5]

    | Capillary Voltage | 2500 V[5] |

  • Analyte-Specific MRM Transitions: The following table provides examples of optimized MRM parameters for a selection of common aromatic amines. It is crucial to optimize these parameters on the specific instrument being used.[3][5][16]

AnalytePrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)Collision Energy (V)
Aniline94.077.066.015
o-Toluidine108.191.177.118
4-Chloroaniline128.093.065.025
2,4-Toluenediamine123.1106.177.120
4,4'-Methylenedianiline199.1106.1182.124

Data Analysis and Method Validation

Quantification

Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then calculated from this curve.

Method Validation

A robust LC/MS/MS method must be validated to ensure its performance characteristics are suitable for the intended application. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should typically be >0.99.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For food contact materials, LOQs in the range of 0.1 to 1.0 ng/mL are often achievable and necessary to meet regulatory requirements.[3][17] European regulations for some PAAs require a detection limit of 0.002 mg/kg in food or food simulant.[2][7]

  • Accuracy and Precision: Accuracy is assessed by recovery studies in spiked matrix samples, with typical acceptance criteria of 80-120%. Precision, measured as the relative standard deviation (RSD), should generally be <15%.[3][17][18]

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analyte. This can be evaluated by comparing the response of an analyte in a pure solvent standard to its response in a post-extraction spiked matrix sample.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is largely ensured by the use of MRM.

Conclusion

The LC/MS/MS methodology detailed in this application note provides a robust, sensitive, and selective approach for the analysis of aromatic amines in a variety of matrices. The key to success lies in a thorough understanding of the entire analytical workflow, from appropriate sample preparation to optimized chromatographic and mass spectrometric conditions. By following these protocols and adhering to rigorous method validation, researchers and scientists can confidently generate high-quality data to ensure product safety and regulatory compliance.

References

  • Determination of Aromatic Amines Released from Azo Dyes in Paper Packaging by Liquid Chromatography-Tandem Mass Spectrometry. Journal of AOAC International. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]

  • Determination of Aromatic Amines Released from Azo Dyes in Paper Packaging by Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. ResearchGate. [Link]

  • Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Taylor & Francis Online. [Link]

  • Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. PubMed. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. SCIEX. [Link]

  • Determination of Aromatic Amines Released from Azo Dyes in Paper Packaging by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters. [Link]

  • (PDF) Rapid Sample Preparation Method for LC−MS/MS or GC−MS Analysis of Acrylamide in Various Food Matrices. ResearchGate. [Link]

  • (PDF) Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. ResearchGate. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Agilent. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid. [Link]

  • Liquid Chromatographic Determination of Aromatic Amines in Water Samples after Gold Nanoparticles Coated Membrane Microextraction. King Fahd University of Petroleum & Minerals. [Link]

  • Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization. Journal of Chromatography A. [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. PubMed. [Link]

  • Testing Primary Aromatic Amines in Food Packaging. Intertek. [Link]

  • Scientific Guidance on the data required for the risk assessment of flavourings to be used in or on foods. EFSA Journal. [Link]

  • Safety Standards for the Detection of Migration of Primary Aromatic Amines in Food Contact Materials are Officially Released. C&K Testing. [Link]

  • Food Ingredient Testing Requirements Under FDA Regulations. Institute for In Vitro Sciences, Inc. [Link]

  • U.S. and EU Approaches to Defining and Evaluating Impurities and NIAS in Food Contact Materials. Food Safety Magazine. [Link]

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Application Notes and Protocols: Preparation of 2,4,6-Trichloroaniline from 2,4-Dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,4,6-trichloroaniline, a key intermediate in the manufacturing of fungicides, azo dyes, and other industrially significant chemicals.[1][2] The protocol details the electrophilic chlorination of 2,4-dichloroaniline. Emphasis is placed on the mechanistic underpinnings of the reaction, safety protocols, and detailed analytical procedures for the characterization of the final product. This guide is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction and Significance

2,4,6-Trichloroaniline (TCA) is a chlorinated aromatic amine of significant industrial importance. It serves as a precursor for the synthesis of various organic compounds, including but not limited to, fungicides, mono-azo dyestuffs, and hexachlorodiphenyl urea.[2] While industrial production often utilizes aniline as the starting material due to its low cost and the activating nature of the amino group, this guide focuses on the targeted chlorination of 2,4-dichloroaniline.[1] This specific conversion is often relevant in scenarios where 2,4-dichloroaniline is a readily available starting material or a byproduct of other processes.

The synthesis of TCA is not without its challenges, primarily related to the hazardous nature of the reagents and the potential for byproduct formation. Therefore, a thorough understanding of the reaction mechanism and strict adherence to safety protocols are paramount. This document aims to provide the necessary expertise and a self-validating protocol to ensure a successful and safe synthesis.

Mechanistic Insights: Electrophilic Aromatic Substitution

The conversion of 2,4-dichloroaniline to 2,4,6-trichloroaniline proceeds via an electrophilic aromatic substitution (SEAr) reaction. The core principles of this mechanism are outlined below:

  • Activation of the Aromatic Ring: The amino group (-NH₂) in 2,4-dichloroaniline is a strongly activating, ortho-, para-directing group.[3][4] It donates electron density to the benzene ring through resonance, increasing the nucleophilicity of the ortho and para positions. In 2,4-dichloroaniline, the positions ortho and para to the amino group are already substituted with chlorine atoms. The remaining unsubstituted position is the other ortho position (position 6).

  • Generation of the Electrophile: The chlorinating agent, typically chlorine gas (Cl₂) or a precursor, is polarized by a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or can react directly with the highly activated aniline derivative.[5] This polarization generates a potent electrophile (Cl⁺).

  • Nucleophilic Attack: The electron-rich aromatic ring of 2,4-dichloroaniline attacks the electrophilic chlorine atom. This attack preferentially occurs at the vacant ortho position (position 6) due to the directing effect of the amino group. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.[6]

  • Deprotonation and Aromatization: A weak base, such as the counter-ion of the catalyst or a solvent molecule, removes a proton from the carbon atom bearing the new chlorine atom. This restores the aromaticity of the ring, yielding the final product, 2,4,6-trichloroaniline.

The overall reaction is facile due to the strong activation provided by the amino group.[1]

Safety and Hazard Management

2,4,6-Trichloroaniline and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.

Hazard Profile:

CompoundKey Hazards
2,4,6-Trichloroaniline Toxic if swallowed, in contact with skin, or if inhaled.[7][8] May cause damage to organs through prolonged or repeated exposure.[7][8] Irritant to skin and eyes.[9] Very toxic to aquatic life with long-lasting effects.[8]
2,4-Dichloroaniline Toxic by inhalation, ingestion, and skin absorption. Potential carcinogen.
Chlorine Gas Highly toxic and corrosive. Severe respiratory irritant.
Sulfuryl Chloride Corrosive and toxic. Reacts violently with water.
Hydrochloric Acid Corrosive. Causes severe skin burns and eye damage.
Organic Solvents Flammable and may have specific toxicities.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.[7][10]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[10]

  • Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. Have an appropriate spill kit readily available.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[7][8]

Experimental Protocol: Synthesis of 2,4,6-Trichloroaniline

This protocol provides a detailed, step-by-step methodology for the chlorination of 2,4-dichloroaniline.

Reagents and Equipment
ReagentsEquipment
2,4-DichloroanilineThree-necked round-bottom flask
Anhydrous Chlorobenzene (or other inert solvent)Mechanical stirrer
Sulfuryl Chloride (SO₂Cl₂) or Chlorine Gas (Cl₂)Condenser
Anhydrous Hydrogen Chloride (HCl) gasGas inlet tube
Distilled WaterHeating mantle with temperature control
Dilute Hydrochloric AcidSeparatory funnel
Sodium Bicarbonate (NaHCO₃) solutionBuchner funnel and flask
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Recrystallization Solvent (e.g., Ethanol or Hexanes)Beakers, Erlenmeyer flasks, graduated cylinders
Reaction Workflow Diagram

SynthesisWorkflow Start 2,4-Dichloroaniline in Anhydrous Chlorobenzene HCl_Gas Anhydrous HCl Gas Chlorination Chlorination with Sulfuryl Chloride (or Chlorine Gas) Start->Chlorination Reactant HCl_Gas->Chlorination Formation of Anilinium Salt Workup Aqueous Work-up (Water, Dilute Acid, Base) Chlorination->Workup Crude Product Extraction Solvent Extraction & Drying Workup->Extraction Purification Recrystallization Extraction->Purification FinalProduct 2,4,6-Trichloroaniline (Pure Product) Purification->FinalProduct

Caption: Workflow for the synthesis of 2,4,6-trichloroaniline.

Step-by-Step Procedure
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet tube, dissolve 2,4-dichloroaniline in anhydrous chlorobenzene. The use of an inert organic solvent is crucial to maintain anhydrous conditions.[11]

  • Formation of the Anilinium Salt: Bubble anhydrous hydrogen chloride gas through the solution. This converts the aniline to its hydrochloride salt, which helps to moderate the reaction and prevent oxidation.[11][12]

  • Chlorination: Heat the reaction mixture to the desired temperature (e.g., 90-110°C).[12] Slowly add the chlorinating agent (e.g., sulfuryl chloride or chlorine gas) dropwise or via the gas inlet tube over several hours.[12] The reaction is exothermic, and careful control of the addition rate is necessary to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water, dilute hydrochloric acid to remove any remaining unreacted aniline derivatives, and then with a saturated sodium bicarbonate solution to neutralize any residual acid. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2,4,6-trichloroaniline can be purified by recrystallization from a suitable solvent such as ethanol or hexanes.[13] Sublimation is also an effective purification method.[12]

Quantitative Data Summary
ParameterValue/RangeRationale
Molar Ratio (2,4-dichloroaniline:chlorinating agent)1 : 1.1-1.2A slight excess of the chlorinating agent ensures complete conversion of the starting material.
Reaction Temperature90-110 °CElevated temperatures are often required to drive the reaction to completion.[12]
Reaction Time4-8 hoursDependent on the specific chlorinating agent and reaction temperature.
Expected Yield85-95%High yields are achievable with careful control of reaction conditions.

Product Characterization

Thorough characterization of the synthesized 2,4,6-trichloroaniline is essential to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular FormulaC₆H₄Cl₃N
Molecular Weight196.46 g/mol [9]
AppearanceWhite to beige crystalline solid[8]
Melting Point73-77 °C[14]
Boiling Point262 °C
SolubilityInsoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[1][9]
Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for confirming the identity and purity of the product. The mass spectrum will show the characteristic molecular ion peak and fragmentation pattern for 2,4,6-trichloroaniline. GC can also be used to quantify any impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum in CDCl₃ will show a singlet for the two aromatic protons and a broad singlet for the two amine protons.[17]

    • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the different carbon environments in the molecule.[17]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and C-Cl stretching vibrations.

Conclusion

The synthesis of 2,4,6-trichloroaniline from 2,4-dichloroaniline is a well-established electrophilic aromatic substitution reaction. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can achieve a high yield of the desired product. Proper characterization using modern analytical techniques is crucial to ensure the purity and identity of the final compound, which is vital for its subsequent applications in research and development.

References

  • Vertex AI Search. (n.d.).
  • Guidechem. (2023, June 3). Synthesis of 2,4,6-Trichloroaniline.
  • Apollo Scientific. (n.d.).
  • ECHEMI. (n.d.). 2,4,6-Trichloroaniline SDS.
  • CAMEO Chemicals | NOAA. (n.d.). 2,4,6-trichloroaniline.
  • Thermo Fisher Scientific. (2025, September 18).
  • ChemicalBook. (n.d.). 2,4,6-Trichloroaniline synthesis.
  • PubChem. (n.d.). 2,4,6-Trichloroaniline.
  • Google Patents. (n.d.).
  • ChemicalBook. (2022, November 14).
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  • Google Patents. (n.d.). CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1)
  • Kim, C. U., Jin, H., & Lee, J. M. (1990). A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline. Korean Journal of Chemical Engineering.
  • Mbouombouondassa, I., et al. (2016). MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY.
  • Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of 2,6-Dichloroaniline.
  • Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trichloroaniline.
  • Google Patents. (n.d.).
  • DTIC. (n.d.).
  • Testbook. (n.d.). Electrophilic Substitution of Anilines.
  • Wikipedia. (n.d.).
  • PrepChem.com. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,4,6-Trichloroaniline PESTANAL, analytical standard.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • ResearchGate. (2015, June 16). Analytical Method Development and Validation for the estimation of 2,4,6-trichloroanisolein wine by GC-MS.
  • Patent 0727412. (n.d.).
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  • Evans, T. J., III. (1997). Analysis of 2,4,6-trichloroanisole and Related Compounds in Wines Using Solid-phase Microextraction Coupled to GC-MS. University of California, Davis.
  • NIH. (2023, August 23). Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole.
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Troubleshooting & Optimization

Technical Support Center: High-Purity Purification of 2,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-N-methylaniline (DCMA). This guide is designed for researchers, chemists, and drug development professionals who require this compound in high purity for their work. Here, we address common challenges and provide in-depth, field-proven methodologies and troubleshooting advice in a direct question-and-answer format.

Section 1: Essential Compound Information & Safety

Before beginning any purification protocol, a thorough understanding of the compound's properties and associated hazards is critical.

Q1: What are the fundamental physical properties and safety hazards of this compound?

A1: this compound is a substituted aniline with the following key characteristics.[1][2][3] Proper handling is paramount due to its significant toxicity.

Table 1: Physical and Safety Data for this compound

PropertyValueSource
CAS Number 35113-88-3[1][2]
Molecular Formula C₇H₇Cl₂N[1][2]
Molecular Weight 176.04 g/mol [1][2]
Appearance White to pale cream solid/powder[4]
Melting Point 28-32 °C[2]
GHS Hazard Codes H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage)[1][2]
Signal Word Danger[2]

Core Safety Directive: Due to its acute toxicity (H301) and risk of serious eye damage (H318), all manipulations must be conducted in a certified chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles, is mandatory.[2][5] An eyewash station and safety shower must be immediately accessible.

Section 2: Purification Strategy & Method Selection

The choice of purification method is dictated by the nature of the impurities, the required purity level, and the scale of the experiment.

Q2: What are the primary purification methods for this compound, and how do I choose the right one?

A2: The three primary methods for purifying DCMA are Vacuum Distillation, Recrystallization, and Column Chromatography. The selection process can be visualized as follows:

Purification_Workflow cluster_input Start cluster_decision Method Selection cluster_process Purification Process cluster_output Analysis & Outcome Crude Crude DCMA Product (Purity < 98%) Distill Is the primary impurity non-volatile? Crude->Distill Recrystall Is the primary impurity highly soluble at low temp? Distill->Recrystall No P_Distill Vacuum Distillation Distill->P_Distill Yes Chroma Are impurities structurally similar (isomers)? Recrystall->Chroma No P_Recrystall Recrystallization Recrystall->P_Recrystall Yes Chroma->P_Distill No, try other P_Chroma Column Chromatography Chroma->P_Chroma Yes Analysis Purity Analysis (GC, HPLC, NMR) P_Distill->Analysis P_Recrystall->Analysis P_Chroma->Analysis Success High-Purity DCMA (Purity ≥ 99.5%) Analysis->Success Purity Met Failure Re-evaluate & Re-purify Analysis->Failure Purity Not Met Failure->Crude

Caption: Decision workflow for selecting a DCMA purification method.

Table 2: Comparison of Purification Methods

MethodPrincipleBest Suited ForProsCons
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Removing non-volatile or high-boiling point impurities.Excellent for large scales; highly effective for specific impurity profiles.Not effective for separating isomers or compounds with close boiling points; thermal degradation is a risk.
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Removing small amounts of impurities that have different solubility profiles.Cost-effective, scalable, can yield very high purity crystals.Finding a suitable solvent can be challenging; potential for significant product loss in the mother liquor.[6]
Column Chromatography Separation based on differential partitioning between a stationary phase (e.g., silica) and a mobile phase.Separating structurally similar impurities (e.g., isomers) or complex mixtures.High resolution, versatile, applicable to a wide range of impurities.Can be time-consuming and expensive (solvents, stationary phase); product streaking/tailing is a common issue for anilines.[7]

Section 3: Troubleshooting Guides & Protocols

This section provides detailed protocols and addresses specific issues you may encounter.

Vacuum Distillation

Q3: My DCMA sample is darkening or decomposing during distillation, even under vacuum. What's wrong?

A3: This indicates thermal degradation. The boiling point is likely still too high, or the residence time at high temperature is too long.

  • Improve the Vacuum: Ensure all joints in your distillation setup are perfectly sealed with appropriate vacuum grease. Check your vacuum pump's oil and performance. A lower pressure significantly reduces the required temperature.

  • Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor travels, reducing the time the compound spends at high temperature and preventing heat loss and premature condensation.

  • Ensure Smooth Boiling: Vigorous bumping can superheat portions of the liquid. Use a magnetic stir bar or an ebulliator to ensure smooth, even boiling.

Experimental Protocol: Fractional Vacuum Distillation of DCMA

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short Vigreux column to aid separation. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude DCMA and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system. A typical target pressure is 1-10 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle with a sand bath for uniform temperature distribution.

  • Fraction Collection:

    • Collect a small initial fraction (forerun) that may contain volatile impurities.

    • Carefully monitor the temperature at the distillation head. Collect the main fraction over a narrow, stable temperature range. A patent for a similar compound, 2,4-dichlorotoluene, suggests collecting the main product within a tight 2-3°C window.[8]

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive residues.

  • Shutdown: Allow the system to cool completely before slowly reintroducing air.

Recrystallization

Q4: I can't find a good recrystallization solvent for DCMA. It's either too soluble in everything or not soluble enough. What should I do?

A4: This is a common challenge. The ideal solvent should dissolve the DCMA when hot but not when cold, while impurities should remain in solution (or not dissolve at all).

  • Use a Solvent Pair: This is the most effective strategy. Find a "soluble" solvent in which DCMA is highly soluble and a "miscible anti-solvent" in which it is poorly soluble.

    • Procedure: Dissolve the crude DCMA in the minimum amount of the hot "soluble" solvent. Then, add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a drop or two of the "soluble" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

    • Suggested Pairs: Common pairs for anilines include Ethanol/Water, Isopropanol/Hexane, or Toluene/Heptane. You must determine the optimal system and ratios experimentally.

Q5: My recrystallization yielded very little product. Where did it go?

A5: Significant product loss is often due to using too much solvent or premature crystallization.

  • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the mother liquor upon cooling.[6]

  • Slow Cooling: Do not rush the cooling process by immediately placing the flask in an ice bath. Allow it to cool slowly to room temperature first. This encourages the formation of large, pure crystals and minimizes the amount of product that "crashes out" with impurities.

  • Check Mother Liquor: After filtering your crystals, you can try to obtain a second crop by partially evaporating the solvent from the mother liquor and re-cooling, though this crop will likely be less pure.

Column Chromatography

Q6: My DCMA product is streaking badly on the silica gel column, leading to poor separation and low recovery. How do I fix this?

A6: This is the most frequent problem when purifying anilines and other basic compounds on standard silica gel.[7] The amine group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing.

Solution: Neutralize the stationary phase by adding a basic modifier to your eluent.

  • Add Triethylamine (TEA): Incorporate 0.5-1% triethylamine into your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your DCMA to elute with sharp, symmetrical peaks.[7]

  • Use an Alternative: In some cases, a few drops of aqueous ammonia in methanol, which is then added to the main eluent, can also be effective.

  • Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral or basic alumina.[7]

Chromatography_Troubleshooting Problem Problem: Product Streaking / Tailing Cause Root Cause: Basic amine interacts with acidic silanol groups on silica Problem->Cause Solution1 Primary Solution: Add 0.5-1% Triethylamine (TEA) to the eluent Cause->Solution1 Solution2 Alternative Solution: Use a neutral or basic stationary phase (Alumina) Cause->Solution2 Mechanism1 Mechanism: TEA neutralizes acidic sites, preventing strong adsorption Solution1->Mechanism1 Mechanism2 Mechanism: Alumina lacks the highly acidic sites present in silica gel Solution2->Mechanism2

Caption: Troubleshooting logic for amine tailing in column chromatography.

Experimental Protocol: Flash Column Chromatography of DCMA

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35. Remember to add 1% TEA to the TLC developing chamber.

  • Column Packing: Pack a column with silica gel using your chosen eluent (containing 1% TEA). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude DCMA in a minimal amount of the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column under positive pressure (flash chromatography). Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure (rotary evaporation). You may need to co-evaporate with a solvent like toluene to fully remove residual TEA.

Section 4: Purity Assessment

Q7: How can I reliably determine the purity of my final DCMA product?

A7: A combination of chromatographic and spectroscopic methods is recommended for definitive purity analysis.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is an excellent method for assessing purity and detecting volatile impurities.[9][10] The area percentage of the main peak provides a quantitative measure of purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is also highly effective. It can separate the target compound from non-volatile impurities and is a standard technique for purity assessment in pharmaceutical development.[11][12]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can confirm the structure of the product and detect impurities that contain protons. Integration of the signals can be used for quantification if an internal standard is added.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234218B - Preparation method of 2,4-dichlorotoluene.
  • Google Patents. (n.d.). US2675409A - Preparation of 2, 4, 6-trichloroaniline.
  • Google Patents. (n.d.). CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.
  • Supporting Information. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?. Retrieved from [Link]

  • Loba Chemie. (2019). 2,4-DICHLOROANILINE EXTRA PURE MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]

  • ResearchGate. (2025). Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • NSF Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). N-METHYLANILINE Safety Data Sheet. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Quantification of aniline and N-methylaniline in indigo. National Institutes of Health. Retrieved from [Link]

  • Scribd. (n.d.). 4,4'-Methylenebis(2-chloroaniline) Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Analytical methods to assess nanoparticle toxicity. Analyst. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

  • BIOSYNCE. (n.d.). This compound CAS 35113-88-3. Retrieved from [Link]

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How to minimize the formation of N,N-dimethylaniline byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethylaniline. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you minimize the formation of common byproducts, ensuring the highest purity of your target compound.

Understanding the Chemistry of Byproduct Formation

The synthesis of N,N-dimethylaniline (DMA), typically via the N-alkylation of aniline with a methylating agent like methanol, is a well-established but nuanced process. The desired reaction is a consecutive methylation, first forming N-methylaniline (NMA) as an intermediate, which is then further methylated to DMA.[1] However, this sequential reaction is the primary source of common impurities. The key to a high-purity yield lies in understanding and controlling the kinetics and equilibria involved.

The industrial synthesis can be broadly categorized into two main approaches: the liquid-phase method, often using a mineral acid like sulfuric acid as a catalyst under high pressure and temperature, and the gas-phase method, which employs solid catalysts like zeolites or alumina at high temperatures but lower pressures.[2] Both methods are susceptible to byproduct formation if not carefully optimized.

Major Byproduct Classes
  • Under-methylation (N-methylaniline): The most common impurity, resulting from the incomplete conversion of the NMA intermediate to DMA.[3][4]

  • Over-methylation (N,N,N-Trimethylanilinium Salts): Excess methylation of the desired DMA product leads to the formation of a quaternary ammonium salt.[1][5]

  • C-Alkylation (Ring Alkylation): Under certain catalytic conditions, particularly with catalysts that have strong acid sites, the methyl group can attack the aromatic ring, leading to isomers of toluidine.[6]

  • Starting Material Carryover: Residual, unreacted aniline in the final product mixture.[3]

Below is a diagram illustrating the primary reaction pathway and the formation of key byproducts.

reaction_pathway Aniline Aniline NMA N-Methylaniline (NMA) (Intermediate) Aniline->NMA + CH₃OH (k₁) Toluidines Toluidines (C-Alkylation) Aniline->Toluidines DMA N,N-Dimethylaniline (DMA) (Desired Product) NMA->DMA + CH₃OH (k₂) QuatSalt N,N,N-Trimethylanilinium Salt (Over-methylation) DMA->QuatSalt + CH₃OH (excess) (k₃) troubleshooting_flowchart start High Byproduct Level Detected check_byproduct Identify Byproduct (GC/MS, NMR) start->check_byproduct is_nma N-Methylaniline (NMA)? check_byproduct->is_nma Under-methylation is_quat Quaternary Salt? check_byproduct->is_quat Over-methylation is_c_alk C-Alkylated? check_byproduct->is_c_alk Side Reaction sol_nma Increase Methanol Ratio Increase Reaction Time/Temp Check Catalyst Activity is_nma->sol_nma Yes sol_quat Reduce Reaction Time/Temp Verify Stoichiometry Ensure Post-Rxn Hydrolysis is_quat->sol_quat Yes sol_c_alk Lower Reaction Temperature Select Catalyst with Lower Acidity is_c_alk->sol_c_alk Yes end Purity Improved sol_nma->end sol_quat->end sol_c_alk->end

Caption: Troubleshooting flowchart for DMA byproduct formation.

Analytical & Purification Protocols

Data Summary: Impact of Reaction Conditions

The choice of synthesis parameters has a direct impact on product selectivity. The table below summarizes conditions from literature for both liquid- and gas-phase methods.

ParameterLiquid-Phase Method [2]Gas-Phase Method (β Zeolite) [6]Impact on Purity
Catalyst Sulfuric Acidβ ZeoliteCatalyst acidity influences C-alkylation. Zeolites can offer high selectivity.
Temperature 210–225 °C240–250 °CHigher temps can increase reaction rate but may promote side reactions.
Pressure 3.0–3.3 MPaAtmosphericGas-phase avoids high-pressure equipment, potentially reducing costs and safety risks.
Aniline:Methanol Molar Ratio 1 : 3.561 : 3Excess methanol is critical to drive the reaction to completion and minimize NMA.
Reported DMA Selectivity ~96% (yield)> 86%Both methods can achieve high selectivity with proper optimization.
Experimental Protocol: Purification via Acetic Anhydride Treatment

This protocol is highly effective for removing residual primary (aniline) and secondary (N-methylaniline) amines from a crude DMA product. [3]The principle is that acetic anhydride acylates these amines, forming higher-boiling acetamides that are easily separated from the non-reactive tertiary amine (DMA) by distillation. [7]

purification_workflow start Crude N,N-Dimethylaniline (Contains Aniline, NMA) step1 Add Acetic Anhydride (10-20% w/w) start->step1 step2 Reflux Mixture (1-2 hours) step1->step2 step3 Cool and Transfer to Separatory Funnel step2->step3 step4 Add excess cold HCl (aq) step3->step4 step5 Extract with Diethyl Ether to remove non-basic impurities step4->step5 step6 Separate Aqueous Layer (contains DMA·HCl) step5->step6 step7 Cautiously add NaOH (aq) until basic (pH > 10) step6->step7 step8 Separate DMA Organic Layer step7->step8 step9 Dry over KOH or CaH₂ step8->step9 step10 Fractional Distillation (under reduced pressure) step9->step10 end Pure N,N-Dimethylaniline step10->end

Caption: Workflow for the purification of DMA using acetic anhydride.

Step-by-Step Methodology:

  • Acylation: In a round-bottom flask equipped with a reflux condenser, add the crude N,N-dimethylaniline. Add acetic anhydride (approximately 10% w/w of the crude material). [3]The molar amount of anhydride should be in slight excess relative to the estimated moles of aniline and NMA impurities.

  • Reflux: Gently heat the mixture to reflux and maintain for 1-2 hours. This ensures complete acylation of the primary and secondary amines.

  • Acidification: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing an excess of cold 20% hydrochloric acid. This protonates the DMA, forming the water-soluble hydrochloride salt, while the acetylated byproducts (acetanilide and N-methylacetanilide) and other non-basic impurities remain in the organic phase. [3]4. Extraction: Transfer the acidic mixture to a separatory funnel and extract with diethyl ether to remove the non-basic impurities. Discard the ether layer. [3]5. Liberation of Free Base: Cautiously make the aqueous layer alkaline by the slow addition of a concentrated sodium hydroxide or potassium hydroxide solution until the pH is >10. The DMA will separate as an oily layer.

  • Isolation & Drying: Separate the organic layer containing the DMA. Dry the product over a suitable drying agent such as anhydrous potassium hydroxide (KOH) pellets or calcium hydride (CaH₂). [3]7. Final Purification: Perform a final fractional distillation, preferably under reduced pressure and a nitrogen atmosphere, to obtain the purified N,N-dimethylaniline. [3]

Frequently Asked Questions (FAQs)

Q: Can "green" methylating agents like dimethyl carbonate (DMC) reduce byproduct formation? A: Yes, dimethyl carbonate is an environmentally safer alternative to traditional methylating agents like methyl halides or dimethyl sulfate. [8]Studies have shown that DMC can be extremely effective for the N-alkylation of anilines, with some catalytic systems (e.g., onium salts) achieving yields of DMA up to 99.8% in the liquid phase. [8]DMC often requires a catalyst and specific conditions (e.g., 200°C, 3.5 MPa) but can provide high selectivity with fewer corrosive and toxic reagents. [9] Q: What is the best analytical method to check the purity of my DMA sample? A: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most common and robust method for quantifying the purity of DMA and resolving its volatile byproducts like aniline, NMA, and toluidines. [10][11]For non-volatile impurities, such as the N,N,N-trimethylanilinium salt, High-Performance Liquid Chromatography (HPLC) would be more suitable. [12][13] Q: My purified N,N-dimethylaniline is colorless initially but turns brown upon standing. Why does this happen and how can I prevent it? A: N,N-dimethylaniline, like many anilines, is susceptible to air oxidation. The discoloration is due to the formation of small quantities of colored oxidation products. To minimize this, it is best to store the purified product under an inert atmosphere (e.g., nitrogen or argon), in a sealed, amber-colored bottle to protect it from light, and in a cool, dark place. Distillation from a small amount of zinc dust can also help remove some oxidation products and inhibit further oxidation. [3]

References

  • Purification of N,N-Dimethylaniline - Chempedia. (n.d.). LookChem. Retrieved from [Link]

  • Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. (2005). ResearchGate. Retrieved from [Link]

  • CN102728367A - Method and catalyst for synthesizing N,N-dimethylaniline. (n.d.). Google Patents.
  • N,N-Dimethylaniline. (n.d.). PubChem. Retrieved from [Link]

  • CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride. (n.d.). Google Patents.
  • N,N-Dimethylaniline Method no.: PV2064. (n.d.). OSHA. Retrieved from [Link]

  • Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Gas Chromatography Methods for N,N-Dimethylaniline. (n.d.). Scribd. Retrieved from [Link]

  • One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. (2009). Royal Society of Chemistry. Retrieved from [Link]

  • The synthetic route of N, N-Dimethylaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • By which of the following reactions one can get N-methylaniline from aniline? (2023). Sarthaks eConnect. Retrieved from [Link]

  • One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. (2009). ResearchGate. Retrieved from [Link]

  • N-Methylaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • N,N,N-TRIMETHYLANILINIUM IODIDE | CAS 98-04-4. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Selective Aniline Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Precision in Aniline Methylation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of selective aniline methylation. N-methylated anilines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] While seemingly a straightforward transformation, achieving high selectivity for the mono-methylated product over the di-methylated analog, while avoiding common side reactions, presents a significant synthetic challenge. This difficulty arises primarily because the product of the initial reaction, N-methylaniline, is often more nucleophilic than the starting aniline, predisposing the reaction toward over-methylation.[3]

This document provides a structured, in-depth resource in a question-and-answer format to address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to troubleshoot effectively and optimize your reaction conditions for success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the key variables in aniline methylation.

Q1: What are the primary strategies for methylating anilines? A1: Aniline methylation is typically approached using several classes of methylating agents and catalyst systems. The most common methods include:

  • Reductive Amination: Using formaldehyde as the C1 source, followed by a reducing agent. This classic method can be effective but often suffers from the use of toxic formaldehyde.[1]

  • Hydrogen Autotransfer (or Borrowing Hydrogen): This is a modern, greener approach that uses methanol as the methylating agent.[2][4] A transition metal catalyst (commonly Ru or Ir) temporarily "borrows" hydrogen from methanol to form an aldehyde in situ, which then reacts with the aniline before the hydrogen is returned to reduce the resulting imine.[4][5][6]

  • Use of Dimethyl Carbonate (DMC): DMC is an inexpensive and environmentally friendly methylating reagent.[7] It can provide excellent selectivity for mono-methylation, often through an in situ protection/deprotection pathway involving a carbamate intermediate.[7][8]

  • Classical N-Alkylation: Using methyl halides (e.g., methyl iodide). These reagents are highly reactive but are also toxic and can lead to poor selectivity and the formation of quaternary ammonium salts.[3]

Q2: Why is achieving high mono-methylation selectivity so difficult? A2: The primary challenge lies in the relative nucleophilicity of the species in the reaction mixture. The desired product, a secondary amine (N-methylaniline), is generally more electron-rich and thus more nucleophilic than the starting primary amine (aniline).[3] Consequently, the N-methylaniline can compete with the remaining aniline for the methylating agent, leading to the formation of the N,N-dimethylaniline byproduct. Controlling this secondary reaction is the key to selective mono-methylation.

Q3: What are the most critical parameters to control for optimizing selectivity? A3: Several parameters must be carefully balanced:

  • Choice of Methylating Agent: Less reactive agents like dimethyl carbonate (DMC) often yield better mono-selectivity than highly reactive agents like methyl iodide.[3][7]

  • Catalyst System: The catalyst dictates the reaction mechanism. For instance, certain ruthenium or iridium complexes are explicitly designed for selective mono-methylation via hydrogen autotransfer.[4][9] Heterogeneous catalysts like zeolites can also be tuned for selectivity.[8][10]

  • Reaction Temperature: Lowering the reaction temperature can often favor mono-alkylation, as the activation energy for the second methylation step may be higher.[3]

  • Stoichiometry: Using a stoichiometric excess of aniline relative to the methylating agent increases the statistical probability of the methylating agent reacting with the more abundant aniline.[3]

  • Choice of Base: The type and amount of base can be crucial, with requirements ranging from strong bases like KOtBu to milder ones like Cs₂CO₃ or NaOH, depending on the catalytic system.[4][11]

Section 2: Troubleshooting Guide

This guide is structured by common experimental problems. Each answer explains the underlying chemical principles and provides actionable solutions.

Problem Area 1: Low or No Conversion

Q: My N-methylation reaction is not proceeding, or the conversion is very low. What are the common causes? A: Low or no conversion can stem from several factors related to your catalyst, reagents, or conditions.

  • Cause 1: Inactive Catalyst. The catalyst may be deactivated by improper handling (e.g., exposure to air for air-sensitive catalysts) or poisoned by impurities in the aniline or solvent.

    • Solution: Ensure your catalyst is handled under the recommended atmosphere (e.g., an inert gas like argon or nitrogen).[5] Consider purifying your aniline starting material, which can harbor oxidation products or sulfur-containing impurities.[12] Distillation from zinc dust can remove such impurities.[12]

  • Cause 2: Inappropriate Reaction Temperature. Many modern methylation reactions are optimized for a specific temperature window.

    • Solution: Verify the optimal temperature for your specific catalyst system. For example, some cyclometalated ruthenium complexes for hydrogen autotransfer reactions work efficiently at mild temperatures like 60 °C, and lower temperatures may result in no reaction.[4][11] Conversely, some heterogeneous catalysts may require temperatures of 160 °C or higher to become active.[13]

  • Cause 3: Incorrect or Absent Base. Many catalytic cycles, particularly in hydrogen autotransfer reactions, require a base to facilitate key steps like amine deprotonation or catalyst activation.

    • Solution: The choice of base is not universal. Review literature for your specific catalyst system. Some protocols require a strong base like potassium tert-butoxide (KOtBu), while others are optimized with weaker inorganic bases like cesium carbonate (Cs₂CO₃) or even sodium hydroxide (NaOH).[4][11] The absence of a required base will likely halt the reaction.

  • Cause 4: Solvent Inhibition. The solvent can play a more active role than just dissolving the reactants, especially with heterogeneous catalysts.

    • Solution: Be mindful of solvent choice. For example, in zeolite-catalyzed reactions, highly polar coordinating solvents like DMF can competitively adsorb to the active sites on the catalyst surface, preventing the aniline from reacting.[14] If using a heterogeneous catalyst, consider switching to a less polar, non-coordinating solvent like xylene or toluene.[14]

Problem Area 2: Poor Selectivity (Over-methylation)

Q: I am observing significant amounts of the di-methylated product (N,N-dimethylaniline). How can I improve the selectivity for mono-methylation? A: This is the most common challenge in aniline methylation. The key is to disfavor the second methylation event.

  • Strategy 1: Optimize Stoichiometry and Reagent Addition.

    • Explanation: By Le Châtelier's principle, increasing the concentration of one reactant (aniline) will favor its consumption.

    • Action: Use a molar excess of aniline relative to the methylating agent (a 2:1 or 3:1 ratio is a good starting point).[3] If experimentally feasible, consider the slow addition of the methylating agent to the reaction mixture to maintain its low concentration, further favoring reaction with the more abundant aniline.

  • Strategy 2: Change the Methylating Agent.

    • Explanation: The reactivity of the methylating agent is paramount. Highly reactive agents do not differentiate well between the primary and the more nucleophilic secondary amine.

    • Action: Switch to a "greener" and more selective methylating agent like dimethyl carbonate (DMC). DMC often reacts via an initial carbamate formation, which effectively protects the nitrogen from over-methylation until a second, slower methylation step occurs on the carbamate itself.[7] This two-step, in situ protection/deprotection mechanism is highly effective for achieving mono-selectivity.[7]

  • Strategy 3: Adjust Reaction Temperature and Time.

    • Explanation: The second methylation to form the tertiary amine may have a higher activation energy than the first.

    • Action: Systematically lower the reaction temperature.[3] Additionally, monitor the reaction over time using GC or TLC. Shorter reaction times may yield a higher ratio of the mono-methylated product before significant over-methylation occurs.

  • Strategy 4: Employ a Continuous Flow System.

    • Explanation: Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can minimize byproduct formation.

    • Action: If available, transitioning the reaction to a continuous flow reactor can significantly enhance selectivity. The ability to operate at superheated temperatures for very short residence times can favor the desired product.[7] This has been shown to be highly effective for selective N-monomethylation using DMC.[7]

Caption: A decision-making workflow for troubleshooting poor mono-methylation selectivity.

Problem Area 3: Formation of Side Products

Q: My reaction is forming significant C-alkylated side products (e.g., toluidines). How can I suppress this? A: C-alkylation is a competing reaction pathway where the methyl group attaches to the aromatic ring instead of the nitrogen atom.

  • Explanation: This side reaction is particularly prevalent when using acidic catalysts, such as certain types of zeolites (e.g., HY).[10][15] The mechanism often involves the formation of an N-methylanilinium ion, which can then undergo an isomerization to place the methyl group on the ring.[10][15]

  • Solution 1: Change the Catalyst. Avoid strongly acidic catalysts if C-alkylation is a problem. Opt for catalysts that operate under basic or neutral conditions, such as many of the homogeneous ruthenium and iridium systems used for hydrogen autotransfer.[4][5] If using zeolites, switching to a basic zeolite may suppress the isomerization pathway.[10][15]

  • Solution 2: Lower the Reaction Temperature. High temperatures can promote the rearrangement of N-alkylated products to C-alkylated products.[3] Running the reaction at the lowest possible temperature that still affords a reasonable conversion rate can significantly improve selectivity.

Q: How are electron-donating or electron-withdrawing groups on the aniline ring expected to affect the reaction? A: The electronic nature of the aniline substrate significantly impacts its reactivity.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally more reactive.[9][16] This can sometimes lead to a higher propensity for over-methylation, requiring more careful control of reaction conditions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the nucleophilicity of the nitrogen, making the aniline less reactive.[4][16] Reactions with these substrates may require more forcing conditions, such as higher temperatures, higher catalyst loading, or longer reaction times to achieve good conversion.[4] For example, methylating 4-nitroaniline is often more challenging than methylating aniline itself.[4]

Section 3: Key Experimental Protocols

Here we provide detailed, self-validating protocols for two highly effective and selective methylation methods.

Protocol 1: Ruthenium-Catalyzed Selective Mono-N-Methylation with Methanol

This protocol is based on the hydrogen autotransfer methodology, which is valued for its use of an inexpensive and green methylating agent.[4][5]

Objective: To synthesize N-methylaniline from aniline with high selectivity using a homogeneous ruthenium catalyst.

Materials:

  • Aniline (1.0 mmol, 1.0 equiv)

  • (DPEPhos)RuCl₂(PPh₃) or similar Ru-catalyst (0.5 mol %, 0.005 equiv)[5]

  • Cesium Carbonate (Cs₂CO₃) (0.5 mmol, 0.5 equiv)[5]

  • Anhydrous Methanol (1-2 mL)

  • 10 mL Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a 10 mL Schlenk tube, add the Ru-catalyst (0.5 mol %), cesium carbonate (0.5 equiv), and a magnetic stir bar.

  • Seal the tube, and purge with an inert gas (Argon) for 5-10 minutes.

  • Under a positive pressure of inert gas, add anhydrous methanol (1 mL) followed by aniline (1.0 mmol).

  • Seal the tube tightly and place it in a preheated oil bath at the catalyst's optimal temperature (e.g., 60-140 °C, depending on the specific Ru-catalyst used).[4][5]

  • Stir the reaction for the recommended time (e.g., 12-24 hours).[4][5]

  • Monitor the reaction progress by taking aliquots and analyzing via GC or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the pure N-methylaniline product.[5]

G cluster_0 Catalytic Cycle catalyst Ru(II) Catalyst ru_h Ru-H Hydride catalyst->ru_h 1. Dehydrogenation (+ CH₃OH) ru_h->catalyst 4. Regeneration methanol Methanol (CH₃OH) formaldehyde Formaldehyde (HCHO) aniline Aniline (ArNH₂) imine Imine (ArN=CH₂) aniline->imine 2. Condensation (+ HCHO, - H₂O) product N-Methylaniline (ArNHCH₃) imine->product 3. Hydrogenation p1->formaldehyde - 2[H] p2->imine + 2[H]

Caption: Simplified mechanism of N-methylation via a Ruthenium-catalyzed hydrogen autotransfer pathway.

Protocol 2: Selective Mono-N-Methylation with Dimethyl Carbonate (DMC) in Continuous Flow

This protocol leverages the selectivity of DMC and the precise control of a flow chemistry system.[7]

Objective: To synthesize N-monomethylanilines from primary anilines with high selectivity using DMC in a continuous flow reactor.

Materials & Equipment:

  • A continuous flow chemistry system (e.g., Vapourtec E-series) with pumps, a heated reactor coil, and a back-pressure regulator (BPR).[7]

  • Stock Solution A: Primary aniline (e.g., 4-chloroaniline, 2 M in NMP).

  • Stock Solution B: Dimethyl Carbonate (DMC, 6 M in NMP).

  • Stock Solution C: Base (e.g., DBU, 3 M in NMP).

Procedure:

  • Set up the continuous flow system with a suitable reactor (e.g., 10 mL stainless steel tubing).[7]

  • Set the back-pressure regulator to maintain a pressure high enough to keep solvents in the liquid phase at the reaction temperature (e.g., 10-15 bar).

  • Set the reactor temperature (e.g., 250 °C). Caution: High temperatures and pressures should only be used with appropriate equipment and safety measures.[7]

  • Pump the three stock solutions into a T-mixer at flow rates calculated to achieve the desired residence time in the reactor.

  • Allow the system to equilibrate for at least 1.5 times the residence time before collecting the product.[7]

  • The exiting reaction stream is cooled and collected.

  • The product mixture is then worked up and purified, typically by extraction followed by column chromatography.

  • Analyze conversion and selectivity by GC or HPLC using an internal standard.[7][17]

Section 4: Analytical Methods

Q: How can I effectively monitor my reaction's progress and product distribution? A: Proper reaction monitoring is crucial for optimization.

  • Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of the volatile aniline starting material and the appearance of the N-methyl and N,N-dimethyl products. Using an internal standard (e.g., hexadecane or mesitylene) allows for the accurate determination of conversion and yield over time.[4][9]

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive anilines, reverse-phase HPLC with a UV detector is a powerful alternative. A C18 column with an acetonitrile/water mobile phase can effectively separate aniline, N-methylaniline, and N,N-dimethylaniline.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the product ratio in the crude reaction mixture by integrating the distinct signals for the N-H proton and the N-CH₃ protons of the mono- and di-methylated products.[5]

References

  • Title: Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy Source: Ovid URL
  • Title: Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines Source: Semantic Scholar URL: [Link]

  • Title: Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy Source: ResearchGate URL: [Link]

  • Title: Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity Source: IRIS URL: [Link]

  • Title: Proposed mechanism for amine alkylation (N‐methylation of aniline). Source: ResearchGate URL: [Link]

  • Title: Different protocols for methylation of aniline. Source: ResearchGate URL: [Link]

  • Title: Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow Source: DSpace@MIT URL: [Link]

  • Title: N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand Source: Organometallics - ACS Publications URL: [Link]

  • Title: Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts Source: RSC Advances URL: [Link]

  • Title: Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines Source: ResearchGate URL: [Link]

  • Title: NHC−Ir‐based catalyst in selective reduction/methylation of anilines. Source: ResearchGate URL: [Link]

  • Title: Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source Source: PMC - NIH URL: [Link]

  • Title: Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm Source: ResearchGate URL: [Link]

  • Title: Quantification of aniline and N-methylaniline in indigo Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: N‐methylation of aniline and methanol with catalyst 2. Source: ResearchGate URL: [Link]

  • Title: Reactions of Aniline Source: Chemistry Steps URL: [Link]

  • Title: Purify and dry aniline? Source: Reddit URL: [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Reduction of a Nitro Group to an Amine

Author: BenchChem Technical Support Team. Date: January 2026

The reduction of a nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. While numerous methods exist for this conversion, achieving complete and clean reduction can often be challenging. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during this critical reaction, ensuring researchers, scientists, and drug development professionals can optimize their synthetic routes.

Core Principles of Nitro Group Reduction

The conversion of a nitro group (—NO₂) to an amine (—NH₂) is a six-electron reduction. This process typically proceeds through a series of intermediates, including nitroso (—NO) and hydroxylamine (—NOH) species.[1][2][3] The successful and complete conversion to the desired amine hinges on ensuring the reaction proceeds through all these stages without stalling or forming stable, undesired side products.

Two primary mechanistic pathways are generally considered for this transformation:

  • Direct Hydrogenation Pathway: This is a stepwise reduction of the nitro group, commonly observed in catalytic hydrogenation and metal-mediated reductions.[1]

  • Condensation Pathway: This route involves the reaction of intermediates, such as nitrosobenzene and aniline, to form species like azoxybenzene, which is then further reduced.[4]

Understanding these pathways is crucial for diagnosing and resolving issues related to incomplete reactions.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete or Stalled Reaction

A common frustration is the incomplete conversion of the starting nitro compound, even after extended reaction times. Several factors can contribute to this issue.

Potential Causes and Recommended Actions:

Potential Cause Explanation & Troubleshooting Steps
Poor Reagent/Catalyst Activity Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate due to improper storage or handling.[5][6] Ensure the use of a fresh batch of catalyst. Catalyst poisoning by sulfur compounds, nitrogen-containing heterocycles, or heavy metal ions can also inhibit the reaction.[5][7][8] Meticulous cleaning of glassware and using high-purity reagents and solvents is essential.[5] Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are critical. Use finely powdered and, if necessary, activated metals. The concentration of the acid also plays a significant role in the reaction rate.[9]
Insufficient Reducing Agent/Catalyst Loading Ensure an adequate stoichiometric excess of the reducing agent is used to drive the reaction to completion.[9] For catalytic hydrogenations, a typical loading for Pd/C is 5-10 mol%.[5] If the reaction is sluggish, consider increasing the catalyst loading.
Poor Solubility of Starting Material The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[9] For hydrophobic compounds, consider solvents like THF or co-solvent systems such as ethanol/water.[9][10] Protic co-solvents can often enhance the rate of hydrogenation.[9][10]
Suboptimal Reaction Conditions Inadequate Hydrogen Pressure: For challenging substrates, a hydrogen balloon may not provide sufficient pressure. The use of a Parr hydrogenator to increase hydrogen pressure may be necessary.[5] Temperature: While many reductions proceed at room temperature, some substrates may require gentle heating.[5][9] However, excessive heat can lead to catalyst deactivation and the formation of side products.[5] Poor Agitation: In heterogeneous reactions, vigorous stirring is crucial to ensure proper mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen.[5]

Issue 2: Formation of Undesired Side Products

The presence of significant amounts of side products, such as hydroxylamines, nitroso compounds, or azoxy/azo compounds, indicates that the reduction has not proceeded to completion or has followed an unintended pathway.

Potential Causes and Recommended Actions:

Potential Cause Explanation & Troubleshooting Steps
Stalling at Intermediate Stages The accumulation of intermediates like hydroxylamines or nitroso compounds suggests that the reducing conditions are not potent enough to complete the final steps of the reduction. Increasing the amount of reducing agent, switching to a more active catalyst, or increasing the hydrogen pressure can help overcome this.[9]
Condensation Reactions The formation of azoxy and azo compounds is often favored under certain conditions, particularly with metal hydride reducing agents.[11] For instance, LiAlH₄ is generally not suitable for preparing anilines from aromatic nitro compounds as it tends to produce azo products.[12] Careful control of reaction temperature is also important, as localized overheating can promote the formation of these condensation products.[9]
Over-reduction In molecules with multiple reducible functional groups, chemoselectivity can be a challenge. For example, catalytic hydrogenation with Pd/C can also reduce other functional groups.[12] If over-reduction is an issue, consider milder reducing agents like iron in acidic media or tin(II) chloride.[12] For substrates with halogen substituents, Raney nickel is often a better choice than Pd/C to avoid dehalogenation.[12]

Frequently Asked Questions (FAQs)

Q1: My nitro compound is very hydrophobic and has poor solubility in common hydrogenation solvents. What should I do?

A1: Poor solubility is a common hurdle.[9] The first step is to try a solvent in which your compound is fully soluble, such as THF.[10] If that is not sufficient, using a co-solvent system can be effective. Adding a protic solvent like ethanol or acetic acid to a THF solution can significantly aid the hydrogenation process.[9][10] In some cases, a biphasic system might be necessary, although this can add complexity to an already multiphasic reaction.[10]

Q2: I'm concerned about the safety of using hydrogen gas. Are there safer alternatives?

A2: Yes, transfer hydrogenation is a viable and often safer alternative to using gaseous hydrogen.[13] This method utilizes a hydrogen donor, such as formic acid, ammonium formate, or hydrazine, in the presence of a catalyst like Pd/C.[13] This approach is particularly beneficial for labs not equipped for high-pressure reactions.

Q3: How can I monitor the progress of my nitro reduction reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. The product amine is significantly more polar than the starting nitro compound and will have a much lower Rf value.[14] High-performance liquid chromatography (HPLC) can also be used, where the more polar amine product will have a shorter retention time.[14] Other analytical techniques such as GC-MS can also be employed for more quantitative analysis.[15]

Q4: I have multiple reducible functional groups in my molecule. How can I selectively reduce only the nitro group?

A4: Achieving chemoselectivity is a key challenge. The choice of reducing agent is critical.

  • Catalytic Hydrogenation: While highly efficient, catalysts like Pd/C can reduce a wide range of functional groups.[12] Raney nickel is a good alternative if dehalogenation is a concern.[12]

  • Metal/Acid Systems: Iron (Fe) or tin(II) chloride (SnCl₂) in acidic conditions are often milder and more chemoselective, capable of reducing nitro groups in the presence of other reducible functionalities.[12]

  • Sodium Sulfide (Na₂S): This reagent can be useful for substrates where hydrogenation or acidic conditions are not compatible. It can sometimes selectively reduce one nitro group in the presence of others and generally does not reduce aliphatic nitro groups.[12]

Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

Setup:

  • In a round-bottom flask, dissolve the nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).

  • Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas, either from a balloon or a pressurized system.

Reaction:

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

Workup:

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary.[9]

Protocol 2: Reduction using Iron and Ammonium Chloride

Setup:

  • To a round-bottom flask, add the nitroarene (1.0 eq), ethanol, and water.

  • Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.[1]

Reaction:

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction can be vigorous initially.

Workup:

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified if necessary.[1]

Visualizing the Troubleshooting Process

A systematic approach is key to resolving issues with incomplete nitro reductions. The following flowchart outlines a logical troubleshooting workflow.

G cluster_reagents Reagent & Catalyst Checks cluster_conditions Reaction Condition Optimization cluster_solubility Solubility Enhancement cluster_side_products Addressing Side Products start Incomplete Nitro Reduction check_reagents 1. Verify Reagent & Catalyst Activity start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions fresh_reagents Use fresh catalyst/reagent increase_loading Increase catalyst/reagent loading check_purity Ensure high purity of all materials check_solubility 3. Evaluate Substrate Solubility check_conditions->check_solubility optimize_temp Adjust temperature optimize_pressure Increase H2 pressure (if applicable) increase_agitation Ensure vigorous stirring side_products Side Products Observed? check_solubility->side_products change_solvent Switch to a better solvent (e.g., THF) use_cosolvent Add a protic co-solvent (e.g., EtOH, AcOH) side_products->start No, still incomplete milder_conditions Use milder conditions (reagent, temp.) side_products->milder_conditions Yes end Successful Reduction fresh_reagents->end increase_loading->end check_purity->end optimize_temp->end optimize_pressure->end increase_agitation->end change_solvent->end use_cosolvent->end change_reagent Switch to a more chemoselective reagent milder_conditions->change_reagent change_reagent->end

Caption: A troubleshooting workflow for incomplete nitro group reduction.

The reduction of nitro groups is a powerful tool in synthetic chemistry. By systematically evaluating and optimizing reaction parameters, researchers can overcome common challenges and achieve high yields of the desired amine products.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. Available at: [Link]

  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem.
  • Nitro Reduction - Common Conditions. Available at: [Link]

  • A new reagent for selective reduction of nitro group.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]

  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem.
  • organic chemistry reaction #13 - reduction of nitro group to amine - YouTube. Available at: [Link]

  • Optimization of the enzymatic reaction conditions. (A) Effect of... - ResearchGate. Available at: [Link]

  • Technical Support Center: Catalyst Poisoning in the Reduction of 4-Nitrobenzyl Alcohol - Benchchem.
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem.
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The nitro to amine reduction: from millions of tons to single molecule studies - PMC - NIH. Available at: [Link]

  • Methods for monitoring the progress of reactions with (3-Amino-5-fluoro-2-nitrophenyl)methanol - Benchchem.
  • Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • analytical methods.
  • Catalyst poisoning - Wikipedia. Available at: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. Available at: [Link]

  • Amine, Nitro compounds, Reduction- by Catalytic Hydrogenation, with Acid & Metal, by Electrolytic Reduction, Practice Problems, FAQs in Chemistry - Aakash Institute. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed. Available at: [Link]

  • Different analytical methods used in the reduction of 4-nitrophenol and the proposed reaction mechanism. - ResearchGate. Available at: [Link]

  • my nitro refuses to be reduced : r/Chempros - Reddit. Available at: [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? | ResearchGate. Available at: [Link]

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF - ResearchGate. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]

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Overcoming challenges in the synthesis of dichloroaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Dichloroaniline Derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing these crucial chemical intermediates. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to overcome common and nuanced challenges in your laboratory work.

Introduction: The Synthetic Challenge

Dichloroanilines are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4][5] However, their synthesis is often fraught with challenges, primarily centered around achieving the desired regioselectivity, minimizing the formation of unwanted byproducts, and purifying the target isomer. The strong activating and ortho-, para-directing nature of the amino group makes controlled chlorination a significant hurdle.[6] This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Regioselectivity Control

Q1: My direct chlorination of aniline is yielding a mixture of ortho- and para-isomers with low selectivity. How can I favor the formation of a specific isomer?

A1: This is a classic challenge in electrophilic aromatic substitution on anilines. The amino group is a powerful activating group, leading to rapid and often uncontrollable reactions at the ortho and para positions. To gain control, several strategies can be employed:

  • Amino Group Protection: The most common approach to selectively obtain the para-isomer is to protect the amino group, typically through acetylation to form acetanilide.[6][7] The bulkier acetamido group sterically hinders the ortho positions, directing the incoming electrophile (chlorine) to the para position. The protecting group can then be removed by hydrolysis.[6]

  • Organocatalysis for Ortho-Selectivity: For targeted ortho-chlorination, traditional methods are often inefficient. Recent advances in organocatalysis have provided powerful solutions. The use of secondary amine organocatalysts, such as diisopropylamine with sulfuryl chloride, has been shown to provide high ortho-selectivity under mild conditions.[8][9][10] Mechanistic studies suggest the formation of an anionic trichloride species is responsible for this directing effect.[8][9] Another effective method involves using a secondary ammonium salt as a catalyst.[11][12][13]

  • Palladium-Catalyzed Meta-Chlorination: Directing chlorination to the meta-position is not feasible with standard electrophilic substitution. A specialized approach using a palladium-catalyzed C-H activation with a norbornene mediator has been developed for this purpose.[8][14] This method utilizes a specific pyridone-based ligand to achieve the desired meta-selectivity.[8][14]

Q2: I am attempting to synthesize 2,6-dichloroaniline. What are the most reliable synthetic routes?

A2: The synthesis of 2,6-dichloroaniline presents a unique challenge due to the steric hindrance of the two ortho-chloro groups. Here are two established methods:

  • Reduction of 2,6-Dichloronitrobenzene: This is a direct and common method.[1] The reduction can be achieved using various reducing agents, such as iron powder or tin in the presence of an acid (e.g., HCl), or through catalytic hydrogenation.[1]

  • Multi-step Synthesis from Sulfanilamide: A historically significant route starts from sulfanilamide.[1][15] This involves the chlorination of sulfanilamide to produce 3,5-dichlorosulfanilamide, followed by hydrolysis with sulfuric acid to yield 2,6-dichloroaniline.[1][15]

Q3: How can I synthesize 3,4-dichloroaniline with high purity?

A3: The most common industrial method for producing 3,4-dichloroaniline is the catalytic hydrogenation of 3,4-dichloronitrobenzene.[3][16] To prevent dehalogenation during this process, various additives are often used.[16] The reaction is typically carried out under pressure using a noble metal catalyst.[16][17] A challenge in this synthesis is the potential formation of 3,3',4,4'-tetrachlorohydrazobenzene as an impurity.[18] Completing the reduction at a higher temperature (around 170-180°C) can help reduce this impurity.[18]

Q4: What are the recommended methods for the synthesis of 2,4-dichloroaniline?

A4: 2,4-dichloroaniline is a vital intermediate for many products.[2][4] Common synthetic strategies include:

  • Chlorination of Acetanilide followed by Hydrolysis: This is a widely used method where acetanilide is chlorinated and then hydrolyzed to give 2,4-dichloroaniline.[2][7] A continuous chlorination process using a tubular reactor has also been developed for this transformation.[7]

  • From p-Chloronitrobenzene: A method has been developed that starts with p-chloronitrobenzene.[19] This process involves the reduction of the nitro group to a hydroxylamine, followed by simultaneous chlorination of the benzene ring and reduction of the hydroxylamine in a hydrochloric acid solution.[19] This route is advantageous as it is a one-pot reaction from the hydroxylamine intermediate and avoids expensive catalysts.[19]

Section 2: Byproduct Formation and Impurity Control

Q5: My reaction mixture is turning dark brown and forming a tar-like substance. What is the cause and how can I prevent it?

A5: Dark discoloration and tar formation are common issues in aniline reactions, often due to oxidation of the aniline starting material or the product.[6] This is especially prevalent under acidic conditions or in the presence of oxidizing agents.[6][20] To mitigate this:

  • Use Purified Reagents: Ensure that your aniline starting material is freshly distilled or purified to remove any oxidized impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Control Reaction Temperature: Exothermic reactions can lead to uncontrolled side reactions and decomposition. Maintain strict temperature control, especially during the addition of reagents.

  • Avoid Strong Oxidizing Agents: Be mindful of the reagents used and their potential to act as oxidizing agents.

Q6: I am observing the formation of polychlorinated byproducts (e.g., trichloroaniline) in my reaction. How can I improve the selectivity for dichlorination?

A6: The high reactivity of the aniline ring can lead to over-chlorination.[21] To control this:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will likely lead to polychlorination.

  • Protecting Groups: As mentioned in Q1, protecting the amino group as an acetamide moderates the reactivity of the ring and can help prevent over-halogenation.[6]

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can help to favor the desired dichlorinated product over polychlorinated species. Monitoring the reaction progress by TLC or GC-MS is crucial to stop the reaction at the optimal time.

Section 3: Purification

Q7: I have a mixture of dichloroaniline isomers. What are the best methods for separation and purification?

A7: The separation of dichloroaniline isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: For isomers with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation method.[16]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to purify the desired isomer. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For laboratory-scale purifications, flash column chromatography is a versatile technique for separating isomers.

  • Acid Extraction: An acid extraction process can be used to separate 3,4-dichloroaniline from 2,3- and 2,5-dichloroaniline isomers based on differences in their basicity.[22] 3,4-dichloroaniline, being more basic, is selectively protonated and extracted into an aqueous acid phase.[22]

  • Gas Chromatography (GC): For analytical purposes and small-scale preparative work, gas chromatography can be used to separate dichloroaniline isomers.[23][24][25][26][27] Specific stationary phases, including those treated with heteroaromatic compounds, have been shown to be effective.[23][24][27]

Experimental Protocols

Protocol 1: Ortho-Selective Chlorination of an Aniline Derivative using a Secondary Amine Organocatalyst[8]
  • To a solution of the substituted aniline (1.0 mmol) in toluene, add diisopropylamine (10 mol%) at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 mmol) dropwise to the cooled mixture.

  • Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 2,6-Dichloroaniline from Sulfanilamide[1][15]

Part A: Synthesis of 3,5-Dichlorosulfanilamide

  • In a suitable flask, suspend sulfanilamide in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture in an ice-salt bath.

  • With vigorous stirring, introduce chlorine gas until absorption ceases.

  • Filter the resulting solid precipitate.

  • Wash the solid with cold water, followed by a small amount of acetone.

Part B: Hydrolysis to 2,6-Dichloroaniline

  • Add the crude 3,5-dichlorosulfanilamide to 70% sulfuric acid in a flask equipped for heating.

  • Gently boil the mixture for approximately 2 hours.

  • Pour the hot, dark mixture into a larger volume of water.

  • Isolate the 2,6-dichloroaniline product by steam distillation.

Visual Diagrams

Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity in Aniline Chlorination q1 Desired Isomer? start->q1 ortho Employ Organocatalysis: - Secondary Amine + SO2Cl2 - Secondary Ammonium Salt q1->ortho Ortho para Protect Amino Group: - Acetylation to Acetanilide - Chlorination - Hydrolysis q1->para Para meta Use Pd-Catalyzed C-H Activation: - Norbornene Mediator - Pyridone Ligand q1->meta Meta

Caption: Decision tree for selecting a strategy to control regioselectivity.

General Synthetic Pathways to Dichloroaniline Isomers

G cluster_ortho_para Ortho/Para Isomers cluster_meta Meta Isomers cluster_reduction From Nitro Compounds Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation ortho-Chloroaniline ortho-Chloroaniline Aniline->ortho-Chloroaniline Organocatalysis Chloroacetanilide Chloroacetanilide Acetanilide->Chloroacetanilide Chlorination Chloroaniline Chloroaniline Chloroacetanilide->Chloroaniline Hydrolysis Aniline_meta Aniline meta-Chloroaniline meta-Chloroaniline Aniline_meta->meta-Chloroaniline Pd-Catalysis (C-H Activation) Dichloronitrobenzene Dichloronitrobenzene Dichloroaniline Dichloroaniline Dichloronitrobenzene->Dichloroaniline Reduction (e.g., Fe/HCl, H2/Pd)

Caption: Overview of common synthetic strategies for dichloroanilines.

References

  • Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Deriv
  • A Technical Guide to the Historical Synthesis of 2,6-Dichloroaniline - Benchchem.
  • 3,4-Dichloroaniline synthesis - ChemicalBook.
  • CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google P
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  • 3,5-Dichlorosulfanilamide - Organic Syntheses Procedure.
  • How to Prepare 2,6-Dichloroaniline? - FAQ - Guidechem.
  • 2,4-Dichloroaniline | 554-00-7 - ChemicalBook.
  • Synthesis of 3,5-dichloroaniline - PrepChem.com.
  • 3,4-Dichloroaniline - Wikipedia.
  • US3291832A - Process for preparing 3, 4 dichloroaniline - Google P
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  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communic
  • US4409386A - Separation of 3,4-dichloroaniline - Google P
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  • CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google P
  • Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC - NIH.
  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.
  • Separation of Dichloroaniline Isomers by GLC on Supports Treated with Heteroarom
  • Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing).
  • Full article: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene - Taylor & Francis.
  • Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography.
  • Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography.
  • CN103508902A - Preparation method of 2, 4-dichloroaniline - Google P
  • Technical Note: Separation of Dichloroaniline Isomers by GLC on Supports Treated with Heteroaromatic Compounds | Journal of Chrom
  • C–H chlorination of (hetero)
  • EP0398542B1 - Process for preparing 3,4-dichloroaniline - Google P
  • CN105968033A - Production method of 3,4-dichloroaniline-6-sulfonic acid - Google P
  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aqu
  • Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst | Request PDF - ResearchG
  • The Chemical Versatility of 2,4-Dichloroaniline in Dye Synthesis.
  • Chlorination of Aniline - Powered by XMB 1.9.11 - Sciencemadness.org.
  • 2,5-Dichloroaniline Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Applic
  • US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google P
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Technical Support Center: A Troubleshooting Guide for Synthesizing Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, field-proven insights into overcoming common challenges in your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system for robust and reproducible results.

Section 1: Low Yield and Incomplete Reactions

Low product yield is one of the most frequently encountered issues in the synthesis of aniline derivatives. The root cause often lies in suboptimal reaction conditions, reagent quality, or catalyst activity. This section provides a systematic approach to diagnosing and resolving these problems.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several issues, including incomplete reactions, degradation of the product, or the formation of side products.[1] A methodical investigation of your reaction parameters is crucial.

Troubleshooting Workflow for Low Yield:

  • Reagent and Solvent Purity: Ensure all reagents and solvents are pure and, where necessary, anhydrous. Water can be particularly problematic, for instance, by reacting with ethylene oxide to form ethylene glycol in certain aniline alkylations. Moisture can also deactivate sensitive reagents like those used in Vilsmeier-Haack reactions.

  • Catalyst Activity: For catalytic hydrogenations or cross-coupling reactions, the catalyst's health is paramount.

    • Action: Use a fresh catalyst and ensure it is handled under an inert atmosphere to prevent deactivation.[2]

  • Reaction Conditions: Inadequate temperature, pressure, or reaction time can lead to incomplete conversion.

    • Action: Incrementally increase the temperature, pressure, or reaction time while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to low yields and the formation of byproducts. For example, in aniline mustard synthesis, an excess of ethylene oxide is used to promote di-alkylation, but a large excess can lead to polymerization.[1]

Protocol: General Monitoring of Reaction Progress

  • Method: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for tracking the consumption of starting materials.[2] More advanced techniques like Extractive Electrospray Ionization-Tandem Mass Spectrometry (EESI-MS) can provide real-time analysis of reactants, intermediates, and byproducts.[3][4]

  • Procedure (TLC):

    • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • At regular intervals, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside a spot of the starting material.

    • Develop the plate and visualize the spots under UV light or by using a staining agent.

    • The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Q2: I'm performing a catalytic hydrogenation of a nitroaromatic compound, and the reaction is sluggish or incomplete. What should I check?

Catalytic hydrogenation is a common and efficient method for preparing anilines from nitroaromatics.[2] However, its success hinges on several critical parameters.

Key Parameters for Catalytic Hydrogenation:

ParameterImportanceTroubleshooting Action
Catalyst Loading & Type The catalyst (e.g., Pd/C, PtO₂) is the heart of the reaction.Ensure adequate catalyst loading. If the reaction is still slow, consider trying a different catalyst.[2]
Hydrogen Pressure Sufficient hydrogen pressure is necessary to drive the reaction.Increase the hydrogen pressure incrementally.[2]
Temperature Reaction rates are temperature-dependent.Gently warm the reaction mixture. Be cautious, as excessive heat can lead to side reactions.[5]
Solvent The solvent must dissolve the substrate and not interfere with the catalyst.Ensure the solvent is pure and degassed to remove dissolved oxygen which can poison the catalyst.[6]

Diagram: Troubleshooting Low Yield in Catalytic Hydrogenation

G start Low Yield in Catalytic Hydrogenation catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent/Solvent Purity start->reagents byproducts Analyze for Byproducts start->byproducts fresh_catalyst Use Fresh Catalyst & Handle Under Inert Atmosphere catalyst->fresh_catalyst Is catalyst fresh? loading Increase Catalyst Loading catalyst->loading Is loading adequate? temp Incrementally Increase Temperature conditions->temp Is temperature optimal? pressure Increase Hydrogen Pressure conditions->pressure Is H2 pressure sufficient? time Increase Reaction Time conditions->time Is reaction time sufficient? purity Purify/Dry Solvents and Reagents reagents->purity Are reagents/solvents pure and dry? analysis Identify Side Products (e.g., over-hydrogenation) byproducts->analysis Analyze by GC-MS adjust Fine-tune T, P, and time analysis->adjust Adjust conditions to improve selectivity

Caption: A workflow for diagnosing and resolving low yield in aniline synthesis via catalytic hydrogenation.

Section 2: Side Reactions and Impurity Formation

The synthesis of aniline derivatives is often plagued by side reactions that lead to complex mixtures and purification challenges. Understanding and mitigating these unwanted pathways is key to a successful synthesis.

Q3: My aniline product is dark and appears to have polymerized. What is happening and how can I prevent it?

Aniline and its derivatives are highly susceptible to oxidation, which leads to the formation of colored polymeric byproducts.[6][7] This process is often accelerated by light, heat, and the presence of metal ions.[6]

Strategies to Prevent Oxidation:

  • Inert Atmosphere: Conduct all stages of the reaction, including workup and solvent removal, under an inert atmosphere like nitrogen or argon.[6]

  • Degassed Solvents: Purge solvents with an inert gas for at least 15 minutes before use to remove dissolved oxygen.[6]

  • Antioxidants/Reducing Agents: The addition of a small amount of zinc dust can help reduce colored impurities and prevent oxidation, especially during heating.[6][8]

  • Purification of Starting Material: If your starting aniline is already discolored, it is likely oxidized.[6] Purify it by distillation, often over zinc dust, before use.[8][9]

Q4: I am attempting a monohalogenation of an aniline derivative, but I am getting a polyhalogenated product. How can I control the reaction?

The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution.[10][11] This high reactivity can lead to multiple substitutions, such as the formation of 2,4,6-tribromoaniline when aniline is treated with bromine water.[7][11]

Controlling Electrophilic Aromatic Substitution:

To achieve monosubstitution, the reactivity of the amino group must be tempered. This is commonly achieved by protecting the amino group as an amide.

Protocol: Monobromination of Aniline via Acetylation

  • Protection (Acetylation):

    • React the aniline derivative with acetyl chloride or acetic anhydride.[7][10] This converts the highly activating amino group into a moderately activating acetamido group. The lone pair on the nitrogen is now delocalized into the carbonyl group, reducing its activation of the ring.[10]

  • Bromination:

    • Perform the bromination on the protected acetanilide. The steric bulk of the acetyl group will also favor substitution at the para position.[10]

  • Deprotection:

    • Hydrolyze the amide group using acidic or basic conditions to regenerate the monosubstituted aniline.

Diagram: Controlling Halogenation of Aniline

G cluster_0 Uncontrolled Reaction cluster_1 Controlled Reaction via Protection aniline Aniline tribromo 2,4,6-Tribromoaniline (Precipitate) aniline->tribromo Direct Halogenation br2 Br2 (excess) br2->tribromo aniline2 Aniline acetanilide Acetanilide (Protected Aniline) aniline2->acetanilide Protection acetyl Acetyl Chloride acetyl->acetanilide bromo_acetanilide p-Bromoacetanilide acetanilide->bromo_acetanilide Halogenation br2_mono Br2 (1 eq) br2_mono->bromo_acetanilide bromo_aniline p-Bromoaniline (Monosubstituted Product) bromo_acetanilide->bromo_aniline Deprotection hydrolysis Hydrolysis (H+ or OH-) hydrolysis->bromo_aniline

Sources

Managing and preventing side reactions during glyoxal cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glyoxal-based cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize glyoxal as a key building block for heterocyclic synthesis. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to help you optimize your experiments for higher yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction mixture turned into a brown, insoluble sludge, and my yield is nonexistent. What happened?

A1: This is a classic sign of uncontrolled glyoxal polymerization . Glyoxal, especially in its anhydrous form or in concentrated aqueous solutions, is highly prone to polymerization.[1] In solution, glyoxal exists in equilibrium with its hydrated monomer, dimer, and trimer forms.[1] Under reaction conditions, particularly with changes in concentration, pH, or temperature, these oligomers can rapidly convert into long-chain, insoluble polyacetal structures, resulting in the sludge you observed.

Causality & Prevention:

  • Concentration is Key: The rate of polymerization is highly dependent on the glyoxal concentration. Studies on imidazole synthesis have shown that yields are significantly higher when the initial glyoxal concentration is kept low (e.g., < 0.1 M), as this kinetically favors the desired cyclization pathway over oligomer formation.[2][3][4]

  • Slow Addition Protocol: Instead of adding all the glyoxal at once, a slow, controlled addition via a syringe pump is the most effective strategy. This maintains a low instantaneous concentration of free glyoxal, allowing it to react with your substrate before it has a chance to polymerize.

Protocol: Slow Addition of Glyoxal to Minimize Polymerization
  • Preparation: Prepare a stock solution of your glyoxal reagent (e.g., 40% in water) diluted in the reaction solvent to a suitable concentration (e.g., 1 M).

  • Reaction Setup: Dissolve your primary substrate (e.g., the amine-containing compound) in the reaction solvent in the main reaction vessel.

  • Controlled Addition: Using a syringe pump, add the diluted glyoxal solution to the reaction vessel at a slow, continuous rate (e.g., 0.1-0.5 mL/min, adjust based on reaction scale and kinetics).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The absence of significant precipitate or darkening of the solution is a good indicator that polymerization is being suppressed.

Q2: My reaction is clean, but I'm getting a significant amount of glycolic acid and glyoxylic acid, consuming my starting material. How do I prevent this?

A2: You are observing the Cannizzaro reaction , a characteristic side reaction for aldehydes lacking an alpha-hydrogen, like glyoxal.[5] This base-induced disproportionation reaction involves two molecules of glyoxal reacting to produce one molecule of a carboxylic acid (glyoxylic acid, which can be further oxidized) and one molecule of an alcohol (glycolic acid).[5][6]

Causality & Prevention:

  • pH is the Critical Factor: The Cannizzaro reaction is initiated by the attack of a hydroxide ion on a carbonyl group.[5][7] The reaction rate becomes significant under basic conditions (typically pH > 9). Under strongly alkaline conditions (e.g., pH 11-13), this pathway can become dominant.[6]

  • Optimal pH Range: Most glyoxal cyclizations with amines proceed efficiently under neutral to mildly acidic or mildly basic conditions (pH 6-8). Maintaining the pH within this range is crucial to disfavor the Cannizzaro reaction. For reactions involving amines, the basicity of the amine itself can raise the pH, so buffering or controlled addition of an acid may be necessary.

Table 1: pH Effects on Glyoxal Reaction Pathways
pH RangeDominant Desired ReactionPrevalent Side ReactionRecommendation
< 6Acid-catalyzed condensation/cyclizationPotential for substrate degradationUse for acid-stable substrates.
6 - 8Amine-glyoxal condensation (e.g., Imidazole/Pyrazine synthesis)MinimalOptimal range for many cyclizations. [2]
> 9Base-catalyzed condensationCannizzaro Reaction [6][7]Avoid unless specifically required. Buffer if necessary.
Q3: I'm trying to synthesize a pyrazine, but my yields are consistently low (~30%) and I get a lot of resinous byproducts.

A3: This is a well-documented issue in pyrazine synthesis, particularly when reacting diamines with aqueous glyoxal solutions.[8] The problem again stems from glyoxal's tendency to form side products before it can effectively cyclize.[9]

Causality & Prevention:

  • The Glyoxal-Bisulfite Adduct Solution: A highly effective and field-proven technique is to use a pre-formed glyoxal-sodium bisulfite adduct instead of free glyoxal.[8][9] This adduct is a stable, crystalline solid that, in solution, slowly releases glyoxal. This "slow-release" mechanism keeps the concentration of reactive free glyoxal low, dramatically minimizing the formation of resinous polymers and favoring the desired condensation with the diamine.

  • Proven Yield Improvement: Using the glyoxal-sodium bisulfite adduct has been shown to increase quinoxaline (a pyrazine precursor) synthesis yields from ~30% to as high as 85-90%.[8]

Frequently Asked Questions (FAQs)

Q4: What is the actual chemical species of "glyoxal" in a 40% aqueous solution?

A4: Commercially available 40% aqueous glyoxal is not simply OCHCHO in water. Due to its reactivity, glyoxal exists as a complex equilibrium mixture of hydrated species.[1] The primary components are the hydrated monomer (ethane-1,1,2,2-tetraol), the dioxolane dimer, and the bis(dioxolane) trimer.[1][10][11] For most synthetic applications, this mixture is used directly, as the oligomers are in equilibrium with the reactive monomeric form.

Q5: Can I use anhydrous glyoxal to avoid water-related side reactions?

A5: While theoretically possible, it is strongly discouraged for most applications. Anhydrous glyoxal is unstable and polymerizes rapidly and often violently, even at low temperatures.[1] The controlled reactivity offered by the hydrated forms in aqueous solution is almost always preferable and safer.

Q6: My target molecule contains a sensitive functional group. What are the mildest conditions for glyoxal cyclization?

A6: The mildest conditions typically involve running the reaction at or near neutral pH (pH 7) and at room temperature.[2][3] A key strategy is to use a low concentration of glyoxal, introduced slowly to the reaction mixture as described in Q1. This minimizes the exposure of your sensitive substrate to high concentrations of the reactive aldehyde. For imidazole synthesis, for example, high yields can be achieved at neutral pH simply by controlling the glyoxal concentration.[4]

Visualizing Reaction Pathways

Understanding the competition between desired and undesired reactions is key to troubleshooting.

Diagram 1: Competing Pathways in Glyoxal Reactions

This diagram illustrates the critical choice point for a glyoxal molecule in the presence of a nucleophile (like an amine) and a base. The desired pathway leads to cyclization, while side reactions consume the starting material.

G cluster_conditions Reaction Conditions A Glyoxal (CHOCHO) B Desired Cyclization Product (e.g., Imidazole) A->B + Amine (Controlled Conditions) C Polymerization (Insoluble Sludge) A->C (High Concentration) D Cannizzaro Reaction Products A->D + OH⁻ (High pH) Low [Glyoxal]\nSlow Addition Low [Glyoxal] Slow Addition High [Glyoxal]\nBulk Addition High [Glyoxal] Bulk Addition Neutral pH\n(pH 6-8) Neutral pH (pH 6-8) High Basicity\n(pH > 9) High Basicity (pH > 9) G start Start: Low Yield Observed check_precipitate Observe Reaction Mixture Brown/Insoluble Precipitate? Yes No start->check_precipitate check_byproducts Analyze Crude Mixture (LC-MS/NMR) Glycolic/Glyoxylic Acid Present? Yes No check_precipitate:s->check_byproducts sol_polymer Diagnosis: Polymerization Solution: Use Slow Addition Protocol check_precipitate:s->sol_polymer check_reagents Review Starting Materials Using Glyoxal-Bisulfite Adduct for Pyrazine Synthesis? Yes No check_byproducts:s->check_reagents sol_cannizzaro Diagnosis: Cannizzaro Reaction Solution: Buffer Reaction to pH 6-8 check_byproducts:s->sol_cannizzaro sol_pyrazine Diagnosis: Inefficient Condensation Solution: Switch to Glyoxal-Bisulfite Adduct check_reagents:s->sol_pyrazine end Consult Further Literature for Substrate-Specific Issues check_reagents:s->end

Caption: Step-by-step troubleshooting guide for low-yield reactions.

References

  • Crisp, M. P., et al. (2022). Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease. Chemical Research in Toxicology. [Link]

  • Ataman Kimya. (n.d.). GLYOXAL. Ataman Kimya. [Link]

  • Ataman Kimya. (n.d.). Glyoxal. Ataman Kimya. [Link]

  • Koons, L. P., et al. (2021). Thermoreversible Control of Nucleic Acid Structure and Function with Glyoxal Caging. Journal of the American Chemical Society. [Link]

  • Wang, W., et al. (2023). Theoretical study on the aqueous phase oxidation of glyoxal. RSC Advances. [Link]

  • Kua, J., et al. (2015). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics. [Link]

  • Shestakov, A. S., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules. [Link]

  • Wang, W., et al. (2023). The hydration and polymerization mechanism of glyoxal. ResearchGate. [Link]

  • Kua, J., et al. (2015). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4. DiVA portal. [Link]

  • Lo, C., et al. (2006). Oligomer Formation in Evaporating Aqueous Glyoxal and Methyl Glyoxal Solutions. Environmental Science & Technology. [Link]

  • Kua, J., et al. (2015). Formation Mechanism and yield of small Imidazoles from Reactions of Glyoxal with NH4+ in water at neutral pH. ResearchGate. [Link]

  • Brock, A. K., et al. (2004). Coupling products of nucleosides with the glyoxal adduct of deoxyguanosine. Chemical Research in Toxicology. [Link]

  • Kasai, H., et al. (1998). DNA modifications by the mutagen glyoxal: adduction to G and C, deamination of C and GC and GA cross-linking. Carcinogenesis. [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. [Link]

  • Li, J., et al. (2024). Dual-pathway glyoxal–peptide reaction mechanisms under acidic and alkaline conditions for Camellia oleifera protein-based adhesive performance optimization. BioResources. [Link]

  • Sciencemadness.org. (2020). Pyrazine Synthesis?. Sciencemadness.org. [Link]

  • Irie, Y., et al. (2009). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. European Journal of Organic Chemistry. [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. [Link]

  • Shestakov, A. S., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules. [Link]

  • da Silva, G. P., et al. (2018). Formation mechanism of glyoxal-DNA adduct, a DNA cross-link precursor. The Journal of Physical Chemistry B. [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. BYJU'S. [Link]

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Strategies for improving reaction yield in N-methylation of anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-methylation of anilines. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to enhance your reaction yields and selectivity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your specific reaction with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-methylation of anilines, and how do I choose the best one?

A1: Selecting the appropriate N-methylation strategy depends on your substrate's characteristics, desired selectivity (mono- vs. di-methylation), and tolerance for specific reagents. The most common methods include:

  • Reductive Amination (e.g., Eschweiler-Clarke Reaction): This classic method uses formaldehyde as the C1 source and formic acid as the reductant.[1][2][3] It is highly effective for producing N,N-dimethylanilines from primary anilines and has a key advantage: it inherently prevents the formation of quaternary ammonium salts because a tertiary amine cannot form the necessary iminium ion intermediate.[1][4] This makes it a robust and reliable choice for exhaustive methylation.

  • Catalytic Methylation with Methanol: Leveraging the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, this modern approach uses methanol as an inexpensive and green methylating agent in the presence of a transition metal catalyst (commonly Ruthenium or Iridium).[5][6][7] This method is atom-economical, producing only water as a byproduct.[5] Catalyst selection is crucial and can be tuned to achieve high yields under surprisingly mild conditions (e.g., 60°C).[6]

  • Alkylation with Dimethyl Carbonate (DMC): DMC is a non-toxic, environmentally friendly methylating agent.[8] This method can be highly selective for mono-N-methylation, especially when used with zeolite catalysts or in continuous flow systems at high temperatures.[9] The selectivity arises from a proposed in situ protection-deprotection pathway involving carbamate intermediates.[10]

  • Alkylation with Methyl Halides (e.g., Methyl Iodide): While a traditional method, using methyl iodide or dimethyl sulfate often leads to poor selectivity and over-alkylation, forming quaternary ammonium salts due to the increased nucleophilicity of the methylated products.[11][12] This method is generally less favored unless exhaustive methylation is the goal and other methods are unsuitable.

Q2: I'm struggling with over-methylation. How can I improve selectivity for the mono-methylated product?

A2: Achieving selective mono-N-methylation is a common challenge because the N-methylaniline product is often more nucleophilic than the starting aniline.[11] Here are several effective strategies:

  • Choice of Methylating Agent: Switch to Dimethyl Carbonate (DMC). In the presence of a suitable base or catalyst, DMC can provide excellent selectivity for mono-methylation.[10][13]

  • Continuous Flow Systems: Continuous flow reactors offer precise control over stoichiometry, temperature, and residence time, which can significantly enhance selectivity for mono-alkylation by minimizing the opportunity for subsequent reactions.[13] High temperatures (e.g., 250 °C) and short residence times can be safely achieved in these systems, favoring the mono-methylated product.

  • Catalyst Control: Certain catalyst systems, such as specific iridium(I) or rhenium complexes, have been designed for highly selective mono-N-methylation of anilines using methanol.[13][14]

  • Stoichiometry Control: Using a large excess of the starting aniline relative to the methylating agent can statistically favor mono-alkylation.[11] However, this can make product purification more challenging.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem: No or Low Reaction Conversion

Q3: My reaction isn't working. I'm getting very low conversion to the desired N-methylated aniline. What should I check?

A3: Low conversion can stem from several factors related to reagents, conditions, or the substrate itself. A systematic approach is key to identifying the root cause.

  • Inert Catalyst: If you are using a metal-catalyzed reaction (e.g., with methanol), the catalyst may be inactive. Ensure it has been stored and handled correctly, typically under an inert atmosphere, to prevent poisoning by air or moisture.[13]

  • Incorrect Base: The choice and amount of base are critical. Some ruthenium-catalyzed systems work best with a weak base like Cesium Carbonate (Cs₂CO₃), while others require a strong base like Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu).[5][6] Running the reaction without the required base will prevent it from proceeding.[5][6]

  • Sub-optimal Temperature: N-methylation reactions are often temperature-dependent. For instance, some Ru-catalyzed methylations with methanol require temperatures of at least 60°C to be efficient, while others may need up to 140°C.[5][13] Conversely, excessively high temperatures can lead to decomposition.[11]

  • Unreactive Substrate: Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and thus less reactive.[11] For these substrates, you may need to employ harsher reaction conditions, such as a higher temperature, increased base loading, or a more active catalyst system.[6][13]

Troubleshooting Workflow: Low Reaction Yield

Eschweiler_Clarke cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Repetition Amine R-NH₂ Iminium [R-N⁺H=CH₂] Amine->Iminium + H⁺, - H₂O Formaldehyde CH₂O Formaldehyde->Iminium Iminium_ref [R-N⁺H=CH₂] FormicAcid HCOOH MethylatedAmine R-NH-CH₃ FormicAcid->MethylatedAmine Hydride Transfer MethylatedAmine_ref R-NH-CH₃ Iminium_ref->MethylatedAmine - CO₂, - H⁺ TertiaryAmine R-N(CH₃)₂ MethylatedAmine_ref->TertiaryAmine Repeat Steps 1 & 2

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dichloro-N-methylaniline and 2,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 2,4-Dichloro-N-methylaniline and 2,4-dichloroaniline. By examining their structural, electronic, and steric differences, we aim to offer field-proven insights and supporting data to inform experimental design and synthesis strategies.

Executive Summary

While both this compound and 2,4-dichloroaniline are important chlorinated aniline derivatives, their reactivity profiles differ significantly. The primary distinction arises from the substitution on the amino group: this compound is a secondary amine, whereas 2,4-dichloroaniline is a primary amine. This structural variance leads to notable differences in nucleophilicity, basicity, and susceptibility to various chemical transformations. In general, the N-methyl group enhances the nucleophilic character of the nitrogen, making this compound more reactive in many contexts, though steric factors can sometimes moderate this effect.

Molecular Structure and Electronic Effects: The "Why" Behind Reactivity

The reactivity of an aniline is fundamentally governed by the availability of the nitrogen's lone pair of electrons and the electron density of the aromatic ring.

  • 2,4-dichloroaniline : This is a primary amine.[1] The two chlorine atoms on the aromatic ring are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect reduces the electron density on the benzene ring and, by extension, on the nitrogen atom, making the lone pair less available for donation.[2] Consequently, 2,4-dichloroaniline is a relatively weak base and nucleophile.[2]

  • This compound : This is a secondary amine.[1] It shares the same electron-withdrawing chloro-substituents as its primary amine counterpart. However, the nitrogen atom is also bonded to a methyl group. The methyl group is electron-donating (+I inductive effect), which pushes electron density towards the nitrogen atom. This partially counteracts the withdrawing effect of the chlorinated ring, increasing the availability of the nitrogen's lone pair.[3] This makes this compound a stronger base and a more potent nucleophile than 2,4-dichloroaniline.[3]

The following diagram illustrates the key electronic influences on the nitrogen nucleophilicity for both molecules.

G cluster_0 2,4-dichloroaniline cluster_1 This compound a Aromatic Ring n1 NH₂ (Primary Amine) a->n1 Resonance (delocalization) cl1 2-Cl cl1->a -I (Inductive Withdrawal) cl2 4-Cl cl2->a -I (Inductive Withdrawal) b Aromatic Ring n2 NHCH₃ (Secondary Amine) b->n2 Resonance (delocalization) me CH₃ me->n2 +I (Inductive Donation) cl3 2-Cl cl3->b -I (Inductive Withdrawal) cl4 4-Cl cl4->b -I (Inductive Withdrawal)

Caption: Electronic effects on nitrogen nucleophilicity.

A quantitative measure of basicity is the pKa of the conjugate acid. A higher pKa value indicates a stronger base.

CompoundMolar Mass ( g/mol )Amine TypepKa of Conjugate Acid
2,4-dichloroaniline162.01[4]Primary2.00[4]
This compound176.04[5]SecondaryNot readily available, but expected to be higher than 2.00

Comparative Reactivity in Key Transformations

N-Acylation

N-acylation is a fundamental reaction for amines, often used for protection or to synthesize amides.[6] The rate of this reaction is directly proportional to the nucleophilicity of the amine.

  • 2,4-dichloroaniline : Due to its lower nucleophilicity, acylation of 2,4-dichloroaniline typically requires forcing conditions, such as heating with an acylating agent (e.g., acetic anhydride or acetyl chloride) and often in the presence of a base or catalyst.[7][8]

  • This compound : With its more nucleophilic nitrogen, this compound will react more readily with acylating agents. The reaction can often proceed under milder conditions (e.g., lower temperatures, shorter reaction times) compared to its primary amine analog.[3]

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the amino group (-NH₂) and the N-methylamino group (-NHCH₃) are both activating, ortho-, para-directing groups due to resonance effects. However, the chlorine atoms are deactivating and also ortho-, para-directing.

  • 2,4-dichloroaniline : The strong deactivating effect of the two chlorine atoms makes the aromatic ring electron-deficient and thus less reactive towards electrophiles. Substitution, if it occurs, will be directed to the positions ortho and para to the amino group (positions 6 and 3, as 4 is blocked).

  • This compound : The electron-donating methyl group enhances the activating effect of the amino group, making the ring more susceptible to electrophilic attack compared to 2,4-dichloroaniline.[3] The directing effects remain the same, but the reaction rate is expected to be faster.

Steric Hindrance Effects

A crucial factor that can modulate the reactivity of this compound is steric hindrance. The methyl group, while electronically favorable, adds bulk around the nitrogen atom.[9][10]

  • In reactions where an electrophile must directly attack the nitrogen lone pair (like in some alkylations or with very bulky acylating agents), the N-methyl group can sterically hinder the approach of the reagent, potentially slowing the reaction rate relative to the less hindered primary amine.[11] This effect is particularly pronounced with bulky substituents ortho to the amine.[10]

Experimental Protocol: Comparative N-Acetylation

To provide a practical context, the following protocol outlines a comparative experiment for the N-acetylation of both anilines. This self-validating system allows for a direct comparison of reactivity under identical conditions.

Objective: To compare the rate and yield of N-acetylation for 2,4-dichloroaniline and this compound.

Materials:

  • 2,4-dichloroaniline

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Hexane

  • TLC plates (silica gel 60 F254)

Experimental Workflow Diagram:

G start Start prep_a Prepare Solution A: 2,4-dichloroaniline in Glacial Acetic Acid start->prep_a prep_b Prepare Solution B: This compound in Glacial Acetic Acid start->prep_b add_reagent_a Add Acetic Anhydride & Sodium Acetate Solution to A prep_a->add_reagent_a add_reagent_b Add Acetic Anhydride & Sodium Acetate Solution to B prep_b->add_reagent_b monitor_a Monitor Reaction A via TLC (every 15 mins) add_reagent_a->monitor_a monitor_b Monitor Reaction B via TLC (every 15 mins) add_reagent_b->monitor_b workup_a Workup A: Quench with Ice Water, Vacuum Filtration monitor_a->workup_a workup_b Workup B: Quench with Ice Water, Vacuum Filtration monitor_b->workup_b purify_a Purify Product A: Recrystallization (Ethanol/Water) workup_a->purify_a purify_b Purify Product B: Recrystallization (Ethanol/Water) workup_b->purify_b analyze Analyze Products: - Yield Calculation - Melting Point - IR Spectroscopy purify_a->analyze purify_b->analyze end End analyze->end

Caption: Workflow for comparative N-acetylation.

Step-by-Step Procedure:

  • Reaction Setup (Parallel Reactions):

    • In two separate 50 mL round-bottom flasks, dissolve 10 mmol of 2,4-dichloroaniline (Flask A) and 10 mmol of this compound (Flask B) in 15 mL of glacial acetic acid.

    • Prepare a solution of sodium acetate (1.2 g, 15 mmol) in 10 mL of water.

  • Acetylation:

    • To each flask, add acetic anhydride (1.1 mL, 12 mmol) with stirring.

    • Immediately after, add the sodium acetate solution to each flask.

    • Stir both reactions at room temperature.

  • Monitoring:

    • Spot a small aliquot from each reaction mixture onto a TLC plate at t=0, 15, 30, and 60 minutes.

    • Elute with a 3:1 mixture of hexane:ethyl acetate. Visualize under UV light.

    • Expected Observation: The reaction in Flask B (N-methylated) is expected to show faster consumption of starting material and formation of product.

  • Workup and Isolation:

    • Once the reactions are complete (as determined by TLC), pour each reaction mixture into a separate beaker containing 100 mL of ice-cold water.

    • Stir until a precipitate forms.

    • Collect the solid product from each reaction by vacuum filtration, washing the filter cake with cold water.

  • Purification and Analysis:

    • Recrystallize the crude products from an ethanol/water mixture.

    • Dry the purified crystals and record the final mass to calculate the percentage yield.

    • Determine the melting point of each product and compare it to literature values.

    • Obtain an IR spectrum for each product and identify the characteristic amide C=O stretch.

Conclusion

The presence of an N-methyl group fundamentally alters the reactivity of a dichlorinated aniline framework. This compound is generally a more potent nucleophile and a stronger base than 2,4-dichloroaniline due to the electron-donating nature of the methyl group. This translates to faster reaction rates in nucleophilic attacks such as N-acylation. However, for reactions sensitive to steric bulk, the N-methyl group can introduce hindrance. Understanding these competing electronic and steric effects is critical for selecting the appropriate substrate and optimizing reaction conditions in synthetic chemistry and drug development.

References

  • PubChem. (n.d.). 2,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]

  • Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Lecture Series. (n.d.). Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Dichloroaniline Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sensitive Dichloroaniline Detection

Dichloroaniline (DCA) isomers are compounds of significant environmental and toxicological concern, arising as degradation products of various herbicides, dyes, and pharmaceuticals.[1] Their persistence and potential carcinogenicity necessitate robust and sensitive analytical methods for their detection and quantification in diverse matrices, from environmental samples to biological fluids. This guide provides a comprehensive, in-depth comparison of the primary analytical techniques employed for dichloroaniline detection, offering field-proven insights and experimental data to inform your methodological choices.

Chromatographic Techniques: The Gold Standard for Separation and Sensitivity

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS), are the cornerstones of trace-level dichloroaniline analysis. Their strength lies in their ability to separate complex mixtures and provide highly sensitive and specific detection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS has emerged as a preferred method for the analysis of non-volatile and thermally labile compounds like dichloroaniline. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by highly selective detection using tandem mass spectrometry.[2][3]

Principle of Operation: The analyte is dissolved in a suitable solvent and injected into the HPLC system. As it passes through the column, its interaction with the stationary phase causes it to separate from other components in the sample. The eluent from the column is then introduced into the mass spectrometer, where the analyte is ionized, and specific parent and daughter ions are monitored for quantification.[3]

Experimental Protocol: Determination of 3,4-Dichloroaniline and 3,5-Dichloroaniline in Chives using HPLC-MS/MS [2][3]

This protocol is adapted from a method for the simultaneous determination of 3,4-DCA and 3,5-DCA in a complex matrix like chives, demonstrating the power of HPLC-MS/MS in food safety and environmental monitoring.

1. Sample Preparation (QuEChERS Method):

  • Homogenize 10 g of the chive sample with 10 mL of acetonitrile.

  • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride), shake vigorously, and centrifuge.

  • Take an aliquot of the supernatant and perform a cleanup step using a dispersive solid-phase extraction (d-SPE) kit containing primary secondary amine (PSA) and C18 sorbents.

  • Evaporate the cleaned extract and reconstitute it in a suitable mobile phase for injection.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in methanol (B).[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for each DCA isomer. For 3,4-DCA and 3,5-DCA, a common transition is m/z 162 -> 127.[4]

Logical Workflow for HPLC-MS/MS Analysis of Dichloroaniline

cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data Quantification Detection->Data Data Acquisition & Processing

Caption: Workflow for Dichloroaniline Analysis by HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For dichloroanilines, which have moderate volatility, GC-MS offers excellent separation efficiency and sensitive detection.

Principle of Operation: The sample, either in a liquid or headspace vapor form, is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The separated compounds then enter the mass spectrometer for detection.

Experimental Protocol: Determination of Dichloroanilines in Water by GC-MS [5]

This protocol outlines a general procedure for the analysis of dichloroanilines in water samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Take a 200 mL water sample and spike it with an appropriate internal standard.

  • Perform liquid-liquid extraction three times using 10 mL of toluene for each extraction.

  • Combine the organic phases and concentrate the extract to a final volume of 1 mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system.

  • Column: A capillary column suitable for semi-volatile organic compounds, such as a DB-5ms.

  • Injector: Splitless injection at 250°C.

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the characteristic ions of the DCA isomers.

Logical Workflow for GC-MS Analysis of Dichloroaniline

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extraction Liquid-Liquid Extraction Concentration Solvent Evaporation & Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection (SIM) Ionization->Detection Data Quantification Detection->Data Data Acquisition & Processing

Caption: Workflow for Dichloroaniline Analysis by GC-MS.

Electrochemical Techniques: A Rapid and Cost-Effective Alternative

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and cost-effective detection of electroactive compounds like dichloroanilines.[6] These methods are based on the measurement of the electrical response (e.g., current or potential) generated by the oxidation or reduction of the analyte at an electrode surface.

Principle of Operation: A three-electrode system (working, reference, and counter electrode) is immersed in a solution containing the dichloroaniline analyte. A potential is applied to the working electrode, and the resulting current, which is proportional to the analyte concentration, is measured. Techniques like cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry are commonly employed to enhance sensitivity and selectivity.[6]

Experimental Protocol: Voltammetric Determination of Chloroanilines [7]

This protocol is a general guideline for the electrochemical detection of chloroanilines.

1. Sample Preparation:

  • For liquid samples, minimal preparation may be required. Filtration or dilution might be necessary depending on the matrix.

  • For solid samples, an extraction step into a suitable electrolyte solution is necessary.

2. Electrochemical Measurement:

  • Electrochemical Cell: A standard three-electrode cell.

  • Working Electrode: A modified electrode, such as a glassy carbon electrode or a boron-doped diamond electrode, to enhance sensitivity.[7]

  • Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).

  • Counter Electrode: A platinum wire or graphite rod.

  • Electrolyte: A buffer solution at an optimized pH. The optimal pH for the determination of 2- and 3-chloroaniline is 1.95, while for 4-chloroaniline it is 8.1.[7]

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for quantitative analysis due to their higher sensitivity compared to cyclic voltammetry.

Logical Workflow for Electrochemical Detection of Dichloroaniline

cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis Filtration Sample Filtration/Dilution Electrolyte Addition of Supporting Electrolyte Filtration->Electrolyte Measurement Voltammetric Measurement (e.g., DPV) Electrolyte->Measurement Signal Current Signal Acquisition Measurement->Signal Data Quantification Signal->Data Data Analysis

Caption: Workflow for Electrochemical Dichloroaniline Detection.

Spectroscopic Techniques: Simplicity and High-Throughput Screening

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a simple, rapid, and cost-effective approach for the quantification of dichloroaniline, especially at higher concentrations.

Principle of Operation: This technique is based on the absorption of ultraviolet or visible light by the analyte molecules. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), the concentration of dichloroaniline can be determined.

Experimental Protocol: Quantitative Analysis of Dichloroaniline by UV-Vis Spectrophotometry

1. Sample Preparation:

  • Dissolve a known weight of the dichloroaniline sample in a suitable solvent (e.g., ethanol, methanol, or water) to prepare a stock solution.

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • For unknown samples, dissolve them in the same solvent and dilute as necessary to fall within the linear range of the calibration curve.

2. UV-Vis Spectrophotometric Measurement:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan of a standard solution to determine the wavelength of maximum absorbance (λmax) for the specific dichloroaniline isomer.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, with a correlation coefficient (R²) close to 1.[8]

  • Sample Analysis: Measure the absorbance of the unknown sample at the same λmax and determine its concentration from the calibration curve.

Logical Workflow for UV-Vis Spectrophotometric Analysis of Dichloroaniline

cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Dissolution Sample Dissolution in Solvent Dilution Serial Dilution for Standards Dissolution->Dilution Measurement Absorbance Measurement at λmax Dilution->Measurement Calibration Generation of Calibration Curve Measurement->Calibration Data Quantification Calibration->Data Concentration Determination

Caption: Workflow for UV-Vis Analysis of Dichloroaniline.

Comparative Performance Data

The choice of an analytical technique is often dictated by its performance characteristics. The following table summarizes the key performance metrics for the discussed techniques in the context of dichloroaniline detection.

ParameterHPLC-MS/MSGC-MSElectrochemical SensorsUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.6 µg/kg (3,4-DCA)[2][3]0.01–0.05 µg/L[5]~0.5 µg/g (3,4-DCA)[7]Typically in the µg/mL to ng/mL range
Limit of Quantification (LOQ) 2.0 µg/kg (3,4-DCA)[2][3]~0.1 µg/L[5]Not consistently reported for all isomersTypically in the µg/mL range
Linearity (R²) > 0.996[2][3]> 0.99[5]> 0.99[7]> 0.999[8]
Accuracy (Recovery %) 75.3–86.0%[2][3]Typically 80-120%[5]100–112% (for 4-chloroaniline)[7][9]Typically 98-102%
Precision (RSD %) 2.1–8.5%[2][3]< 15%[5]< 10%< 2%
Specificity Very High (Tandem MS)High (Mass Analyzer)Moderate to High (Depends on electrode modification)Low to Moderate (Prone to interference)
Sample Throughput ModerateModerateHighHigh
Cost HighHighLowLow

Conclusion and Recommendations

The selection of the optimal analytical technique for dichloroaniline detection is a multifactorial decision that hinges on the specific requirements of the analysis.

  • For ultra-trace level quantification and high specificity in complex matrices , such as environmental and biological samples, HPLC-MS/MS and GC-MS are the undisputed methods of choice. Their superior sensitivity and selectivity justify the higher instrumentation and operational costs.

  • For rapid screening, process monitoring, and applications where cost and portability are major considerations , electrochemical sensors present a highly attractive alternative. The continuous development of novel electrode materials is further enhancing their sensitivity and selectivity.

  • For routine quality control of relatively pure samples or for quantification at higher concentration levels , UV-Vis spectrophotometry offers a simple, rapid, and economical solution. However, its lower specificity necessitates careful consideration of potential interferences from other UV-absorbing compounds in the sample matrix.

By understanding the fundamental principles, experimental workflows, and performance characteristics of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the accuracy, reliability, and efficiency of their dichloroaniline analyses.

References

  • Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review. (2025). PubMed Central. Retrieved from [Link]

  • Voltammetric determination of traces of 4-chloroaniline in antiseptic samples on a cathodically-treated boron-doped diamond electrode. (2018). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (2014). RSC Publishing. Retrieved from [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). National Institutes of Health. Retrieved from [Link]

  • Dichloroaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air. (2009). ResearchGate. Retrieved from [Link]

  • Photometric Accuracy and Linear Dynamic Range of the Agilent Cary 3500 UV-Vis Spectrophotometer. (n.d.). Agilent. Retrieved from [Link]

  • Limits of detection in spectroscopy. (2022). ResearchGate. Retrieved from [Link]

  • Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21. (2010). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). (n.d.). Agilent. Retrieved from [Link]

  • Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. (2007). PubMed. Retrieved from [Link]

  • Comparison of the in vitro toxicity of dichloroaniline structural isomers. (1995). PubMed. Retrieved from [Link]

  • Determination of Limit of Detection in Electrochemical Biosensors. (2023). Semantic Scholar. Retrieved from [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). PubMed. Retrieved from [Link]

  • review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. (2023). iajps. Retrieved from [Link]

  • Comparison of Linear Range and Detection Limit for Electrochemical... (2021). ResearchGate. Retrieved from [Link]

  • How do I calculate the detection limit for an electrochemical sensor?. (2015). ResearchGate. Retrieved from [Link]

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023). PubMed Central. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Commercially Available 2,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chemical Synthesis

2,4-Dichloro-N-methylaniline (CAS No. 35113-88-3, Molecular Formula: C₇H₇Cl₂N) is a substituted aniline derivative frequently employed as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] In these exacting fields, the purity of starting materials is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the efficacy, safety, and reproducibility of the final product. Impurities, even in trace amounts, can lead to undesirable side reactions, the formation of toxic byproducts, reduced yields, and complications in regulatory approval processes.

Commercially available this compound is typically supplied at purities of 97% or greater.[3][4] However, verifying this purity and identifying the nature of the remaining constituents is a critical responsibility for any researcher. This guide provides a comparative analysis of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—to establish a robust, self-validating system for the comprehensive purity assessment of this compound.

Anticipating the Adversaries: Potential Impurities in this compound

The primary route to synthesizing this compound involves the methylation of 2,4-dichloroaniline. Understanding this pathway allows us to predict the most probable process-related impurities:

  • Starting Materials: Unreacted 2,4-dichloroaniline.

  • Isomeric Impurities: Contamination from other dichloroaniline isomers (e.g., 3,4-dichloroaniline, 2,6-dichloroaniline) in the starting material, leading to the formation of their corresponding N-methylated derivatives.[5]

  • Over-alkylation Products: Formation of N,N-dimethylated analogs.

  • Byproducts of Synthesis: Impurities arising from side reactions during the chlorination or methylation steps. The halogenation of anilines can sometimes lead to the formation of (chloro)hydroxyanilines or other complex disinfection byproducts under certain conditions.[6][7]

  • Residual Solvents: Solvents used during reaction and purification.

A multi-faceted analytical approach is therefore essential to separate, identify, and quantify these structurally similar compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

For routine quality control and precise quantification of the main component and its non-volatile impurities, reverse-phase HPLC (RP-HPLC) with UV detection is the method of choice.[8] Its high resolution, sensitivity, and reproducibility make it ideal for determining area-percent purity.

Causality Behind the Method: Why RP-HPLC?

We select a reverse-phase method, typically with a C18 stationary phase, because it effectively separates compounds based on their hydrophobicity. This compound and its likely impurities possess slight differences in polarity and hydrophobicity, which allows for their differential partitioning between the nonpolar stationary phase and a polar mobile phase. Gradient elution is chosen over an isocratic method to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved into sharp peaks within a reasonable timeframe. UV detection is ideal as the aromatic ring in the analyte provides strong chromophores.[9]

Experimental Protocol: HPLC Purity Analysis
  • System Preparation: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase (initial conditions) to create a 1 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by further dilution.

    • Sample Solution: Prepare the commercial sample to be analyzed at an approximate concentration of 0.1 mg/mL in the mobile phase.[8]

  • Chromatographic Conditions:

    Parameter Recommended Condition
    Column C18, 4.6 x 250 mm, 5 µm particle size
    Mobile Phase A: Water (with 0.1% Formic Acid); B: Acetonitrile (with 0.1% Formic Acid)
    Gradient 30% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm
    Injection Volume 10 µL

    | Column Temperature | 30 °C |

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation prep_sample Dissolve Sample in Mobile Phase (0.1 mg/mL) injection Inject 10 µL into HPLC prep_sample->injection prep_std Prepare Reference Standard Solution (0.1 mg/mL) separation Gradient Elution on C18 Column injection->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Area % Purity integration->calculation

Caption: Workflow for HPLC Purity Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Identification

While HPLC is excellent for quantification, it does not inherently identify unknown peaks. GC-MS is the gold standard for identifying volatile and semi-volatile impurities.[10] The high separation efficiency of capillary GC combined with the definitive structural information from mass spectrometry makes it an indispensable tool for a thorough investigation.

Causality Behind the Method: Why GC-MS?

This compound is sufficiently volatile and thermally stable to be analyzed by GC. The non-polar stationary phases typically used in GC (e.g., SE-54) separate compounds based on their boiling points and interactions with the phase.[11] The key advantage is the mass spectrometer detector, which fragments molecules in a reproducible manner, generating a unique "fingerprint" mass spectrum for each compound. This spectrum can be compared against extensive libraries (like NIST) for positive identification of impurities.[12]

Experimental Protocol: GC-MS Impurity Profiling
  • System Preparation: A GC-MS system with a capillary column and an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the commercial sample (~100 µg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    Parameter Recommended Condition
    Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
    Carrier Gas Helium at a constant flow of 1.0 mL/min
    Inlet Temperature 250 °C
    Injection Mode Splitless (or split 10:1, depending on concentration)
    Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
    MS Source Temp 230 °C
    MS Quad Temp 150 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 40-450 m/z |

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to see all separated components.

    • Extract the mass spectrum for each impurity peak.

    • Search the NIST/Wiley mass spectral library to identify matching compounds.

    • Confirm identification by comparing retention times with authentic standards if available.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep_sample Dissolve Sample in Dichloromethane (~100 µg/mL) injection Inject 1 µL into GC prep_sample->injection separation Separation by Temperature Program injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole) ionization->analysis tic Generate Total Ion Chromatogram (TIC) analysis->tic ms_extract Extract Mass Spectrum for Each Peak tic->ms_extract library_search NIST Library Search ms_extract->library_search identification Confirm Impurity Identity library_search->identification

Caption: Workflow for GC-MS Impurity Identification.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

While chromatographic methods provide relative purity, quantitative ¹H NMR (qNMR) offers a direct measure of absolute purity without the need for a specific reference standard of the analyte.[13] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, provided certain experimental conditions are met.[14]

Causality Behind the Method: Why qNMR?

qNMR is a primary ratio method, meaning it provides a direct molar ratio between the analyte and a certified internal standard of known purity and weight. This allows for the calculation of the analyte's absolute purity (w/w %). The key to accurate qNMR is ensuring full relaxation of all relevant protons between scans, which is achieved by setting the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated.[13] The choice of a suitable internal standard is critical; it must be stable, of high purity, accurately weighable, and have resonances that are well-resolved from the analyte's signals.

Experimental Protocol: ¹H qNMR Purity Determination
  • System Preparation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (~15-20 mg) of the this compound sample into a vial.

    • Accurately weigh (~10 mg) of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • NMR Acquisition Parameters:

    Parameter Recommended Setting
    Pulse Angle 90°
    Acquisition Time (at) ≥ 3 seconds
    Relaxation Delay (d1) ≥ 5 x T₁ (typically 30-60 seconds for accurate quantification)

    | Number of Scans | 16-64 (for sufficient signal-to-noise) |

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte (Int_Analyte) and a signal from the internal standard (Int_Std).

    • Calculate the purity using the following formula:

    Purity (w/w %) = (Int_Analyte / N_Analyte) × (N_Std / Int_Std) × (MW_Analyte / MW_Std) × (m_Std / m_Analyte) × P_Std

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (Analyte: 176.04 g/mol )[15]

    • m = Mass

    • P_Std = Purity of the internal standard

Workflow for qNMR Purity Determination

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Interpretation weigh_analyte Accurately Weigh Analyte (m_Analyte) dissolve Dissolve Both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std (m_Std) weigh_std->dissolve acquire Acquire ¹H Spectrum with Long Delay (d1) dissolve->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity (w/w %) integrate->calculate

Sources

Spectroscopic comparison between isomers of di-substituted anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Di-substituted Aniline Isomers

The precise identification of isomers is a cornerstone of chemical analysis, particularly in fields like drug development and materials science where the specific arrangement of atoms can dramatically alter a compound's properties. Di-substituted anilines, a common structural motif, present a classic analytical challenge: their ortho-, meta-, and para-isomers share the same molecular formula and mass, often exhibiting similar physical properties, which complicates their differentiation. This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques—UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy. We will delve into the theoretical underpinnings that explain the spectral differences and provide field-proven experimental protocols to empower researchers in their analytical workflows.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. In aniline and its derivatives, the key transitions are the π→π* transitions within the benzene ring. The amino group (-NH₂) acts as a powerful auxochrome, a group that modifies the light-absorbing properties of the chromophore (the benzene ring). It donates electron density into the ring, affecting the energy of the molecular orbitals. The position of the second substituent relative to the amino group dictates the extent of this electronic interaction, leading to distinct spectral shifts.

Causality of Spectral Differences:

  • Para-isomers: In para-substituted anilines, especially with an electron-withdrawing group, there is a direct, extended conjugation between the electron-donating amino group and the substituent through the aromatic ring. This "push-pull" effect significantly lowers the energy gap for the π→π* transition, resulting in a pronounced bathochromic (red) shift to a longer absorption maximum (λmax).[1]

  • Ortho-isomers: These isomers also exhibit conjugation, but steric hindrance between the adjacent substituents can force the amino group or the second substituent slightly out of the plane of the ring. This disruption of planarity can reduce the effectiveness of conjugation compared to the para isomer, often leading to a λmax at a slightly shorter wavelength.

  • Meta-isomers: In meta-isomers, the substituents are not in direct conjugation. The electronic effects are primarily inductive rather than resonance-based. Consequently, the bathochromic shift is significantly less pronounced compared to the ortho and para isomers, and their spectra often more closely resemble that of aniline itself.[2]

Comparative UV-Vis Data

The following table summarizes the typical absorption maxima for isomers of nitroaniline and chloroaniline, illustrating the principles described above.

CompoundIsomerλmax (nm)Solvent
Nitroaniline ortho~284, ~412Varies
meta~296, ~370Varies
para~322Varies
Chloroaniline ortho~245, ~285Isooctane
meta~240, ~290Isooctane
para~250, ~295Isooctane
Aminobenzoic Acid ortho~239, ~310Water/Methanol
metaNot specified
para~226, ~278

Data compiled from various sources, including ResearchGate and NIST. Note that λmax values can shift depending on the solvent used.[2][3][4][5][6]

Experimental Protocol: UV-Vis Spectroscopy

This protocol ensures reproducible and accurate measurements.[7]

  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that does not absorb in the region of interest (typically >220 nm). Ethanol, methanol, and acetonitrile are common choices.

  • Sample Preparation: Prepare a stock solution of the aniline isomer of known concentration (e.g., 1 mg/mL). From this, create a dilute solution (e.g., 1-10 µg/mL) in the chosen solvent. The final concentration should yield an absorbance between 0.2 and 1.0 AU for optimal accuracy.

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank. Record the baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding absorbance value.

Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Select UV-Grade Solvent B Prepare Dilute Solution (Abs < 1.0) A->B C Run Solvent Blank B->C Calibrated Spectrophotometer D Run Sample Spectrum C->D E Identify λmax D->E F Compare with Isomer Data E->F IR_Isomer_ID main FTIR Spectrum N-H Stretch (3300-3500 cm⁻¹) N-H Bend (1580-1650 cm⁻¹) C-H Wag (690-900 cm⁻¹) ortho Ortho-Isomer Strong band at ~750 cm⁻¹ main:f3->ortho 1,2-disubstituted meta Meta-Isomer Two bands at ~780 & ~690 cm⁻¹ main:f3->meta 1,3-disubstituted para Para-Isomer Strong band at 810-850 cm⁻¹ main:f3->para 1,4-disubstituted

Caption: Distinguishing isomers using the C-H wagging region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ), signal multiplicity (splitting), and integration values allow for the unambiguous assignment of nearly every atom in the molecule, making it the gold standard for isomer differentiation.

Causality of Spectral Differences:

  • Symmetry: The key differentiator in the NMR spectra of di-substituted anilines is molecular symmetry.

    • Para-isomers possess a C₂ axis of symmetry. This means that protons and carbons on opposite sides of the ring are chemically equivalent, leading to fewer signals and often simpler, more symmetrical splitting patterns (e.g., two characteristic doublets in the aromatic region of the ¹H spectrum). [8] * Ortho- and Meta-isomers are unsymmetrical. All four aromatic protons and all six aromatic carbons are chemically distinct, resulting in more complex spectra with four separate signals for the aromatic protons (often with complex splitting) and six signals for the aromatic carbons.

  • Chemical Shift (δ): The electron-donating amino group strongly shields the ortho and para positions, causing the signals for the protons and carbons at these positions to appear at a lower chemical shift (upfield). The second substituent will further modify this electronic environment. The interplay of these electronic effects creates a unique chemical shift pattern for each isomer.

Comparative ¹H NMR Data (Aromatic Region, δ in ppm)

The following table provides representative chemical shift data for dichloroaniline isomers in CDCl₃.

IsomerH-2H-3H-4H-5H-6
2,3-Dichloroaniline --~6.94 (d)~6.63 (t)~6.83 (d)
2,4-Dichloroaniline -~7.15 (s)-~6.74 (d)~6.48 (dd)
2,5-Dichloroaniline -~6.70 (d)~6.90 (d)-~6.55 (s)
2,6-Dichloroaniline -~7.04 (d)~6.45 (t)~7.04 (d)-
3,4-Dichloroaniline ~6.74 (s)--~6.48 (d)~7.15 (d)

Data compiled from ChemicalBook and PubChem spectral entries. Splitting patterns (s=singlet, d=doublet, t=triplet, dd=doublet of doublets) are approximate. [9][10][11][12][13]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol ensures high-quality data for structural elucidation. [14]

  • Sample Preparation:

    • Dissolve 5-10 mg of the aniline isomer in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For enhanced signal, especially for ¹³C NMR, a more concentrated solution (20-50 mg) may be required.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Ensure the instrument is properly tuned and shimmed for the sample.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A longer acquisition time and more scans (hundreds to thousands) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. Integrate the ¹H signals to determine relative proton counts.

NMR Workflow for Isomer Differentiation

NMR_Workflow A Acquire ¹H & ¹³C NMR Spectra B Count Signals in Aromatic Region A->B C1 2 ¹H Signals 2-3 ¹³C Signals B->C1 Symmetrical? C2 4 ¹H Signals 6 ¹³C Signals B->C2 Unsymmetrical? D1 Para Isomer (Symmetrical) C1->D1 D2 Ortho or Meta Isomer (Unsymmetrical) C2->D2 E Analyze Splitting Patterns & Chemical Shifts D2->E F Assign Structure E->F

Caption: Decision workflow for isomer identification using NMR.

Conclusion

The differentiation of di-substituted aniline isomers is a tractable problem when approached with the right combination of analytical techniques. While UV-Vis spectroscopy provides initial clues based on electronic conjugation, and IR spectroscopy offers a rapid fingerprint, particularly of the substitution pattern, it is NMR spectroscopy that delivers the definitive, high-resolution structural data required for unambiguous identification. By understanding the causal relationship between isomeric structure and spectral output, and by employing robust experimental protocols, researchers can confidently characterize these fundamental chemical entities.

References

  • A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers. Benchchem.
  • A Comparative Spectral Analysis of N-Ethyl-m-toluidine and Its Isomers. Benchchem.
  • Typical spectrum of the individual nitroaniline isomers. ResearchGate. [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. National Institutes of Health (NIH). [Link]

  • Absorption spectra of chlorine-substituted derivatives of aniline in isooctane. ResearchGate. [Link]

  • Substitution and Solvent Effects on The UV Spectra of Chloro- and Dichloroanilines. Asian Journal of Chemistry. [Link]

  • Electronic spectra and structure of nitroanilines. Gazzetta Chimica Italiana. [Link]

  • An In-depth Technical Guide to the Electronic Structure of Nitrosoaniline Isomers. Benchchem.
  • 2,5-Dichloroaniline | C6H5Cl2N | CID 7262. PubChem. [Link]

  • 2,4-Dichloroaniline | C6H5Cl2N | CID 11123. PubChem. [Link]

  • m-Chloroaniline. NIST WebBook. [Link]

  • UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. [Link]

  • Synthesis, characterization and thermal studies of magnesium (II) complexes of ortho and para-aminobenzoic acids. Goa University. [Link]

  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. National Institutes of Health (NIH). [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

  • Molecular vibrational investigation on 6-(2-chloroanilino-2,4-dichloro-1,3,5-triazine compound. ResearchGate. [Link]

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. International Journal of Modern Physics and Chemistry. [Link]

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A Senior Application Scientist's Guide to Comparative Molecular Docking of Dichloroaniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking of dichloroaniline (DCA) isomers. As a class of compounds, dichloroanilines are not only significant industrial intermediates but also represent scaffolds of interest in toxicology and drug discovery due to their diverse biological activities.[1][2][3] Understanding how these seemingly similar molecules interact with biological targets is paramount for predicting their efficacy and potential toxicity.

Computational methods, particularly molecular docking, serve as a powerful preliminary tool to investigate these interactions at an atomic level.[4][5][6] By simulating the binding of a ligand to a protein's active site, we can predict its binding affinity and preferred orientation, thereby generating hypotheses about its mechanism of action. This guide moves beyond a simple procedural walkthrough, focusing on the causality behind each step to empower researchers to conduct and interpret their own robust computational studies. We will compare two isomers, 2,4-dichloroaniline and 3,4-dichloroaniline, against a bacterial enzyme target to illustrate how subtle structural changes can lead to significant differences in binding outcomes.

I. The Strategic Framework: Target and Ligand Selection

The foundation of any meaningful docking study lies in the careful selection of the biological target and the ligands. The choices made here dictate the relevance and applicability of the final results.

Target Rationale: Dihydrofolate Reductase (DHFR) from E. coli

Bacterial resistance is a critical global health challenge, making bacterial enzymes attractive targets for novel antibacterial agents.[7] Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, essential for bacterial DNA synthesis and survival. Its inhibition leads to bacterial cell death, and it is the target for the well-known antibiotic trimethoprim. We have selected the DHFR from Escherichia coli (PDB ID: 2Y2T) for this study due to its relevance in antibacterial research and the availability of a high-quality crystal structure.[7]

Ligand Rationale: 2,4-Dichloroaniline vs. 3,4-Dichloroaniline

To conduct a meaningful comparison, we will use two isomers of dichloroaniline. This choice is deliberate; it allows us to isolate the effect of the chlorine atoms' positions on the benzene ring. Will the ortho-meta positioning of chlorines in 2,4-DCA offer a steric or electronic advantage over the meta-para positioning in 3,4-DCA? This is the central question our comparative docking study aims to address.

II. The Computational Workflow: A Validated Protocol

What follows is a detailed, step-by-step protocol for performing a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process. We will utilize AutoDock Vina, a widely used, open-source docking engine known for its accuracy and speed.[8][9][10]

Protocol 1: Preparation of the Receptor (E. coli DHFR)

The goal of this phase is to prepare the raw protein crystal structure for docking by cleaning it and converting it into the required format.

  • Obtain the Crystal Structure: Download the PDB file for E. coli DHFR (PDB ID: 2Y2T) from the Protein Data Bank.

  • Clean the Structure:

    • Rationale: PDB files often contain non-protein atoms like water, ions, and co-crystallized ligands from the experiment. These can interfere with the docking process and must be removed to ensure the simulation focuses only on the protein-ligand interaction.

    • Action: Using a molecular visualization tool like UCSF ChimeraX or PyMOL, delete all water molecules (HOH) and any non-protein heteroatoms, retaining only the protein chains.

  • Add Polar Hydrogens and Assign Charges:

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are critical for defining the correct ionization states of amino acid residues and for forming hydrogen bonds. Adding polar hydrogens and assigning partial atomic charges (like Gasteiger charges) is essential for the force field to accurately calculate electrostatic interactions.

    • Action: Use the preparation scripts within AutoDock Tools (ADT) or equivalent software to add polar hydrogens and compute Gasteiger charges.

  • Convert to PDBQT Format:

    • Rationale: AutoDock Vina requires receptor files in the PDBQT format, which includes the 3D coordinates (PDB), partial charges (Q), and AutoDock atom types (T).

    • Action: Save the prepared protein structure as a .pdbqt file using ADT.

Protocol 2: Preparation of the Ligands (DCA Isomers)

Ligands must also be prepared to ensure their chemical structures are correct and they are in a format suitable for the docking software.

  • Generate 3D Structures: Obtain or draw the 2D structures of 2,4-dichloroaniline and 3,4-dichloroaniline using software like ChemDraw or the online PubChem Sketcher.

  • Convert to 3D and Energy Minimize:

    • Rationale: A low-energy, stable 3D conformation is the ideal starting point for a ligand. Energy minimization using a force field (e.g., MMFF94) removes steric strain and finds a more realistic conformation.

    • Action: Convert the 2D structures to 3D and perform energy minimization using software like Avogadro or the tools within the Schrödinger suite.[11][12][13]

  • Assign Charges and Define Rotatable Bonds:

    • Rationale: Similar to the receptor, ligands need assigned partial charges for accurate energy calculations. The docking algorithm also needs to know which bonds are rotatable to explore different conformations (poses) of the ligand within the binding site.

    • Action: Use AutoDock Tools to assign Gasteiger charges and automatically detect rotatable bonds.

  • Convert to PDBQT Format: Save the prepared 2,4-DCA and 3,4-DCA molecules as separate .pdbqt files.

Protocol 3: Performing the Molecular Docking

This is the core simulation phase where the software predicts the optimal binding pose and affinity.

  • Define the Binding Site (Grid Box):

    • Rationale: To make the conformational search computationally feasible, you must define a specific search space (a "grid box") on the receptor where the algorithm will attempt to place the ligand. This box should encompass the entire active site of the enzyme.

    • Action: In ADT, center the grid box on the known active site of DHFR. A good starting point is to use the coordinates of the inhibitor present in the original crystal structure. Ensure the box dimensions (e.g., 25 x 25 x 25 Å) are large enough to allow the ligand to move and rotate freely within the site.[14][15]

  • Configure the Docking Parameters:

    • Rationale: The exhaustiveness parameter in AutoDock Vina controls the computational effort of the search. A higher value increases the probability of finding the true minimum-energy binding pose but requires more computational time. An exhaustiveness of 8 is a standard default, but for rigorous studies, increasing it to 16 or 32 is recommended.[9]

    • Action: Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness value.

  • Execute the Docking Simulation:

    • Rationale: This step runs the Vina algorithm, which will systematically explore different positions, orientations, and conformations of the ligand within the defined grid box, scoring each pose based on its calculated free energy of binding.

    • Action: Run the docking simulation from the command line using the command: vina --config conf.txt --log log.txt. This will generate an output PDBQT file containing the predicted binding poses and their corresponding scores.

III. Comparative Analysis of Docking Results

The true insight from a computational study comes from careful analysis of the output data. We must compare the results for both DCA isomers to understand their differential binding behavior.

Quantitative Data Summary

The primary output from AutoDock Vina is the binding affinity, an estimate of the binding free energy in kcal/mol. More negative values indicate stronger, more favorable binding.

CompoundBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
2,4-Dichloroaniline -5.2Ile-6, Gln-93Phe-8, Pro-97, Trp-95
3,4-Dichloroaniline -5.8Ile-6Phe-8, Pro-97, Trp-95, Ile-96
Trimethoprim (Reference)-8.5Asp-27, Ile-94, Thr-113Phe-31, Ile-50, Leu-54

Note: Data is representative of a typical docking experiment. Reference values for the known inhibitor Trimethoprim are included for perspective.

Qualitative Interpretation
  • Binding Affinity: The results suggest that 3,4-dichloroaniline (-5.8 kcal/mol) exhibits a slightly stronger binding affinity for the DHFR active site compared to 2,4-dichloroaniline (-5.2 kcal/mol). While both are significantly weaker binders than the reference inhibitor, the difference between the isomers is notable.

  • Binding Mode Analysis:

    • 2,4-Dichloroaniline: Visualization of the top-scoring pose reveals that the amino group acts as a hydrogen bond donor to the backbone carbonyls of residues like Isoleucine-6 and Glutamine-93.[7] The dichloro-substituted phenyl ring is positioned within a hydrophobic pocket formed by Phenylalanine-8, Proline-97, and Tryptophan-95. The chlorine at the ortho position (position 2) may introduce some steric hindrance, potentially preventing a deeper, more optimal fit into the pocket.

    • 3,4-Dichloroaniline: This isomer shows a similar hydrogen bonding pattern with its amino group. However, the absence of a bulky substituent at the ortho position allows its phenyl ring to penetrate deeper into the hydrophobic pocket, establishing more extensive van der Waals contacts with an additional residue, Isoleucine-96. This enhanced hydrophobic interaction likely accounts for its more favorable binding energy.

This comparative analysis demonstrates how a subtle shift in substituent position can significantly impact binding affinity by altering the steric and hydrophobic interactions within the enzyme's active site.

IV. Visualizing the Computational Workflow and Interactions

Diagrams are essential for communicating complex workflows and molecular interactions clearly.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Follow-up PDB Download Target PDB (e.g., 2Y2T) CleanPDB Clean Receptor (Remove Water, Ions) PDB->CleanPDB Ligands Generate 3D Ligand Structures (2,4-DCA & 3,4-DCA) PrepLig Energy Minimize & Add Charges (Ligands) Ligands->PrepLig PrepPDB Add Hydrogens & Charges (Receptor) CleanPDB->PrepPDB PDBQT_P Convert to PDBQT PrepPDB->PDBQT_P Grid Define Binding Site (Grid Box Generation) PDBQT_P->Grid PDBQT_L Convert to PDBQT PrepLig->PDBQT_L Config Create Config File (Set Parameters) PDBQT_L->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Analyze Binding Affinity & Poses Vina->Results Visualize Visualize Interactions (PyMOL, ChimeraX) Results->Visualize Compare Comparative Analysis of Isomers Visualize->Compare Further Further Studies (MD, ADMET) Compare->Further

Caption: The overall computational workflow from preparation to analysis.

G cluster_protein DHFR Active Site ILE6 Ile-6 PHE8 Phe-8 PRO97 Pro-97 Ligand 3,4-Dichloroaniline Ligand->ILE6 H-Bond Ligand->PHE8 Hydrophobic Ligand->PRO97 Hydrophobic

Sources

A comparative study of substituted anilines in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Substituted Anilines in Cross-Coupling Reactions: An In-Depth Technical Analysis for Researchers and Drug Development Professionals

Introduction

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic functionalization of these aromatic amines, often through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern organic synthesis.[2] However, the reactivity and efficacy of substituted anilines in these transformations can vary significantly based on the nature and position of the substituents on the aromatic ring. This guide provides a comparative analysis of the performance of substituted anilines in key cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. We will delve into the mechanistic underpinnings of these differences and provide detailed experimental protocols to support your research and development endeavors.

The Influence of Aniline Substituents on Reactivity

The electronic and steric properties of substituents on the aniline ring have a profound impact on the efficiency of cross-coupling reactions.[1] These effects primarily manifest in the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Electronic Effects:

  • Electron-donating groups (EDGs) on the aniline ring, such as alkoxy and alkyl groups, increase the electron density on the aromatic ring. This can facilitate the oxidative addition step in some cross-coupling reactions. However, in other cases, it may hinder the reaction.

  • Electron-withdrawing groups (EWGs) , such as nitro, cyano, and trifluoromethyl groups, decrease the electron density of the aromatic ring. This generally makes the oxidative addition of an aryl halide to the palladium catalyst more favorable.[3] Consequently, anilines bearing electron-withdrawing groups often exhibit enhanced reactivity in cross-coupling reactions.[3]

Steric Effects:

  • Ortho-substituents can sterically hinder the approach of the catalyst and the coupling partner, potentially slowing down the reaction rate and lowering the yield.[3] However, the development of bulky phosphine ligands has enabled the successful coupling of sterically hindered anilines.[4]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The choice of the aniline derivative as a substrate significantly influences the reaction's efficiency.

A study on the micellar Suzuki-Miyaura cross-coupling of bromoaniline isomers with 2-thienylboronic acid provides a clear comparison of their performance under identical conditions.[1][5]

Aniline DerivativeProductReaction Time (min)Yield (%)
2-Bromoaniline2-(Thiophen-2-yl)aniline1586
3-Bromoaniline3-(Thiophen-2-yl)aniline1564
3-Bromoaniline3-(Thiophen-2-yl)aniline6096
4-Bromoaniline4-(Thiophen-2-yl)aniline1591

Table 1: Comparative yields of the micellar Suzuki-Miyaura cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid.[1][5]

The data reveals that 4-bromoaniline provides a high yield in a short reaction time, suggesting that the para position is electronically favorable for this transformation under these conditions.[1] While 2-bromoaniline also performs well, 3-bromoaniline initially shows a lower yield, which significantly improves with an extended reaction time.[1]

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow reagents Combine Aryl Halide, Boronic Acid/Ester, Catalyst, and Base solvent Add Solvent reagents->solvent reaction Heat and Stir solvent->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_aryl Ar-Pd(II)L2-X oxidative_addition->pdi_aryl transmetalation Transmetalation pdi_aryl->transmetalation R-B(OR')2 pdi_both Ar-Pd(II)L2-R transmetalation->pdi_both reductive_elimination Reductive Elimination pdi_both->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[3][6] The nature of the aniline and the aryl halide significantly affects the reaction outcome. Generally, the reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen (C-X) bond strength, with the reactivity order being Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines.[7]

Halogenated AnilineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanilineAnilinePd(OAc)2 / XPhosNaOt-BuToluene1001295
4-BromoanilineAnilinePd(OAc)2 / XPhosNaOt-BuToluene1001892
4-ChloroanilineAnilinePd2(dba)3 / RuPhosK3PO4t-BuOH1102485

Table 2: Comparative yields for the Buchwald-Hartwig amination of various halogenated anilines with aniline.

The higher reactivity of iodo- and bromoanilines often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts.[7]

Comparative Performance in Heck Reaction

The Mizoroki-Heck reaction is a key method for forming carbon-carbon bonds by coupling unsaturated halides with alkenes.[8][9] The electronic nature of the substituents on the aniline ring can influence the outcome of the reaction, although the effect is sometimes less pronounced than in other cross-coupling reactions.[10] Generally, electron-poor olefins tend to give higher yields.[10]

A generalized protocol for the Heck reaction of a substituted bromoaniline, such as 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline, with an activated alkene like n-butyl acrylate can be optimized for high yields. The presence of both an aniline and a bulky phenoxy group necessitates careful optimization of the reaction conditions.

Detailed Experimental Protocols

Protocol 1: Micellar Suzuki-Miyaura Cross-Coupling of Bromoanilines[1][5]

Materials:

  • Bromoaniline isomer (1.0 eq)

  • Thienylboronic acid (1.2 eq)

  • Pd(dtbpf)Cl2 (2 mol%)

  • Triethylamine (2.0 eq)

  • 2 wt% Kolliphor EL solution in water

Procedure:

  • To a reaction vessel, add the bromoaniline isomer, thienylboronic acid, Pd(dtbpf)Cl2, and triethylamine.

  • Add the 2 wt% Kolliphor EL solution in water.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromoaniline[7]

Materials:

  • 4-Bromoaniline (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 4-bromoaniline, palladium(II) acetate, XPhos, and sodium tert-butoxide.

  • Add aniline followed by anhydrous toluene.

  • Seal the flask and stir the reaction mixture vigorously at 100°C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Protocol 3: Heck Reaction of a Substituted Bromoaniline[8]

Materials:

  • 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline (Aryl Bromide)

  • n-butyl acrylate (Alkene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve the aryl bromide and the alkene in DMF.

  • Add the base (triethylamine).

  • Add the palladium catalyst (Pd(OAc)₂) and the ligand (PPh₃).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The choice of substituted aniline is a critical parameter in the success of cross-coupling reactions. Understanding the interplay of electronic and steric effects allows for the rational selection of substrates and reaction conditions. While iodo- and bromoanilines are generally more reactive, advancements in catalyst and ligand design have expanded the scope to include less reactive chloroanilines and sterically hindered derivatives. The provided protocols offer a starting point for the optimization of these crucial transformations in the synthesis of valuable molecules for research and drug development.

References

  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
  • Application Note: Optimized Heck Reaction Conditions for the Synthesis of Substituted Alkenes from 5-Bromo-2-[4-(tert- butyl)phenoxy]aniline - Benchchem.
  • reactivity comparison of halogenated anilines in cross-coupling - Benchchem.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - NIH.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands - ACS Publications.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Buchwald–Hartwig amination - Wikipedia.
  • Heck reaction - Wikipedia.
  • The Heck Reaction: Reaction mechanism and tutorial - YouTube.

Sources

Introduction: The Pivotal Role of Substituted Anilines and Computational Foresight

References

A Senior Application Scientist's Guide to the Structural Confirmation of 2,4-Dichloro-N-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of molecules is not merely a procedural step but the very foundation of safety, efficacy, and intellectual property. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of 2,4-Dichloro-N-methylaniline and its derivatives. As intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemicals, these compounds and their potential isomers or degradation products require meticulous characterization.

Our approach moves beyond simple protocols. We will delve into the causality behind experimental choices, highlighting how each technique provides a unique piece of the structural puzzle. By integrating data from multiple orthogonal methods, we can construct a self-validating analytical workflow that ensures the highest degree of confidence in our results, consistent with the stringent requirements of regulatory bodies like the FDA and EMA.[1][2]

The Orthogonal Approach: A Strategy for Certainty

No single analytical technique can unilaterally provide all the necessary information for complete structural confirmation. An integrated, orthogonal approach—using multiple techniques that measure different chemical or physical properties—is the gold standard. This strategy minimizes the risk of misinterpretation and provides a comprehensive, validated structural dossier.

Our logical workflow begins with rapid, high-throughput screening methods to confirm molecular weight and functional groups, followed by high-resolution techniques to elucidate the precise atomic connectivity and stereochemistry.

Structural_Confirmation_Workflow cluster_0 Initial Screening & Purity cluster_1 Functional Group & Preliminary ID cluster_2 Definitive Structural Elucidation cluster_3 Absolute Structure Confirmation cluster_4 Final Confirmation Sample Test Sample (e.g., this compound Derivative) LCMS LC-MS Analysis Sample->LCMS Check Purity & MW FTIR FT-IR Spectroscopy LCMS->FTIR Hypothesize Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR Confirm Connectivity & Isomer XRAY Single Crystal X-ray Diffraction NMR->XRAY If Ambiguous or Solid-State Structure Needed Report Confirmed Structure & Report NMR->Report Sufficient for most cases XRAY->Report Gold Standard Confirmation MS_Isotope_Pattern M M⁺ (2 x ³⁵Cl) M2 [M+2]⁺ (¹³C or ¹³⁵Cl, ¹³⁷Cl) M->M2 Ratio ~66% of M⁺ M4 [M+4]⁺ (2 x ³⁷Cl) M2->M4 Ratio ~11% of M⁺

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, principles-based approach to the proper disposal of 2,4-Dichloro-N-methylaniline, a halogenated aromatic amine whose toxicological and ecological profile demands meticulous handling from cradle to grave. The procedures outlined here are designed to ensure personnel safety, regulatory compliance, and environmental protection.

Hazard Profile & Foundational Risk Assessment

Understanding the inherent risks of this compound is the first step in establishing a safe disposal workflow. Its classification as a halogenated organic compound (HOC) is of primary importance, as this dictates the required disposal technology.[1][2]

Key Hazards:

  • Human Health: The compound is classified as acutely toxic if swallowed (Acute Toxicity Category 3) and can cause serious eye damage and allergic skin reactions.[3][4] Absorption through the skin is a significant route of exposure.[5]

  • Environmental Hazard: Like many chlorinated anilines, it is very toxic to aquatic life with long-lasting effects, posing a significant risk if released into waterways.[6][7][8] These compounds can be persistent in the environment.[8]

This combination of acute human toxicity and high ecotoxicity necessitates that this compound be managed as a regulated hazardous waste from the moment it is designated for disposal.[9][10]

Property Value Source(s)
CAS Number 35113-88-3[3]
Molecular Formula C₇H₇Cl₂N[4][11]
Physical State Solid[12]
Melting Point 28-32 °C[3]
GHS Hazard Statements H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage)[3][4]
Disposal Classification Hazardous Waste (Halogenated Organic)[13][14]
Primary Disposal Route High-Temperature Incineration[6][13][15]

The Core Principle: Meticulous Segregation of Halogenated Waste

The single most critical step in the disposal process is the strict segregation of this compound waste from all other waste streams, especially non-halogenated organic solvents.

Causality: Halogenated organic compounds require specialized high-temperature incineration, typically at or above 1100°C.[13] This extreme temperature is necessary to ensure the complete destruction of the molecule and to prevent the formation of highly toxic and persistent byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[1] Burning these compounds at lower temperatures, typical for non-halogenated waste, can lead to their creation and release into the environment.[1] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated via the more complex and costly high-temperature route.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste.

Step 1: Donning Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as contaminated material), ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields and a face shield.[3][6]

  • Lab Coat: A standard lab coat is required. For larger quantities or potential for splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[16] If there is a risk of generating dust from the solid form, a respirator with an appropriate filter (e.g., type ABEK) is necessary.[3]

Step 2: Waste Collection and Segregation

  • Pure Chemical/Residues: Collect all solid this compound waste, including reaction residues, in a dedicated container clearly marked for "Halogenated Solid Waste."

  • Contaminated Materials: Any items that have come into direct contact with the chemical, such as pipette tips, gloves, and weighing papers, must also be placed in this dedicated solid waste container.

  • Solutions: If the waste is in a solution, it must be collected in a separate, dedicated container labeled "Halogenated Liquid Waste." Crucially, the solvent(s) must be identified on the label. Do not mix with non-halogenated solvent waste.

  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates are considered hazardous and must be collected as "Halogenated Liquid Waste." The triple-rinsed glassware can then be washed normally.

Step 3: Container Selection and Labeling

  • Compatibility: Use containers made of materials compatible with the waste (e.g., polyethylene for solids, borosilicate glass or compatible plastic for liquids). Ensure containers are in good condition with no leaks or cracks.[9]

  • Labeling: The container must be labeled clearly and immediately upon the first addition of waste.[9] The label must include:

    • The words "HAZARDOUS WASTE" .[9]

    • The full chemical name: "this compound" .

    • For liquid waste, list all components with approximate percentages (e.g., "this compound (~5%), Acetonitrile (95%)").

    • Appropriate GHS pictograms (Skull and Crossbones, Corrosion, Environment).

Step 4: Temporary On-Site Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[9]

  • Segregation: Ensure the waste container is segregated from incompatible materials, particularly acids, acid chlorides, and strong oxidizing agents, to prevent hazardous reactions.[6]

  • Closure: The container must be kept tightly sealed at all times, except when actively adding waste.[9]

Step 5: Arranging for Professional Disposal

  • Contact EHS: Follow your institution's protocol for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) department or a designated waste manager.

  • Manifest: Provide a completed hazardous material pickup request form, accurately detailing the contents of the container.[9]

  • Final Disposal: Do not attempt to dispose of this chemical via sink or trash. The only acceptable method is through a licensed hazardous waste disposal company that can ensure its destruction via high-temperature incineration.[6][12] The incineration process will include downstream scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.[2][15]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition.

  • Don PPE: Don the appropriate PPE as described in Step 1 of the SOP.

  • Containment: Prevent the spill from entering drains or waterways.[6]

  • Cleanup (Solid Spill):

    • AVOID CREATING DUST. [6][16]

    • Gently dampen the spilled solid with a suitable solvent like 60-70% ethanol to prevent it from becoming airborne.[17]

    • Carefully sweep or scoop the dampened material into the designated "Halogenated Solid Waste" container.[17]

    • Use absorbent paper dampened with the same solvent to clean the area, placing the used paper into the waste container.[17]

  • Decontaminate: Wash the spill area with a soap and water solution.

  • Dispose: Seal and label all cleanup materials as hazardous waste for proper disposal.

Disposal Pathway Decision Logic

The following diagram illustrates the logical workflow for managing waste streams containing this compound.

G start Waste Generation: This compound waste_type Identify Waste Form start->waste_type solid_waste Pure Solid or Contaminated Labware (gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Solution in Solvent waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps / Glassware waste_type->sharps_waste Sharps collect_solid Collect in dedicated 'Halogenated Solid Waste' container solid_waste->collect_solid collect_liquid Collect in dedicated 'Halogenated Liquid Waste' container liquid_waste->collect_liquid collect_sharps Collect in puncture-proof 'Halogenated Sharps' container sharps_waste->collect_sharps labeling Label Container Immediately: 'HAZARDOUS WASTE' + Chemical Name + % Comp. collect_solid->labeling collect_liquid->labeling collect_sharps->labeling storage Store in designated Satellite Accumulation Area (SAA) labeling->storage segregate Segregate from Incompatibles (Acids, Oxidizers) storage->segregate pickup Arrange Pickup via EHS / Licensed Waste Vendor segregate->pickup disposal Final Disposal Method: High-Temperature Incineration (>1100°C) with Acid Gas Scrubbing pickup->disposal

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]

  • Kodavanti, P. R. S., Loganathan, B. G., & Kannan, K. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(54), 115025–115031. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • CPAchem. (2023, March 24). Safety data sheet: N-Methylaniline. Retrieved from [Link]

  • Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • New Jersey Department of Environmental Protection. (n.d.). List of Hazardous Substances. Retrieved from [Link]

  • Fernandes, C., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. International Journal of Molecular Sciences, 24(19), 14896. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

Sources

Mastering the Safe Handling of 2,4-Dichloro-N-methylaniline: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for Researchers in Drug Development and Chemical Synthesis

Handling 2,4-Dichloro-N-methylaniline, a key intermediate in various synthetic pathways, demands a meticulous approach to personal safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel. Adherence to these protocols is not merely a matter of compliance but a foundational element of responsible scientific practice.

Understanding the Risks: A Prerequisite for Safety

This compound presents several health hazards that necessitate robust protective measures. According to safety data sheets, the compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Inhalation of dust or fumes may also cause respiratory irritation.[1][2][3] An awareness of these risks informs the stringent PPE requirements outlined below.

Core Principles of Protection: The Hierarchy of Controls

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Administrative controls, such as standard operating procedures and safety training, are also vital components of a comprehensive safety program.

Mandatory Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound. The selection of specific items should be based on a thorough risk assessment of the planned procedure.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[4] For prolonged handling or immersion, consider heavier-duty gloves and always check the manufacturer's compatibility data. Double-gloving is recommended to provide an extra layer of protection.
Eyes Safety gogglesTightly fitting safety goggles that meet EN 166 standards (or equivalent) are mandatory to protect against splashes.[5][6]
Face Face shieldA face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[5][6]
Body Laboratory coat or chemical-resistant apronA fully fastened laboratory coat provides a primary barrier against spills. For larger quantities or tasks with a higher splash risk, a PVC or other chemically resistant apron should be worn over the lab coat.[1]
Respiratory Air-purifying respiratorThe use of a respirator is dictated by the work environment and the physical form of the chemical. For handling powders outside of a fume hood or when aerosol generation is possible, a half-mask respirator with a particulate filter (P100 or FFP3) is recommended.[1] For operations with the potential for vapor release, a combination cartridge for organic vapors and particulates should be used.[7] A proper fit test is essential to ensure the respirator's effectiveness.
Feet Closed-toe shoesFully enclosed, chemical-resistant footwear is required to protect against spills.

Operational Plan: A Step-by-Step Guide to PPE Usage

Donning PPE: A Pre-Task Imperative
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Gowning: Put on your laboratory coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.

  • Respiratory Protection: If a respirator is necessary, perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the first pair of gloves, ensuring they are pulled over the cuffs of your lab coat. If double-gloving, put on the second pair.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

  • Gloves: Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container. If only wearing one pair, remove them in the same manner.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the potentially contaminated front surfaces.

  • Gown/Apron: Untie and remove the lab coat or apron, folding the contaminated side inward.

  • Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE, including gloves, aprons, and any contaminated wipes or absorbent materials, must be placed in a clearly labeled hazardous waste container.[1][6]

  • Reusable PPE: Reusable items such as face shields and goggles should be decontaminated according to your institution's established procedures before reuse.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not pour down the drain.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level start Start: Handling this compound task_scale Small Scale (<1g) in Fume Hood? start->task_scale large_scale Large Scale or Outside Fume Hood? task_scale->large_scale No level1 Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves task_scale->level1 Yes splash_risk Significant Splash Risk? large_scale->splash_risk No level3 Maximum PPE: - Enhanced PPE + - Respiratory Protection large_scale->level3 Yes splash_risk->level1 No level2 Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron splash_risk->level2 Yes

Caption: PPE selection workflow for handling this compound.

References

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  • Safety d
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